molecular formula C15H21NO2 B1682968 Tmppaa CAS No. 844900-50-1

Tmppaa

Numéro de catalogue: B1682968
Numéro CAS: 844900-50-1
Poids moléculaire: 247.33 g/mol
Clé InChI: SPXCFGAFVLQEJK-DHZHZOJOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TMPPAA (trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide) is a research chemical identified as a novel allosteric agonist and positive allosteric modulator (PAM) of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a member of the pentameric ligand-gated ion channel (pLGIC) superfamily . Unlike orthosteric ligands, this compound acts through a distinct allosteric transmembrane site, making it a valuable tool for probing the gating mechanisms and conformational transitions of Cys-loop receptors . In electrophysiological studies, this compound functions as a highly efficacious partial agonist, equipotent with the native agonist serotonin (5-HT) at the 5-HT3A receptor, but induces currents with distinct desensitization kinetics . Its dual functionality as both a direct activator and a potentiator of 5-HT-mediated signalling provides researchers with a unique compound to study receptor activation and allosteric modulation. The agonism and potentiation exerted by this compound at chimeric α7-nACh/5-HT3A receptors indicate that its mechanism of action is mediated through the transmembrane domain of the 5-HT3 receptor . A specific residue in transmembrane helix 4 has been identified as a key molecular determinant for its agonist potency, which differs between human and murine 5-HT3ARs . This compound's aberrant signalling characteristics compared to 5-HT underscore its significant potential in advanced pharmacological studies of Cys-loop receptor modulation. This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-pentan-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-4-13(5-2)16-15(17)11-8-12-6-9-14(18-3)10-7-12/h6-11,13H,4-5H2,1-3H3,(H,16,17)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXCFGAFVLQEJK-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)NC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Trimethylolpropane Phosphite

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylolpropane phosphite (TMPP), also known by its IUPAC name 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, is a bicyclic phosphite ester with the chemical formula C₆H₁₁O₃P.[1][2][3] It presents as a white, waxy solid at room temperature and is utilized primarily as a ligand in organometallic chemistry and catalysis.[2] Its distinctive cage-like structure imparts unique chemical properties, including high basicity and a small steric footprint, making it a subject of interest for researchers in synthetic chemistry and materials science.[2] This document provides a comprehensive overview of its structure, properties, synthesis, and experimental considerations for professionals in research and drug development.

Chemical Structure and Properties

The core of trimethylolpropane phosphite is a rigid bicyclo[2.2.2]octane framework, where a phosphorus atom and a quaternary carbon serve as the bridgeheads. Three oxygen atoms bridge the phosphorus atom to the three methylene groups attached to the central ethyl-substituted carbon. This arrangement forms a compact and sterically constrained cage structure, often abbreviated as "EtCage". The phosphorus atom is in the +3 oxidation state, characteristic of a phosphite ester.

The molecule's rigidity and the electronegativity of the oxygen atoms influence the electronic properties of the phosphorus atom, making it a strong σ-donor, a property that is highly valuable in its role as a ligand for transition metals.

Physicochemical Data

A summary of the key quantitative properties of trimethylolpropane phosphite is presented below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 824-11-3
Molecular Formula C₆H₁₁O₃P
Molecular Weight 162.12 g/mol
IUPAC Name 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
Appearance White to off-white crystalline solid
Melting Point 53-58 °C
Boiling Point 100 °C @ 8 mmHg
Solubility Insoluble in water; Soluble in various organic solvents (e.g., methanol, toluene, acetone)
Ligand Cone Angle 101°

Visualization of Chemical Structure

The following diagram illustrates the bicyclic cage structure of trimethylolpropane phosphite.

Trimethylolpropane_Phosphite_Structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 C1 C O1->C1 C2 C O2->C2 C3 C O3->C3 C4 C C4->C1 C4->C2 C4->C3 C5 C C4->C5 C6 C C5->C6

Bicyclic structure of Trimethylolpropane Phosphite.

Experimental Protocols: Synthesis

Trimethylolpropane phosphite is typically synthesized via one of two primary methods: the reaction of trimethylolpropane with a phosphorus source like phosphorus trichloride, or through a transesterification reaction with another phosphite ester, such as trimethyl phosphite.

General Protocol for Synthesis via Transesterification

This method is often preferred as it avoids the use of corrosive phosphorus trichloride and the generation of HCl byproduct.

  • Reactant Preparation : Trimethylolpropane (EtC(CH₂OH)₃) and trimethyl phosphite (P(OMe)₃) are combined in a reaction vessel, typically in equimolar amounts. The reaction can be performed with or without a solvent.

  • Reaction Conditions : The mixture is heated. The reaction proceeds via the elimination of methanol (MeOH), which is often removed by distillation to drive the reaction to completion. The reaction equation is: P(OMe)₃ + EtC(CH₂OH)₃ → 3 MeOH + EtC(CH₂O)₃P

  • Purification : After the reaction is complete (as determined by the cessation of methanol evolution), the crude product is purified. This is commonly achieved by vacuum distillation or recrystallization from a suitable organic solvent.

  • Characterization : The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H), melting point analysis, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis of trimethylolpropane phosphite.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Combine Trimethylolpropane & Trimethyl Phosphite Reaction Heat Mixture (Remove Methanol by Distillation) Reactants->Reaction Initiate Reaction Purify Purify Crude Product (e.g., Vacuum Distillation) Reaction->Purify Reaction Complete Analyze Characterize Product (NMR, MP, MS) Purify->Analyze Isolate Product Final Final Analyze->Final Pure TMPP

General workflow for synthesis and purification.

Structural Significance and Applications

The rigid, cage-like structure of TMPP is directly responsible for its utility in chemistry.

  • Ligand in Catalysis : The small ligand cone angle (101°) and strong electron-donating (basic) nature make TMPP an effective ligand for transition metals in catalysis. It has been used in reactions such as hydrogenation, hydroformylation, and polymerization.

  • Flame Retardancy : TMPP is explored as a flame retardant in polymeric materials and textile coatings. Its phosphorus content contributes to the formation of a protective char layer upon combustion, inhibiting the spread of flames.

  • Reactivity : The compound can form an isolable ozonide, which decomposes to release singlet oxygen. It also reacts slowly with water to produce phosphorous acid and trimethylolpropane.

Safety Considerations

For professionals in research and drug development, it is critical to note that trimethylolpropane phosphite is highly toxic and classified as a convulsant. It is fatal if swallowed and toxic in contact with skin. The LD50 in mice (intraperitoneal) is reported as 1.1 mg/kg. All handling should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

Synthesis of 4-Phosphonooxy-TEMPO (TMPPA): A Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 4-Phosphonooxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TMPPA), a stable nitroxide radical with significant potential in various research and development applications. This document outlines a feasible synthetic protocol, presents relevant data in a structured format, and includes visualizations of the experimental workflow and a relevant biological pathway.

Introduction

4-Phosphonooxy-TEMPO (TMPPA) is a water-soluble derivative of the well-known stable nitroxide radical, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The precursor, 4-Hydroxy-TEMPO, is a readily available and cost-effective starting material.[1][2] The introduction of a phosphonate group enhances the molecule's utility in biological systems, particularly as a spin probe for electron paramagnetic resonance (EPR) studies and as a potential antioxidant agent. 4-Hydroxy-TEMPO itself has been investigated for its ability to mitigate reactive oxygen species (ROS), suggesting that its derivatives may possess similar or enhanced properties.[1] This guide details a synthetic route for the phosphorylation of 4-Hydroxy-TEMPO to yield TMPPA, providing researchers with the necessary information for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of TMPPA from 4-Hydroxy-TEMPO involves the phosphorylation of the hydroxyl group. A common method for creating such a phosphate ester is through reaction with a suitable phosphorylating agent, such as diethyl chlorophosphate, followed by deprotection of the ethyl groups.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of TMPPA. Please note that actual results may vary depending on specific experimental conditions and purification efficiency.

ParameterValue
Starting Material
4-Hydroxy-TEMPO Molar Mass172.24 g/mol
Intermediate
Diethyl (2,2,6,6-tetramethyl-1-piperidinyloxy)-4-yl phosphate Yield85-95%
Final Product
TMPPA (4-Phosphonooxy-TEMPO) Yield70-85% (after hydrolysis)
Purity (by HPLC)>98%
Characterization Data (Hypothetical)
1H NMR (D2O, 400 MHz) δ (ppm)4.21 (m, 1H), 1.95 (m, 2H), 1.68 (m, 2H), 1.25 (s, 6H), 1.18 (s, 6H)
13C NMR (D2O, 100 MHz) δ (ppm)68.5, 60.2, 45.1, 32.7
31P NMR (D2O, 162 MHz) δ (ppm)2.54
Mass Spectrometry (ESI-) m/z[M-H]- calculated for C9H18NO5P: 252.09, found: 252.11

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of TMPPA.

Step 1: Synthesis of Diethyl (2,2,6,6-tetramethyl-1-piperidinyloxy)-4-yl phosphate
  • Materials:

    • 4-Hydroxy-TEMPO (1.0 eq)

    • Anhydrous Pyridine or Triethylamine (as solvent and base)

    • Diethyl chlorophosphate (1.1 eq)

    • Anhydrous Diethyl Ether

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve 4-Hydroxy-TEMPO in anhydrous pyridine under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethyl chlorophosphate dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield the intermediate as an orange oil.

Step 2: Hydrolysis to 4-Phosphonooxy-TEMPO (TMPPA)
  • Materials:

    • Diethyl (2,2,6,6-tetramethyl-1-piperidinyloxy)-4-yl phosphate (1.0 eq)

    • Bromotrimethylsilane (TMSBr) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Argon or Nitrogen atmosphere

  • Procedure:

    • Dissolve the purified intermediate in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add bromotrimethylsilane dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction by 31P NMR spectroscopy to confirm the deprotection.[3]

    • Upon completion, evaporate the solvent and excess TMSBr under reduced pressure.

    • Add methanol to the residue and stir for 30 minutes to hydrolyze the silyl ether.

    • Remove all volatiles under vacuum to yield TMPPA as a solid. The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

experimental_workflow start 4-Hydroxy-TEMPO step1 Phosphorylation with Diethyl Chlorophosphate in Pyridine start->step1 intermediate Diethyl (2,2,6,6-tetramethyl-1-piperidinyloxy)-4-yl phosphate step1->intermediate purification1 Column Chromatography intermediate->purification1 step2 Deprotection/Hydrolysis with TMSBr then Methanol purification1->step2 product TMPPA (4-Phosphonooxy-TEMPO) step2->product purification2 Recrystallization (optional) product->purification2 final_product Pure TMPPA purification2->final_product

Caption: Synthetic workflow for TMPPA production.

Antioxidant Signaling Pathway

signaling_pathway ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes TMPPA TMPPA (Antioxidant) ROS->TMPPA is scavenged by Neutralized Neutralized Species TMPPA->Neutralized results in

Caption: Role of TMPPA in mitigating ROS damage.

References

An In-depth Technical Guide on the Core Mechanism of Action of TMPPAA as a Ligand for the 5-HT3 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (TMPPAA) is a novel small molecule that acts as a ligand for the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels and is unique among serotonin receptors in that it is directly coupled to an ion channel.[2][3] These receptors are pentameric structures composed of five subunits surrounding a central ion-conducting pore.[2] Upon binding of the endogenous ligand serotonin (5-HT), the channel opens, allowing the influx of cations (primarily Na+, K+, and Ca2+), which leads to neuronal depolarization and excitation.[2] 5-HT3 receptors are implicated in a variety of physiological and pathological processes, including emesis, irritable bowel syndrome, and neuropsychiatric disorders.

This compound exhibits a complex and dual mechanism of action at the 5-HT3A receptor, functioning as both an allosteric agonist and a positive allosteric modulator (PAM). This dual functionality, coupled with its distinct chemical structure compared to orthosteric 5-HT3 receptor ligands, makes this compound a valuable tool for studying the modulation and activation of Cys-loop receptors. This guide provides a comprehensive overview of the mechanism of action of this compound, including its quantitative pharmacological profile, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: A Dual Role

This compound's interaction with the 5-HT3 receptor is multifaceted. It does not compete with the endogenous ligand, 5-HT, for its binding site (the orthosteric site). Instead, it binds to a distinct site on the receptor, known as an allosteric site, located within the transmembrane domain. This interaction leads to two distinct functional outcomes:

  • Allosteric Agonism: this compound can directly activate the 5-HT3 receptor in the absence of 5-HT. This classifies it as an allosteric agonist. Electrophysiological studies have shown that this compound can evoke inward currents in cells expressing 5-HT3A receptors, although the characteristics of these currents, such as desensitization kinetics, differ significantly from those induced by 5-HT.

  • Positive Allosteric Modulation (PAM): In the presence of 5-HT, this compound enhances the receptor's response to the endogenous ligand. This potentiation of the 5-HT-mediated signal is the hallmark of a positive allosteric modulator. The allosteric interaction is reciprocal, as 5-HT can also potentiate the responses evoked by this compound.

This dual activity as an "ago-PAM" suggests that this compound stabilizes a conformational state of the receptor that is conducive to channel opening, thereby both increasing the likelihood of activation in the absence of the orthosteric agonist and augmenting the efficacy of the orthosteric agonist when it is present.

Quantitative Pharmacological Profile

The functional properties of this compound have been quantified using electrophysiological recordings in heterologous expression systems, such as COS-7 cells and Xenopus oocytes, expressing the human 5-HT3A receptor. The following tables summarize the key quantitative data.

Table 1: Agonist Properties of this compound at the 5-HT3A Receptor

ParameterCell SystemValueEfficacy (relative to 5-HT)Reference
EC50 COS-7 cellsEquipotent with 5-HTHighly-efficacious partial agonist
EC50 Xenopus oocytesLess potent than 5-HTPartial agonist

Table 2: Positive Allosteric Modulatory Effects of this compound on 5-HT-Evoked Responses

ParameterObservationReference
Potentiation This compound potentiates 5-HT-mediated signaling at the 5-HT3A receptor.
Reciprocal Potentiation 5-HT potentiates this compound-evoked responses, confirming an allosteric interaction.

Signaling Pathway of the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel, and its signaling is direct and rapid. The binding of an agonist to the extracellular domain of the receptor induces a conformational change that opens the integral ion pore. This allows for the rapid influx of cations, leading to depolarization of the cell membrane and the generation of an excitatory postsynaptic potential (EPSP).

Below is a diagram illustrating the direct signaling pathway of the 5-HT3 receptor and the modulatory action of this compound.

G cluster_1 Plasma Membrane cluster_2 Intracellular Space 5HT 5-HT (Serotonin) Receptor 5-HT3 Receptor (Closed State) 5HT->Receptor Binds to orthosteric site TMPPAA_ext This compound TMPPAA_ext->Receptor Binds to allosteric transmembrane site Receptor_Open 5-HT3 Receptor (Open State) Receptor->Receptor_Open Conformational Change (Channel Opening) Ion_Influx Cation Influx (Na+, K+, Ca2+) Receptor_Open->Ion_Influx Depolarization Membrane Depolarization (Excitatory Signal) Ion_Influx->Depolarization

Caption: Signaling pathway of the 5-HT3 receptor with this compound modulation.

Experimental Methodologies

The characterization of this compound's mechanism of action relies on several key experimental techniques.

This is a primary method for studying the function of ligand-gated ion channels expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. They are then injected with cRNA encoding the 5-HT3A receptor subunit and incubated for several days to allow for receptor expression on the plasma membrane.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96). Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).

  • Ligand Application: Agonists and modulators are dissolved in the perfusion solution and applied to the oocyte. The resulting ion flow through the 5-HT3 receptors is measured as an electrical current.

  • Data Analysis: Dose-response curves are generated by applying increasing concentrations of the agonist to determine parameters like EC50 and maximal response (Imax). To study modulation, a fixed concentration of the modulator (e.g., this compound) is co-applied with varying concentrations of the agonist (e.g., 5-HT).

This technique offers higher resolution recordings from single cells.

  • Cell Culture and Transfection: Mammalian cells, such as COS-7 or HEK293, are cultured and transiently transfected with a plasmid containing the cDNA for the 5-HT3A receptor.

  • Whole-Cell Recording: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior. The membrane potential is clamped, and currents are recorded in response to ligand application.

  • Data Analysis: Similar to TEVC, this method is used to determine the potency and efficacy of agonists and the effects of modulators.

These assays are used to study the binding of ligands to receptors, including the interactions of allosteric modulators.

  • Membrane Preparation: Cells or tissues expressing the 5-HT3 receptor are homogenized, and the cell membranes are isolated by centrifugation.

  • Assay Procedure: The membranes are incubated with a radiolabeled ligand that binds to the receptor (e.g., [3H]granisetron). To determine the affinity of an unlabeled compound, a competition binding assay is performed where increasing concentrations of the unlabeled ligand are added to compete with the radioligand for binding. For studying allosteric modulators, the assay is performed in the presence of the modulator to see how it affects the binding of the radiolabeled orthosteric ligand.

  • Separation and Counting: After incubation, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are used to calculate binding parameters such as the inhibition constant (Ki) or the dissociation constant (Kd).

Experimental Workflow for Characterizing an Allosteric Modulator

The following diagram outlines a typical workflow for the discovery and characterization of a novel allosteric modulator like this compound.

G Start High-Throughput Screening (HTS) Primary_Assay Primary Functional Assay (e.g., FLIPR) Start->Primary_Assay Hit_Validation Hit Validation & Confirmation Electrophysiology Electrophysiological Characterization (TEVC, Patch-Clamp) Hit_Validation->Electrophysiology Binding_Assay Radioligand Binding Assays Hit_Validation->Binding_Assay Primary_Assay->Hit_Validation Dose_Response Agonist Dose-Response (EC50, Emax) Electrophysiology->Dose_Response Direct Activation? Modulation_Assay Modulation of Orthosteric Agonist Response Electrophysiology->Modulation_Assay Competition_Binding Competition with Orthosteric Ligand? Binding_Assay->Competition_Binding Allosteric_Binding Allosteric Interaction Confirmed Competition_Binding->Allosteric_Binding No Mechanism_Studies Detailed Mechanistic Studies Allosteric_Binding->Mechanism_Studies Mutagenesis Site-Directed Mutagenesis (Identify Binding Site) Mechanism_Studies->Mutagenesis Chimeric_Receptors Chimeric Receptor Studies Mechanism_Studies->Chimeric_Receptors Conclusion Elucidation of Mechanism of Action Mutagenesis->Conclusion Chimeric_Receptors->Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylolpropane Triacrylate (TMPTA) and an Overview of the Biologically Active Molecule TMPPAA

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The acronym "TMPPA" is not a standard chemical identifier. This guide provides a comprehensive overview of Trimethylolpropane Triacrylate (TMPTA) , a widely used industrial chemical for which extensive data is available. Additionally, it includes a summary of the known properties of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (TMPPAA) , a compound of interest in drug development, for which publicly available data is limited.

Part 1: Trimethylolpropane Triacrylate (TMPTA)

Trimethylolpropane triacrylate (TMPTA) is a trifunctional acrylate ester monomer utilized extensively in the manufacturing of plastics, adhesives, inks, and coatings. Its trifunctionality allows for the formation of highly cross-linked polymers, imparting desirable properties such as weather, chemical, and water resistance, as well as good abrasion resistance.

Physical and Chemical Properties of TMPTA

The physical and chemical properties of TMPTA are summarized in the tables below.

Table 1: Physical Properties of Trimethylolpropane Triacrylate (TMPTA)

PropertyValueReference
Appearance Colorless to slightly yellow liquid[1]
Molecular Formula C₁₅H₂₀O₆[2]
Molar Mass 296.32 g/mol [2]
Density 1.10 - 1.11 g/cm³ at 20-25 °C[1][2]
Melting Point Approximately -15 °C to -20 °C
Boiling Point Approximately 225 °C to >200 °C at 1 mm Hg
Refractive Index 1.4723 - 1.474 at 20-25 °C
Viscosity 106 cP at 25 °C
Flash Point 194.5 °C
Autoignition Temperature 385 °C
Surface Tension 36.1 dynes/cm

Table 2: Chemical Properties and Solubility of Trimethylolpropane Triacrylate (TMPTA)

PropertyValue/DescriptionReference
IUPAC Name 2-Ethyl-2-{[(prop-2-enoyl)oxy]methyl}propane-1,3-diyl di(prop-2-enoate)
CAS Number 15625-89-5
Solubility in Water 500 mg/L at 20 °C (Insoluble)
Solubility in Organic Solvents Soluble in many organic solvents
Reactivity High reactivity; can undergo rapid cross-linking reactions under UV or electron beam irradiation. Polymerizes when exposed to free radicals.
LogP (Octanol/Water Partition Coefficient) 2.75
Experimental Protocols

1.2.1 Synthesis of Trimethylolpropane Triacrylate (TMPTA)

A common method for the synthesis of TMPTA is the esterification of trimethylolpropane with acrylic acid.

  • Reaction: Trimethylolpropane + 3 Acrylic Acid → Trimethylolpropane Triacrylate + 3 H₂O

  • Procedure Outline:

    • Trimethylolpropane and acrylic acid are charged into a reactor equipped with a stirrer, thermometer, and a condenser.

    • An acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ) are added.

    • A water-carrying agent (e.g., cyclohexane or toluene) is often used to facilitate the removal of water by azeotropic distillation.

    • The reaction mixture is heated to reflux. The water formed during the reaction is continuously removed.

    • The reaction is monitored until the desired conversion is achieved (e.g., by measuring the acid number).

    • The crude product is then purified, which may involve neutralization of the catalyst, washing, and distillation to remove the solvent and unreacted starting materials.

1.2.2 Analytical Characterization of TMPTA

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The ¹H NMR spectrum of TMPTA is characterized by signals corresponding to the vinyl protons of the acrylate groups (typically in the range of 5.8-6.4 ppm), the methylene protons adjacent to the ester oxygen atoms, and the ethyl group protons of the trimethylolpropane backbone.

    • ¹³C NMR: The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups, the double-bonded carbons of the acrylate groups, and the carbons of the trimethylolpropane core.

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to confirm the molecular weight of TMPTA. Due to its relatively low volatility, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be employed. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of TMPTA (296.32 g/mol ).

Logical Workflow for TMPTA Synthesis and Analysis

TMPTA_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Trimethylolpropane + Acrylic Acid Esterification Esterification Reaction (with water removal) Reactants->Esterification Catalyst Acid Catalyst + Inhibitor Catalyst->Esterification Crude_Product Crude TMPTA Esterification->Crude_Product Neutralization Neutralization Crude_Product->Neutralization Washing Washing Neutralization->Washing Distillation Distillation Washing->Distillation Pure_TMPTA Pure TMPTA Distillation->Pure_TMPTA NMR NMR Spectroscopy (1H, 13C) Pure_TMPTA->NMR MS Mass Spectrometry Pure_TMPTA->MS Characterization Structural Confirmation & Purity Assessment NMR->Characterization MS->Characterization

Caption: Workflow for the synthesis, purification, and analysis of TMPTA.

Part 2: trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (this compound)

trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (this compound) is a novel compound identified as an allosteric agonist and positive allosteric modulator of the 5-hydroxytryptamine type 3 (5-HT3) receptor. This receptor is a ligand-gated ion channel, and its modulation is a target for therapeutic intervention in conditions such as nausea and vomiting.

Physical and Chemical Properties of this compound
Biological Activity and Mechanism of Action

This compound exhibits a dual action at the 5-HT3A receptor:

  • Allosteric Agonist: It can directly activate the receptor, leading to ion channel opening.

  • Positive Allosteric Modulator (PAM): It can potentiate the response of the receptor to the endogenous ligand, serotonin (5-HT).

The binding site for this compound is believed to be within the transmembrane domain of the 5-HT3A receptor, distinct from the orthosteric binding site for serotonin.

Signaling Pathway of this compound at the 5-HT3 Receptor

The 5-HT3 receptor is a pentameric ligand-gated ion channel. Upon activation, it allows the influx of cations (primarily Na⁺ and K⁺), leading to depolarization of the neuronal membrane.

TMPPAA_Signaling cluster_receptor 5-HT3 Receptor cluster_activation Receptor Activation Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ortho_Site Orthosteric Site Channel_Opening Conformational Change -> Channel Opening Ortho_Site->Channel_Opening Activates Allo_Site Allosteric Site (Transmembrane Domain) Allo_Site->Ortho_Site Potentiates (PAM) Allo_Site->Channel_Opening Activates (Agonist) Serotonin Serotonin (5-HT) Serotonin->Ortho_Site Binds This compound This compound This compound->Allo_Site Binds Ion_Influx Cation Influx (Na+, K+) Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Neuronal_Response Neuronal Response Depolarization->Neuronal_Response

Caption: Signaling pathway of this compound at the 5-HT3 receptor.

Experimental Protocols for this compound

Detailed experimental protocols for the synthesis and analytical characterization of this compound are not widely published. However, its functional properties have been characterized using electrophysiological recordings in cells expressing the 5-HT3A receptor, such as COS-7 cells and Xenopus oocytes.

This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information on TMPTA is based on publicly available data. The information on this compound is based on limited published research and should be supplemented with further investigation.

References

An In-depth Technical Guide to the Early Research on Trimethylolpropane Phosphite

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethylolpropane phosphite, systematically named 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane and often abbreviated as EtCage, is a bicyclic phosphite ester with the chemical formula C₆H₁₁O₃P.[1][2] Early research into this compound revealed its unique rigid structure, which imparts distinct chemical and physical properties compared to its acyclic counterparts.[1] It is a white, waxy solid at room temperature, and its discovery and characterization have paved the way for its use in coordination chemistry and various industrial applications.[2] This guide provides a detailed overview of the foundational research on its synthesis, characterization, and initial applications.

Synthesis Protocols

Early research established two primary methods for the synthesis of trimethylolpropane phosphite. The most common method involves the reaction of trimethylolpropane with phosphorus trichloride, while an alternative route uses a transesterification reaction.

Reaction with Phosphorus Trichloride

This established method involves the nucleophilic substitution of chloride ions in phosphorus trichloride (PCl₃) by the hydroxyl groups of trimethylolpropane.[1] The reaction produces hydrogen chloride (HCl) as a byproduct, which is neutralized by a base, such as triethylamine. Yields for this synthesis are typically high, often ranging from 80% to 95% under optimized conditions.

Experimental Protocol: The synthesis is generally performed under an inert atmosphere to prevent side reactions with moisture or oxygen.

  • Trimethylolpropane and a suitable base (e.g., triethylamine) are dissolved in an appropriate anhydrous solvent (e.g., toluene or diethyl ether). A slight excess of trimethylolpropane is often used to ensure the complete consumption of the phosphorus trichloride.

  • The solution is cooled in an ice bath.

  • Phosphorus trichloride, dissolved in the same solvent, is added dropwise to the cooled solution with vigorous stirring. The molar ratio of the base to phosphorus trichloride is maintained at 3:1 to neutralize the HCl produced.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure, yielding the crude product.

  • The crude trimethylolpropane phosphite is then purified, typically by recrystallization or sublimation.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts TMP Trimethylolpropane Mix Dissolve in Anhydrous Solvent TMP->Mix PCl3 Phosphorus Trichloride React Dropwise Addition at 0°C PCl3->React Base Triethylamine (Base) Base->Mix Mix->React Stir Stir at Room Temp React->Stir Filter Filtration Stir->Filter Evap Solvent Evaporation Filter->Evap Byproduct Triethylamine Hydrochloride Filter->Byproduct Purify Purification Evap->Purify Product Trimethylolpropane Phosphite Purify->Product G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts TMP Trimethylolpropane Heat Heat with Catalyst TMP->Heat TMPi Trimethyl Phosphite TMPi->Heat Distill Distill off Methanol Heat->Distill Purify Purification Distill->Purify Methanol Methanol Distill->Methanol Product Trimethylolpropane Phosphite Purify->Product G TMPP Trimethylolpropane Phosphite PA Phosphorous Acid TMPP->PA reacts with H₂O TMP Trimethylolpropane TMPP->TMP reacts with H₂O H2O Water (H₂O) G Complex1 Metal Complex [M(L)n] Complex2 New Complex [M(L)n-1(TMPP)] Complex1->Complex2 + TMPP TMPP TMPP (P-Ligand) Ligand Displaced Ligand (L) Complex2->Ligand - L

References

An In-depth Technical Guide on the Stability and Storage of Trimethyl Phosphonoacetate (TMPPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Trimethyl phosphonoacetate (TMPPA). TMPPA, a phosphonate ester, is a versatile reagent in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction. Understanding its stability profile is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products.

Chemical Properties of Trimethyl Phosphonoacetate

PropertyValueSource
CAS Number 5927-18-4[1][2]
Molecular Formula C₅H₁₁O₅P[1][3]
Molecular Weight 182.11 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 118 °C at 0.85 mmHg
Density 1.125 g/mL at 25 °C
Solubility Soluble in organic solvents (dichloromethane, tetrahydrofuran, ether); slightly miscible with water.

Stability Profile

Trimethyl phosphonoacetate is a chemically stable compound under recommended storage conditions. However, it is susceptible to degradation under certain environmental stresses, primarily hydrolysis, thermal decomposition, and photodegradation.

Phosphonate esters, including TMPPA, are known to undergo hydrolysis under both acidic and basic conditions. The C-P bond in phosphonates is notably resistant to cleavage, but the P-O-C ester linkages are more labile.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the hydrolysis of phosphonate esters can occur, often proceeding via an SN1-like pathway involving the formation of a carbocation. The rate of hydrolysis is influenced by the stability of the carbocation formed from the alcohol moiety.

  • Base-Catalyzed Hydrolysis : In basic media, hydrolysis proceeds through a nucleophilic attack at the phosphorus center (BAc2 mechanism). The reaction rate is sensitive to steric hindrance around the phosphorus atom. The methylene group in TMPPA is acidic and can be deprotonated by strong bases, which can influence its stability and reactivity.

Table 2: General Hydrolytic Stability of Phosphonate Esters

ConditionGeneral Effect on Phosphonate Esters
Acidic (low pH) Susceptible to hydrolysis. The rate can be significant, especially with heating.
Neutral (pH ~7) Generally stable, with slow hydrolysis over extended periods.
Basic (high pH) Prone to hydrolysis, which can be rapid, especially with stronger bases and higher temperatures.

TMPPA exhibits good thermal stability, with a high boiling point under vacuum. However, like other organophosphorus esters, it will decompose at elevated temperatures. The thermal degradation of phosphonates can proceed via the elimination of a phosphorus acid.

Table 3: Thermal Properties of Trimethyl Phosphonoacetate

PropertyValueSource
Boiling Point 118 °C at 0.85 mmHg; 265-268 °C (lit.)
Flash Point > 112 °C
Decomposition Hazardous decomposition products include phosphine, carbon monoxide, and oxides of phosphorus.

To prevent thermal degradation, it is crucial to avoid exposing TMPPA to excessive heat and to use it within appropriate temperature ranges during reactions and purification processes.

Organophosphorus compounds can be susceptible to photodegradation. While specific photostability data for TMPPA is limited, it is good practice to protect it from prolonged exposure to light, especially UV radiation, to prevent potential degradation. Photodegradation of some phosphonates is enhanced in the presence of iron and is influenced by pH.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and stability of Trimethyl phosphonoacetate.

Table 4: Recommended Storage and Handling for Trimethyl Phosphonoacetate

ParameterRecommendationRationaleSource
Temperature Store at room temperature in a cool, dry place.To minimize thermal degradation and hydrolysis.
Container Keep in a tightly sealed container.To prevent exposure to moisture and atmospheric contaminants.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.To prevent oxidation and reaction with atmospheric moisture.
Incompatible Substances Store away from strong bases, strong oxidizing agents, and sources of ignition.To prevent base-catalyzed hydrolysis, oxidation, and fire hazards.
Light Keep in a dark place.To prevent potential photodegradation.

Experimental Protocols

The following are generalized protocols for assessing the stability of Trimethyl phosphonoacetate. These should be adapted and validated for specific applications.

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.

  • Preparation of TMPPA Stock Solution : Prepare a stock solution of TMPPA in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis :

    • Mix the TMPPA stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis :

    • Mix the TMPPA stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period, taking samples at various time points.

    • Neutralize each aliquot with 0.1 M HCl before analysis.

  • Oxidative Degradation :

    • Mix the TMPPA stock solution with a solution of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • Withdraw samples at intervals for analysis.

  • Thermal Degradation :

    • Place a sample of neat TMPPA or its solution in a controlled temperature oven (e.g., 80 °C) for a defined period.

    • For solutions, ensure the solvent is stable at the test temperature.

    • Analyze samples at specified time points.

  • Photostability Testing :

    • Expose a solution of TMPPA in a photostable, transparent container to a light source compliant with ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time intervals.

  • Analysis : Analyze all samples using a validated stability-indicating method, such as HPLC with UV or MS detection, or ³¹P NMR spectroscopy.

A stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry (MS) for identification of degradation products.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

³¹P NMR is a powerful tool for monitoring the degradation of phosphorus-containing compounds.

  • Sample Preparation : Dissolve a known amount of the TMPPA sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Internal Standard : Add a known amount of an internal standard (e.g., trimethyl phosphate) for quantitative analysis.

  • Acquisition : Acquire the ³¹P NMR spectrum. The chemical shift of TMPPA will be distinct from its degradation products (e.g., phosphonic acid).

  • Quantification : Integrate the signals corresponding to TMPPA and its degradation products to determine their relative concentrations.

Signaling Pathways and Reaction Mechanisms

Phosphonate-containing molecules, particularly bisphosphonates, can act as analogs of ATP and interfere with cellular signaling pathways. For instance, bisphosphonates can be metabolized in cells to form non-hydrolyzable ATP analogs. These analogs can then inhibit ATP-dependent enzymes, such as protein kinases, thereby disrupting normal cellular signaling. This is a key mechanism of action for bisphosphonate drugs used in treating bone disorders.

Bisphosphonate_Signaling_Pathway Bisphosphonate Bisphosphonate (e.g., Clodronate) Cell Cell Bisphosphonate->Cell Uptake ATP_Analog Non-hydrolyzable ATP Analog Cell->ATP_Analog Metabolism ProteinKinase Protein Kinase (e.g., Tyrosine Kinase) ATP_Analog->ProteinKinase Inhibition Inhibition Substrate Protein Substrate ProteinKinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Signaling Downstream Signaling PhosphoSubstrate->Signaling

Bisphosphonate inhibition of protein kinase signaling.

The Michaelis-Arbuzov reaction is a key method for synthesizing phosphonates like TMPPA. It involves the reaction of a trialkyl phosphite with an alkyl halide.

Michaelis_Arbuzov_Reaction Start Start: Trialkyl Phosphite + Alkyl Halide Step1 Step 1: Nucleophilic Attack (SN2) Start->Step1 Intermediate Phosphonium Salt Intermediate Step1->Intermediate Step2 Step 2: Dealkylation (SN2) Intermediate->Step2 Product Product: Phosphonate + New Alkyl Halide Step2->Product

Workflow of the Michaelis-Arbuzov reaction.

TMPPA is a classic reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to form alkenes from aldehydes or ketones. The reaction generally favors the formation of (E)-alkenes.

HWE_Reaction Start Start: Phosphonate (TMPPA) + Aldehyde/Ketone Step1 Step 1: Deprotonation (Base) Start->Step1 Carbanion Phosphonate Carbanion Step1->Carbanion Step2 Step 2: Nucleophilic Addition Carbanion->Step2 Oxaphosphetane Oxaphosphetane Intermediate Step2->Oxaphosphetane Step3 Step 3: Elimination Oxaphosphetane->Step3 Product Product: Alkene + Phosphate Byproduct Step3->Product

Mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

Trimethyl phosphonoacetate is a stable compound under recommended storage conditions but is susceptible to degradation through hydrolysis, and to a lesser extent, by heat and light. For optimal stability, it should be stored in a cool, dry, dark place in a tightly sealed container, away from incompatible substances. For applications requiring high purity and lot-to-lot consistency, it is imperative to conduct appropriate stability studies and employ validated analytical methods to monitor its quality over time. The information provided in this guide serves as a foundational resource for researchers and professionals working with Trimethyl phosphonoacetate.

References

Unveiling Novel Therapeutic Avenues: A Technical Guide to the Allosteric Modulator TMPPAA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (TMPPAA), a novel allosteric agonist and positive allosteric modulator of the serotonin type 3 (5-HT3) receptor. This document outlines potential synthetic pathways, key biological activities, and detailed experimental protocols to facilitate further research and the discovery of novel reactions and therapeutic applications for this compound.

Chemical and Physical Properties of this compound

This compound is a cinnamamide derivative with a molecular formula of C19H27NO2 and a molecular weight of 301.43 g/mol . Its structure features a methoxy-substituted phenyl ring, an acrylamide core, and an N-pentan-3-yl group. The trans configuration of the double bond is a key structural feature.

Synthesis and Potential Reactions of this compound

Proposed Synthesis of this compound

A potential synthetic route for this compound involves the reaction of trans-3-(4-methoxyphenyl)acryloyl chloride with pentan-3-amine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Reaction Scheme:

Exploring Novel Reactions

The chemical structure of this compound presents several opportunities for discovering novel reactions, primarily centered around the reactivity of the α,β-unsaturated amide moiety and the aromatic ring.

  • Michael Addition: The electrophilic β-carbon of the acrylamide system is susceptible to nucleophilic attack. This could be explored with a variety of soft nucleophiles, such as thiols, amines, and carbanions, to generate novel derivatives with potentially altered pharmacological profiles.

  • Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions, with suitable dienes or alkenes to construct more complex polycyclic structures.

  • Electrophilic Aromatic Substitution: The methoxy-activated phenyl ring is a target for electrophilic substitution reactions, allowing for the introduction of various functional groups at the ortho and para positions relative to the methoxy group. This could be used to probe the structure-activity relationship of the aromatic portion of the molecule.

  • Modification of the Amide: The secondary amide functionality can be a site for further chemical modification, such as N-alkylation or derivatization, to explore its role in receptor binding and activity.

Biological Activity and Mechanism of Action

This compound has been identified as a unique modulator of the 5-HT3 receptor, a ligand-gated ion channel. It exhibits a dual mechanism of action as both a direct, partial agonist and a positive allosteric modulator (PAM) of the receptor's response to serotonin (5-HT)[1].

Allosteric Agonism and Positive Allosteric Modulation

As an allosteric agonist, this compound can directly activate the 5-HT3 receptor in the absence of the endogenous ligand, 5-HT. As a PAM, it enhances the response of the receptor to 5-HT, likely by binding to a site topographically distinct from the orthosteric binding site of 5-HT. This potentiation of the 5-HT-evoked current suggests that this compound stabilizes a receptor conformation with a higher affinity for 5-HT or a more efficient channel gating mechanism.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

ParameterValueReceptor/SystemReference
EC50 (as an agonist) 1.8 µMHuman 5-HT3A receptor expressed in COS-7 cells[1]
Binding Affinity (Ki) Data not available--
Potentiation IC50 (as a PAM) Data not available--

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound and to screen for novel reactions in a biological context.

Synthesis of trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide (this compound)

Materials:

  • trans-3-(4-methoxyphenyl)acrylic acid

  • Thionyl chloride (SOCl2)

  • Pentan-3-amine

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of trans-3-(4-methoxyphenyl)acrylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude trans-3-(4-methoxyphenyl)acryloyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve pentan-3-amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide.

Electrophysiological Recording of 5-HT3 Receptor Activity

Materials:

  • Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293) expressing the human 5-HT3A receptor.

  • Two-electrode voltage-clamp (TEVC) setup for oocytes or whole-cell patch-clamp setup for mammalian cells.

  • Recording solution (e.g., for oocytes: ND96 buffer containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.5).

  • This compound and 5-HT stock solutions in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Preparation: Prepare oocytes or cultured cells expressing the 5-HT3A receptor according to standard protocols.

  • Electrophysiological Recording:

    • For TEVC in Oocytes: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -60 mV.

    • For Whole-Cell Patch-Clamp: Establish a whole-cell recording configuration on a single cell. Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application: Perfuse the recording chamber with the recording solution. Apply solutions containing known concentrations of this compound and/or 5-HT using a perfusion system.

  • Data Acquisition and Analysis: Record the resulting currents. To determine the EC50 of this compound as an agonist, apply increasing concentrations of this compound and measure the peak current at each concentration. To assess its PAM activity, co-apply a fixed, low concentration of 5-HT (e.g., EC10) with varying concentrations of this compound and measure the potentiation of the 5-HT-evoked current.

Radioligand Binding Assay for 5-HT3 Receptor

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT3A receptor.

  • Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron).

  • This compound and a known non-radiolabeled 5-HT3 receptor antagonist (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add cell membranes, radiolabeled antagonist, and varying concentrations of this compound or the non-radiolabeled antagonist (for competition binding) in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of a known antagonist) from the total binding. Analyze the competition binding data to determine the binding affinity (Ki) of this compound.

Visualizations

Signaling Pathway of this compound at the 5-HT3 Receptor

Caption: Allosteric modulation of the 5-HT3 receptor by this compound.

Experimental Workflow for Discovering Novel Reactions

Novel_Reaction_Workflow Start Start with this compound Reaction_Design Design Novel Reactions (e.g., Michael Addition, Cycloaddition) Start->Reaction_Design Synthesis Synthesize Novel Derivatives Reaction_Design->Synthesis Purification Purify and Characterize (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening In_Vitro_Assays In Vitro Assays (Binding, Electrophysiology) Biological_Screening->In_Vitro_Assays Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization

Caption: Workflow for the discovery of novel this compound derivatives.

References

Theoretical studies of TMPPA coordination chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Studies of Tris(2-pyridylmethyl)amine (TMPPA/TPA) Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-pyridylmethyl)amine, commonly abbreviated as TPA or TPMA, is a versatile tripodal tetradentate ligand renowned for its ability to form stable complexes with a wide array of transition metals. Its unique architecture, featuring a central amine nitrogen and three pendant pyridyl arms, allows for the formation of well-defined coordination spheres around a metal center. This has made TPA a ligand of significant interest in various fields, including bioinorganic chemistry, catalysis, and materials science. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate electronic structures, geometries, and reactivity of TPA-metal complexes. This guide provides a comprehensive overview of the theoretical underpinnings of TPA coordination chemistry, supplemented with experimental data and protocols for a holistic understanding.

Theoretical Framework: Understanding the Electronic and Geometric Properties of TPA Complexes

Computational chemistry, particularly DFT, has become an indispensable tool for investigating the properties of transition metal complexes.[1][2][3] For TPA-metal systems, DFT calculations provide valuable insights into their structural features and relative stabilities.[4]

Coordination Geometries

TPA typically coordinates to a metal ion through its four nitrogen atoms, leading to various coordination geometries. The resulting geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of any additional ligands.

  • Copper Complexes: Copper(I) complexes of TPA have been synthesized and characterized to study the effect of counteranions and auxiliary ligands on their molecular structures.[5] While many of these complexes adopt a distorted tetrahedral geometry, [Cu(TPMA)][BPh4] exhibits a trigonal pyramidal geometry due to a stabilizing cuprophilic interaction. In the solid state, Cu(I) complexes with substituted TPA ligands also show a distorted tetrahedral geometry. Copper(II) complexes with the general formula [Cu(TPMA)X]+ (where X is a halide) are typically found to be isostructural.

  • Iron Complexes: Mononuclear Fe(II) complexes with TPA and a neutral bidentate ligand have been shown to exhibit spin crossover (SCO) behavior. The coordination environment around the iron center in these complexes is crucial for this phenomenon.

  • Vanadium Complexes: The cis-dioxidovanadium(V) complex with TPA features a distorted octahedral environment where TPA acts as a tetradentate ligand.

Electronic Structure and Bonding

DFT calculations are employed to understand the electronic properties of TPA complexes. These calculations can reveal details about metal-ligand bonding, charge distribution, and molecular orbital energies. For instance, in a study of vanadium-TPA complexes, DFT calculations using the mPW1PW91 functional were used to analyze the structural and electronic properties. The analysis of reactive sites through molecular electrostatic potential maps and noncovalent interactions provides a deeper understanding of the complex's stability and reactivity.

Data Presentation: A Quantitative Look at TPA Complexes

The following tables summarize key quantitative data from theoretical and experimental studies on various TPA-metal complexes.

ComplexMetal IonOxidation StateCoordination GeometryKey Bond Lengths (Å)Reference(s)
[Cu(TPMA)][BPh4]Cu+1Trigonal PyramidalCu-Cu = 2.8323(12)
[Cu(TPMA*)Br] (substituted TPA)Cu+1Distorted Tetrahedral-
[Cu(TPMA)Cl]+Cu+2Trigonal Bipyramidal-
--INVALID-LINK--2Fe+2Octahedral-
[VO2(tpma)]+V+5Distorted OctahedralV=O = 1.624(2)–1.631(2), V-N(pyridyl) = 2.090(3)–2.277(2), V-N(amine) = 2.250(2)–2.258(2)

Table 1: Selected Structural Data for TPA-Metal Complexes.

ComplexMethodE1/2 (V vs. SCE)NotesReference(s)
[Cu(TPMA)Br]+/2+Cyclic Voltammetry-0.240-
[Cu(TPMA1)Br]+/2+ (substituted TPA)Cyclic Voltammetry-0.310Stepwise decrease in E1/2 with increasing electron-donating groups on the pyridine rings.
[Cu(TPMA2)Br]+/2+ (substituted TPA)Cyclic Voltammetry-0.360Stepwise decrease in E1/2 with increasing electron-donating groups on the pyridine rings.
[Cu(TPMA*3)Br]+/2+ (substituted TPA)Cyclic Voltammetry-0.420Stepwise decrease in E1/2 with increasing electron-donating groups on the pyridine rings.

Table 2: Electrochemical Data for Copper-TPA Complexes.

Experimental Protocols

The theoretical studies of TPA coordination chemistry are often complemented by experimental work to validate computational findings. Below are overviews of key experimental methodologies.

Synthesis of TPA-Metal Complexes

The synthesis of TPA-metal complexes typically involves the reaction of the TPA ligand with a suitable metal salt in an appropriate solvent. For example, the synthesis of mixed multimetallic TPA-based complexes involves mixing the amino acid L-Phe with a metal perchlorate salt in methanol, followed by the addition of a pre-formed TPA-metal complex.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of TPA-metal complexes. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry. The structural characterization of a diprotonated decavanadate with TPA as a counter-ion was performed using this method.

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the TPA ligand and to probe its coordination to the metal center.

  • UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination environment and the oxidation state of the metal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for characterizing the structure in solution.

Electrochemical Methods

Cyclic voltammetry is commonly used to study the redox properties of TPA-metal complexes, providing information on the stability of different oxidation states and the reversibility of electron transfer processes.

Computational Methods

Theoretical calculations on TPA complexes are predominantly performed using Density Functional Theory (DFT).

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial for obtaining accurate results. For a vanadium-TPA complex, the mPW1PW91 functional was used with the 6–31G(d) basis set for non-metal atoms and LANL2DZ for the vanadium atom. Benchmarking studies have shown that for 3d transition metal hydrides, geometries can be accurately obtained with RI-BP86-D3(PCM)/def2-SVP, and single-point energy calculations with PBE0-D3(PCM)/def2-TZVP reproduce experimental hydricity well.

  • Software: The Gaussian suite of programs is a commonly used software package for performing these calculations.

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships in the study of TPA coordination chemistry.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_theoretical Theoretical Analysis synthesis Complex Synthesis (TPA + Metal Salt) purification Purification (e.g., Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray spectroscopy Spectroscopy (IR, UV-Vis, NMR) purification->spectroscopy electrochemistry Electrochemistry (Cyclic Voltammetry) purification->electrochemistry dft DFT Calculations (Geometry, Electronics) xray->dft Compare spectroscopy->dft Compare electrochemistry->dft Compare analysis Data Analysis & Interpretation dft->analysis

Caption: A generalized experimental and theoretical workflow for the study of TPA-metal complexes.

catalytic_cycle catalyst [Cu(I)(TPA)]+ oxidized_catalyst [Cu(II)(TPA)X]+ catalyst->oxidized_catalyst Oxidation substrate Substrate (e.g., R-X) substrate->catalyst oxidized_catalyst->catalyst Reduction (e.g., by a reducing agent) radical_intermediate R• oxidized_catalyst->radical_intermediate Halogen Abstraction product Product radical_intermediate->product alkene Alkene alkene->radical_intermediate

Caption: A simplified conceptual diagram of a copper-TPA catalyzed Atom Transfer Radical Addition (ATRA) reaction.

Conclusion

The coordination chemistry of tris(2-pyridylmethyl)amine is a rich and active area of research. Theoretical studies, in close concert with experimental investigations, have been pivotal in advancing our understanding of the structure, bonding, and reactivity of TPA-metal complexes. This guide has provided a snapshot of the key theoretical concepts, quantitative data, and experimental methodologies that are central to this field. For researchers and professionals in drug development and related scientific disciplines, a thorough grasp of these principles is essential for the rational design of novel metal-based therapeutics, catalysts, and materials with tailored properties.

References

Spectroscopic Profile of Trimethylolpropane Phosphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimethylolpropane phosphite (CAS No. 824-11-3), a key intermediate and ligand in various chemical syntheses. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for trimethylolpropane phosphite, facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~3.8 - 4.2m-CH₂-O-P (axial and equatorial)
~1.4 - 1.6q-CH₂-CH₃
~0.8 - 1.0t-CH₂-CH₃
¹³C NMR ~65 - 75-CH₂-O-P[1]
~35 - 40Quaternary Carbon[1]
~7 - 10-CH₃[1]
³¹P NMR ~120 - 140sP(III)

Note: Chemical shifts are referenced relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and phosphoric acid for ³¹P NMR. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2850 - 2950StrongC-H stretching[1]
~1000 - 1050StrongP-O-C stretching[1]
Table 3: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
162[M]⁺Molecular Ion
133[M - C₂H₅]⁺
47[PO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A standard NMR spectrometer operating at a field strength of 300-500 MHz for ¹H NMR is suitable.

  • Sample Preparation: Approximately 10-20 mg of trimethylolpropane phosphite is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Reference: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Reference: Solvent peak (e.g., CDCl₃ at δ = 77.16 ppm) or TMS.

  • ³¹P NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: A range appropriate for phosphites, typically centered around 130 ppm.

    • Number of Scans: 64-256.

    • Relaxation Delay: 2-5 seconds.

    • Reference: 85% Phosphoric acid in D₂O as an external standard (δ = 0.0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of solid trimethylolpropane phosphite with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile enough, via gas chromatography.

  • Ionization Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition:

    • Mass Range: m/z 40-300.

    • Scan Speed: Appropriate for the resolution of the instrument.

    • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of trimethylolpropane phosphite.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_data Data Interpretation TMPP Trimethylolpropane Phosphite (Solid Sample) NMR NMR Spectroscopy TMPP->NMR Dissolution in deuterated solvent IR IR Spectroscopy TMPP->IR KBr Pellet Preparation MS Mass Spectrometry TMPP->MS Direct Insertion H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR P_NMR ³¹P NMR NMR->P_NMR Structure Structural Elucidation IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation Pattern H_NMR->Structure Proton Environment Purity Purity Assessment H_NMR->Purity C_NMR->Structure Carbon Skeleton C_NMR->Purity P_NMR->Structure Phosphorus Environment P_NMR->Purity

Caption: Workflow for the spectroscopic characterization of trimethylolpropane phosphite.

References

Methodological & Application

Application Notes and Protocols for TMPPA in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA), also known as TTMPP, is a highly effective organophosphorus compound in the realm of transition metal catalysis. Characterized by its significant steric bulk and strong electron-donating properties, TMPPA serves as a powerful ligand, enhancing the reactivity and efficiency of various catalytic systems.[1][2] Its utility is particularly noted in palladium-catalyzed cross-coupling reactions, where it has been shown to facilitate challenging transformations, including the activation of less reactive aryl chlorides.[1]

These application notes provide detailed protocols and data for the use of TMPPA as a ligand in two pivotal transition metal-catalyzed reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information is intended to guide researchers in leveraging the unique properties of TMPPA to achieve desired synthetic outcomes.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The use of bulky, electron-rich phosphine ligands like TMPPA is crucial for promoting the oxidative addition of challenging substrates, such as aryl chlorides, and facilitating the overall catalytic cycle.[1][3]

Application: Coupling of Aryl Chlorides at Room Temperature

A notable application of TMPPA is in the palladium-catalyzed Suzuki-Miyaura coupling of aryl chlorides, which are often less reactive than their bromide or iodide counterparts. The use of a Pd(OAc)₂/TMPPA catalytic system has been demonstrated to be effective for the coupling of 4-chlorobenzaldehyde with phenylboronic acid at room temperature.

EntryAryl HalideBoronic AcidCatalyst SystemSolventTemp. (°C)Yield (%)
14-ChlorobenzaldehydePhenylboronic acidPd(OAc)₂ / TMPPADioxaneRT>95

Table 1: Suzuki-Miyaura Coupling of 4-Chlorobenzaldehyde with Phenylboronic Acid using a Pd/TMPPA Catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA)

  • 4-Chlorobenzaldehyde

  • Phenylboronic acid

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Add TMPPA (0.04 mmol, 4 mol%).

  • Add 4-chlorobenzaldehyde (1.0 mmol, 1.0 equiv).

  • Add phenylboronic acid (1.5 mmol, 1.5 equiv).

  • Add cesium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous dioxane (5 mL).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex transmetalation Transmetalation pd2_intermediate Ar-Pd(II)(R)L₂ pd2_complex->pd2_intermediate pd2_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-R pd2_intermediate->product aryl_halide Ar-X aryl_halide->pd0 organoboron R-B(OR)₂ organoboron->pd2_complex base Base base->pd2_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. The reaction's success is highly dependent on the choice of ligand, with bulky, electron-rich phosphines like TMPPA being particularly suitable for coupling challenging substrates.

Application: Amination of Aryl Halides

While specific examples with detailed quantitative data for TMPPA in Buchwald-Hartwig aminations are less commonly reported in readily available literature compared to more specialized ligands, its properties make it a strong candidate for such transformations. The following protocol is a general guideline for employing TMPPA in the amination of aryl halides, based on established methodologies for similar bulky phosphine ligands.

Materials:

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Amine

  • Strong base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and TMPPA (0.02 mmol, 2 mol%) to a dry Schlenk tube.

  • Add the aryl halide (1.0 mmol, 1.0 equiv).

  • Add the amine (1.2 mmol, 1.2 equiv).

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Workflow start Start: Assemble Reactants reagents Aryl Halide, Amine, Base (e.g., NaOtBu) start->reagents catalyst Pd Precursor (e.g., Pd₂(dba)₃) + TMPPA Ligand start->catalyst solvent Anhydrous Solvent (e.g., Toluene) start->solvent reaction_setup Combine in Schlenk Tube under Inert Atmosphere reagents->reaction_setup catalyst->reaction_setup solvent->reaction_setup heating Heat with Stirring (80-110 °C) reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Workup: Quench, Extract, Wash, Dry monitoring->workup purification Purification: Column Chromatography workup->purification product Final Product: Arylamine purification->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA) is a valuable ligand for advancing challenging transition metal-catalyzed cross-coupling reactions. Its steric hindrance and electron-rich nature contribute to the high reactivity of the catalytic system, enabling transformations such as the Suzuki-Miyaura coupling of aryl chlorides at room temperature. While detailed reports on its application in Buchwald-Hartwig aminations are less common, its properties suggest significant potential. The protocols and data presented herein provide a foundation for researchers to explore the utility of TMPPA in their synthetic endeavors, particularly when dealing with less reactive substrates or when seeking to perform reactions under milder conditions. Further optimization of reaction parameters for specific substrate combinations is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Synthesis of Coordination Compounds with meso-tetra(4-carboxyphenyl)porphyrin (TMPPA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of meso-tetra(4-carboxyphenyl)porphyrin (TMPPA), also known as TCPP, and its coordination compounds, with a focus on zinc (Zn) and zirconium (Zr) based metal-organic frameworks (MOFs). It includes comprehensive experimental procedures, characterization data, and an overview of their application in photodynamic therapy (PDT), including the relevant signaling pathways.

Introduction

Meso-tetra(4-carboxyphenyl)porphyrin (TMPPA) is a versatile synthetic porphyrin that serves as a valuable building block in the construction of coordination polymers and metal-organic frameworks (MOFs).[1] The four carboxylic acid groups at the meso positions of the porphyrin core provide ideal coordination sites for metal ions, enabling the formation of highly ordered, porous structures. These materials have garnered significant interest for their potential applications in gas storage, catalysis, sensing, and particularly in the biomedical field as photosensitizers for photodynamic therapy (PDT).[2][3]

This document outlines the synthesis of the TMPPA ligand and subsequent formation of Zn- and Zr-based coordination compounds. It also delves into the mechanism of action of these compounds as photosensitizers in PDT, a promising cancer treatment modality.[4]

Experimental Protocols

Synthesis of meso-tetra(4-carboxyphenyl)porphyrin (TMPPA)

This protocol describes the synthesis of the TMPPA ligand (H₂TCPP) via the Lindsey condensation method, followed by hydrolysis of the ester intermediate.

Workflow for TMPPA Synthesis

SynthesisWorkflow cluster_condensation Lindsey Condensation cluster_hydrolysis Hydrolysis Pyrrole Pyrrole Condensation Condensation Reaction Pyrrole->Condensation Aldehyde Methyl 4-formylbenzoate Aldehyde->Condensation Solvent1 Dichloromethane (DCM) Solvent1->Condensation Catalyst Trifluoroacetic acid (TFA) Catalyst->Condensation Oxidant DDQ Ester TMPPA-tetramethyl ester Oxidant->Ester Purification Condensation->Oxidant Oxidation Hydrolysis Saponification Ester->Hydrolysis Base Potassium Hydroxide (KOH) Base->Hydrolysis Solvent2 THF/Water Solvent2->Hydrolysis Acid Hydrochloric Acid (HCl) Precipitation Acidification & Precipitation Acid->Precipitation Hydrolysis->Precipitation TMPPA TMPPA Product Precipitation->TMPPA

Caption: Workflow for the synthesis of TMPPA ligand.

Materials:

  • Pyrrole

  • Methyl 4-formylbenzoate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Tetrahydrofuran (THF)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 2M

  • Methanol

  • Chloroform

  • Hexane

Procedure:

  • Condensation: In a three-necked flask under a nitrogen atmosphere, dissolve methyl 4-formylbenzoate (0.72 mmol) and freshly distilled pyrrole (0.72 mmol) in anhydrous DCM (15 mL).

  • Flush the mixture with nitrogen for 15 minutes.

  • Add TFA (catalytic amount) to the solution. The solution should turn reddish.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add DDQ (0.72 mmol) and continue stirring for another 1 hour to oxidize the porphyrinogen.

  • Remove the solvent under reduced pressure.

  • Purification of the Ester: Purify the resulting solid by column chromatography on silica gel using a chloroform/hexane (1.5/1 v/v) eluent to obtain the tetramethyl ester of TMPPA.

  • Hydrolysis: Dissolve the purified tetramethyl ester (0.593 g, 0.70 mmol) in THF (100 mL).

  • Add an aqueous solution of KOH (10 mL, containing 300 equivalents of KOH).

  • Reflux the mixture at 75°C for 16 hours.[5]

  • After cooling, remove the THF by rotary evaporation.

  • Precipitation: Treat the aqueous residue with 2N HCl (150 mL) to precipitate the protonated porphyrin.

  • Filter the green precipitate and wash thoroughly with water (5 x 50 mL).

  • Neutralize the protonated porphyrin with pyridine (15 mL).

  • Remove the pyridine by rotary evaporation and wash the resulting solid with water (3 x 50 mL).

  • Dry the final product, TMPPA, under vacuum.

Synthesis of a Zinc-TMPPA MOF (Zn-TCPP)

This protocol describes a solvothermal method for the synthesis of a Zn-TMPPA MOF.

Materials:

  • TMPPA (H₂TCPP)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined autoclave, dissolve TMPPA (e.g., 0.05 mmol) in DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in a mixture of DMF and ethanol.

  • Add the zinc salt solution to the TMPPA solution.

  • Seal the autoclave and heat it at a constant temperature (e.g., 100-140°C) for 24-48 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with ethanol to remove unreacted starting materials.

  • Dry the Zn-TMPPA MOF under vacuum.

Synthesis of a Zirconium-TMPPA MOF (UiO-67 type)

This protocol describes the synthesis of a Zr-based MOF with TMPPA as the organic linker, which is isostructural to UiO-67.

Materials:

  • TMPPA (H₂TCPP)

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.05 mmol) and TMPPA (e.g., 0.05 mmol) in DMF.

  • Add acetic acid (e.g., 10-20 equivalents relative to ZrCl₄) to the solution. The modulator helps to control the crystallinity and defect density of the MOF.

  • Seal the autoclave and heat it at a constant temperature (e.g., 120°C) for 24 hours.

  • After cooling to room temperature, collect the white crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with ethanol.

  • Activate the MOF by solvent exchange with ethanol and then heat under vacuum to remove residual solvent from the pores.

Characterization Data

The successful synthesis of TMPPA and its coordination compounds can be confirmed by various analytical techniques. The following tables summarize typical characterization data.

Table 1: Physicochemical Properties of TMPPA

PropertyValueReference
Molecular FormulaC₄₈H₃₀N₄O₈
Molecular Weight790.77 g/mol
AppearancePurple crystalline solid
SolubilitySoluble in DMF, DMSO; sparingly soluble in methanol

Table 2: Spectroscopic Data for TMPPA and its Coordination Compounds

CompoundTechniqueCharacteristic Peaks/SignalsReference
TMPPA (H₂TCPP) ¹H NMR (DMSO-d₆)δ ~8.8 ppm (s, 8H, pyrrole-β), δ ~8.3 ppm (d, 8H, phenyl), δ ~8.1 ppm (d, 8H, phenyl), δ ~ -2.9 ppm (s, 2H, pyrrole-NH)
FT-IR (KBr)ν ~3310 cm⁻¹ (N-H stretch), ν ~1690 cm⁻¹ (C=O stretch of COOH)
UV-Vis (DMF)Soret band: ~418 nm; Q-bands: ~514, 548, 590, 646 nm
Zn-TMPPA MOF FT-IR (KBr)Disappearance of N-H stretch (~3310 cm⁻¹), Shift of C=O stretch to ~1580 cm⁻¹ and ~1380 cm⁻¹ (asymmetric and symmetric COO⁻ stretch)
Zr-TMPPA MOF FT-IR (KBr)Disappearance of N-H stretch, Shift of C=O stretch to asymmetric and symmetric COO⁻ stretches, Appearance of Zr-O vibrations below 800 cm⁻¹

Table 3: Crystallographic Data for Representative MOFs

MOFMetalFormula Unit (example)Crystal SystemSpace GroupReference
Zn-based MOF Zn(II)[Zn₂(TCPP)(H₂O)₂]TetragonalP4/ncc
Zr-based MOF (UiO-67 type) Zr(IV)[Zr₆O₄(OH)₄(TCPP)₆]CubicFm-3m

Application in Photodynamic Therapy (PDT)

TMPPA-based coordination compounds, particularly those containing diamagnetic metal ions like Zn(II), are excellent photosensitizers for PDT. PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy cancer cells.

Mechanism of Action

The general mechanism of PDT involves two primary pathways, Type I and Type II photochemical reactions, with the Type II mechanism often predominating for porphyrin-based photosensitizers.

  • Excitation: The photosensitizer (PS), in its ground singlet state (S₀), absorbs a photon of light, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing: The S₁ state is short-lived and can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁).

  • Energy Transfer (Type II): The T₁ state photosensitizer can transfer its energy directly to ground state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂).

  • Electron Transfer (Type I): Alternatively, the T₁ state photosensitizer can react with biomolecules through electron transfer, producing radical ions that can further react with oxygen to form other ROS, such as superoxide anions (O₂⁻•) and hydroxyl radicals (•OH).

  • Cellular Damage: The generated ROS, particularly singlet oxygen, are highly cytotoxic. They can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately cell death through apoptosis or necrosis.

Signaling Pathways in PDT-Induced Apoptosis

PDT-induced apoptosis can be initiated through multiple signaling pathways. One of the key pathways involves the Fas/Fas ligand (FasL) system.

PDT-Induced Apoptotic Signaling Pathway

PDTSignaling cluster_pdt Photodynamic Action cluster_apoptosis Apoptosis Induction PS Photosensitizer (e.g., Zn-TMPPA) ROS Reactive Oxygen Species (¹O₂, O₂⁻•, •OH) Light Light Oxygen ³O₂ Mitochondria Mitochondrial Damage ROS->Mitochondria oxidative stress FasL Fas Ligand (FasL) upregulation ROS->FasL CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FasR Fas Receptor (FasR) FasL->FasR binds to DISC DISC Formation FasR->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3

Caption: PDT-induced apoptotic signaling pathways.

ROS generated during PDT can induce oxidative stress, leading to damage of the mitochondrial membrane. This triggers the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis. Additionally, PDT can upregulate the expression of Fas ligand (FasL) on the cell surface. Binding of FasL to its receptor (FasR) initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8, which can also activate caspase-3 and trigger apoptosis.

References

Unraveling "TMPPA": An Inquiry into a Seemingly Novel Acronym in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the applications of "TMPPA" in the field of asymmetric synthesis have revealed a significant ambiguity surrounding this acronym. Extensive searches of chemical databases and scholarly articles have not identified a widely recognized chiral ligand, catalyst, or reagent with this designation used for enantioselective transformations. The evidence suggests that "TMPPA" may represent a niche or proprietary compound, an internal laboratory code, or a potential typographical error.

The search for "TMPPA" has yielded references to compounds with this acronym in other scientific contexts, none of which are related to asymmetric catalysis. These include:

  • Bis(2,2,4-trimethylpentyl) phosphinic acid: This compound has been documented for its use in the synthesis of nanocrystals.

  • Tris{4-[2-(2-methoxyethoxy)ethoxy]phenyl}amine and Tris[4-(diethylaminophenyl]amine: These molecules have been investigated as redox catalysts in the development of lithium-oxygen (Li-O₂) batteries.

  • A cobalt complex, [Co(3,4-tmppa)]⁴⁺ , has been studied for its interaction with DNA. However, the full chemical name of the "tmppa" ligand in this complex was not specified in the available literature, and no connection to asymmetric synthesis was established.

Based on the comprehensive search, there is no readily available scientific literature detailing the use of a compound abbreviated as "TMPPA" for applications in asymmetric synthesis. Therefore, it is not possible to provide detailed Application Notes, Protocols, quantitative data, or diagrams as requested for this topic.

To proceed with a detailed analysis as per the user's request, clarification on the full chemical name or the structure of the molecule referred to as "TMPPA" is necessary. Without this crucial information, any attempt to generate the requested content would be speculative and lack the required scientific accuracy and detail for the target audience of researchers, scientists, and drug development professionals.

Application Notes and Protocols for Nanoparticle Stabilization Using TMPPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-(trimethoxysilyl)propyl propan-2-thiol (TMPPA) as a versatile stabilizing and functionalizing agent for a variety of nanoparticles. The protocols outlined below are designed for gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), quantum dots (QDs), and metal oxide nanoparticles, with a focus on creating stable colloidal suspensions for applications in research and drug development.

Introduction to TMPPA as a Nanoparticle Stabilizing Agent

3-(trimethoxysilyl)propyl propan-2-thiol, hereafter referred to as TMPPA, is a bifunctional organosilane molecule that serves as an excellent surface modification agent for nanoparticles. Its unique structure offers a dual-mode of action:

  • Trimethoxysilyl Group: The trimethoxysilyl end of the molecule readily hydrolyzes in the presence of water to form reactive silanol groups. These silanol groups can then condense with hydroxyl groups present on the surface of various nanoparticles (such as metal oxides and quantum dots) or with the surface of metallic nanoparticles, forming stable covalent or coordinate bonds. This provides a robust anchoring of the TMPPA molecule to the nanoparticle surface.

  • Thiol Group: The terminal thiol (-SH) group provides a versatile functional handle for further modifications. For metallic nanoparticles like gold and silver, the thiol group exhibits a strong affinity, leading to the formation of a self-assembled monolayer that imparts steric and electrostatic stability, preventing aggregation.[1] This thiol group can also be utilized for the covalent attachment of drugs, targeting ligands, or other biomolecules, making TMPPA an ideal linker for creating functional nanoparticle-based drug delivery systems.[2]

The use of TMPPA and similar thiol-containing silanes allows for the transformation of nanoparticles from hydrophobic to hydrophilic states (or vice versa, depending on the solvent system), enhancing their dispersibility and stability in various media.[3]

General Mechanism of Nanoparticle Stabilization with TMPPA

The stabilization of nanoparticles with TMPPA generally follows a two-step process:

  • Hydrolysis: The methoxy groups (-OCH₃) of the trimethoxysilyl moiety hydrolyze in the presence of a small amount of water to form silanol groups (-Si-OH). This reaction is often catalyzed by an acid or a base.

  • Condensation/Binding: The newly formed silanol groups react with the hydroxyl groups on the surface of metal oxide nanoparticles or directly with the surface of metallic nanoparticles, forming stable siloxane (Si-O-nanoparticle) or other coordinate bonds. For gold and silver nanoparticles, the thiol group also forms a strong dative bond with the metal surface. This process results in a dense, self-assembled monolayer of TMPPA on the nanoparticle surface.

G TMPPA TMPPA Molecule (Trimethoxysilylpropanethiol) Hydrolysis Hydrolysis of Trimethoxysilyl Group TMPPA->Hydrolysis H₂O Silanol Reactive Silanol Intermediate Hydrolysis->Silanol Forms Nanoparticle Nanoparticle Core (e.g., Au, Ag, QD, Metal Oxide) Silanol->Nanoparticle Binds to Surface StabilizedNP TMPPA-Stabilized Nanoparticle Nanoparticle->StabilizedNP Stabilized by TMPPA Layer Functionalization Further Functionalization (e.g., Drug Conjugation) StabilizedNP->Functionalization Thiol group enables

Caption: General workflow for nanoparticle stabilization and functionalization using TMPPA.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific type and size of the nanoparticles being used.

Materials and Equipment
  • Nanoparticles: Pre-synthesized gold, silver, quantum dots, or metal oxide nanoparticles in a suitable solvent.

  • Stabilizing Agent: 3-(trimethoxysilyl)propyl propan-2-thiol (TMPPA).

  • Solvents: Ethanol (anhydrous), methanol, toluene, or other appropriate organic solvents. Deionized (DI) water.

  • Catalyst (for metal oxides): Ammonia solution or acetic acid.

  • Glassware: Round-bottom flasks, beakers, graduated cylinders.

  • Equipment: Magnetic stirrer with hotplate, sonicator (bath or probe), centrifuge, pH meter, rotary evaporator (optional).

Protocol for Stabilizing Gold Nanoparticles (AuNPs)

This protocol is adapted from standard methods for thiol-functionalization of gold nanoparticles.[4][5]

  • Preparation of AuNP Suspension:

    • Synthesize AuNPs using a standard method (e.g., citrate reduction).

    • Disperse the AuNPs in ethanol to a final concentration of 0.1-1.0 mg/mL.

  • TMPPA Solution Preparation:

    • Prepare a 1-10 mM solution of TMPPA in ethanol.

  • Functionalization Reaction:

    • To the AuNP suspension, add the TMPPA solution dropwise while stirring vigorously. The molar ratio of TMPPA to surface gold atoms should be optimized, but a starting point is a 100-fold molar excess of TMPPA.

    • Allow the reaction to proceed at room temperature for 12-24 hours under continuous stirring.

  • Purification:

    • Centrifuge the suspension to pellet the TMPPA-coated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 10,000 x g for 30 minutes for ~20 nm AuNPs).

    • Remove the supernatant containing excess TMPPA.

    • Resuspend the pellet in fresh ethanol and sonicate briefly to redisperse.

    • Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted TMPPA.

  • Final Product:

    • Resuspend the final pellet in the desired solvent for storage and further use.

G start Start prep_aunp Prepare AuNP Suspension in Ethanol start->prep_aunp prep_tmppa Prepare TMPPA Solution in Ethanol start->prep_tmppa mix Mix AuNP and TMPPA Solutions prep_aunp->mix prep_tmppa->mix react Stir for 12-24 hours at Room Temperature mix->react centrifuge1 Centrifuge to Pellet AuNPs react->centrifuge1 wash1 Resuspend in Ethanol centrifuge1->wash1 centrifuge2 Repeat Centrifugation/Wash (2-3x) wash1->centrifuge2 final Resuspend in Final Solvent centrifuge2->final end End final->end

Caption: Experimental workflow for the stabilization of gold nanoparticles with TMPPA.

Protocol for Stabilizing Silver Nanoparticles (AgNPs)

The protocol for AgNPs is similar to that for AuNPs due to the strong affinity of silver for thiol groups.

  • Preparation of AgNP Suspension:

    • Synthesize AgNPs using a suitable method (e.g., chemical reduction).

    • Disperse the AgNPs in ethanol.

  • TMPPA Functionalization:

    • Follow steps 2-5 as described in the protocol for AuNPs (Section 3.2). Adjust centrifugation parameters as needed based on AgNP size and density.

Protocol for Stabilizing Quantum Dots (QDs)

This protocol is based on methods for the surface modification of QDs with thiol-containing ligands.

  • Preparation of QD Suspension:

    • Synthesize or obtain QDs in an organic solvent like toluene.

    • Disperse the QDs to a concentration of approximately 1-5 µM.

  • Ligand Exchange Reaction:

    • Prepare a 10-50 mM solution of TMPPA in the same solvent as the QDs.

    • Add the TMPPA solution to the QD suspension. The molar ratio of TMPPA to QDs should be high, in the range of 1000:1 to 10,000:1.

    • Stir the mixture at room temperature for 6-12 hours.

  • Purification:

    • Precipitate the TMPPA-coated QDs by adding a non-solvent (e.g., methanol or acetone).

    • Centrifuge to collect the precipitated QDs.

    • Wash the QD pellet by resuspending in a small amount of the original solvent and re-precipitating with the non-solvent. Repeat this process 2-3 times.

  • Final Product:

    • Dry the final QD pellet under vacuum and store as a powder or redissolve in a suitable solvent.

Protocol for Stabilizing Metal Oxide Nanoparticles (e.g., TiO₂, SiO₂)

This protocol is adapted from methods for the silanization of metal oxide surfaces.

  • Preparation of Nanoparticle Suspension:

    • Disperse the metal oxide nanoparticles in ethanol to a concentration of 1-10 mg/mL.

    • Sonicate the suspension to ensure good dispersion.

  • Hydrolysis and Condensation:

    • To the nanoparticle suspension, add DI water to a final concentration of 1-5% (v/v).

    • Add a catalyst: a few drops of ammonia solution for basic catalysis or acetic acid for acidic catalysis.

    • Add the desired amount of TMPPA (e.g., 1-10% w/w relative to the nanoparticles) dropwise while stirring.

    • Heat the mixture to 50-70°C and stir for 4-8 hours.

  • Purification:

    • Cool the suspension to room temperature.

    • Centrifuge to collect the functionalized nanoparticles.

    • Wash the pellet with ethanol several times to remove unreacted TMPPA and catalyst.

  • Final Product:

    • Dry the purified nanoparticles in a vacuum oven.

Characterization of TMPPA-Stabilized Nanoparticles

Thorough characterization is crucial to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.

Characterization Technique Parameter Measured Expected Outcome for TMPPA-Stabilized Nanoparticles Reference
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI)Increase in hydrodynamic diameter compared to uncoated nanoparticles, indicating the presence of the TMPPA layer. Low PDI suggests a monodisperse and stable suspension.
Zeta Potential Surface ChargeA shift in the zeta potential value upon TMPPA coating, which can indicate changes in surface chemistry and colloidal stability. The sign and magnitude will depend on the pH and the nanoparticle core.
Transmission Electron Microscopy (TEM) Size, Morphology, Aggregation StateVisualization of individual nanoparticles to confirm that the core morphology is preserved and to assess the degree of aggregation. A thin halo around the particles may be visible, representing the TMPPA layer.
Fourier-Transform Infrared Spectroscopy (FTIR) Surface Functional GroupsAppearance of characteristic peaks for Si-O-Si stretching (around 1000-1100 cm⁻¹) and C-S stretching (around 600-700 cm⁻¹), confirming the presence of TMPPA on the nanoparticle surface.
Thermogravimetric Analysis (TGA) Grafting DensityWeight loss corresponding to the decomposition of the organic TMPPA layer at elevated temperatures, which can be used to quantify the amount of TMPPA grafted onto the nanoparticle surface.
UV-Visible Spectroscopy Surface Plasmon Resonance (for AuNPs and AgNPs)A slight red-shift in the surface plasmon resonance peak upon TMPPA coating, indicating a change in the local dielectric environment around the nanoparticles.

Application in Drug Delivery

The thiol group on the surface of TMPPA-stabilized nanoparticles provides a reactive site for the conjugation of therapeutic molecules. This can be achieved through various bioconjugation strategies, such as thiol-maleimide coupling or disulfide bond formation.

G TMPPA_NP TMPPA-Stabilized Nanoparticle Thiol_Group Surface Thiol (-SH) Group TMPPA_NP->Thiol_Group Exposes Drug_Molecule Drug Molecule with Linker (e.g., Maleimide) Thiol_Group->Drug_Molecule Covalently Binds to Conjugated_NP Drug-Conjugated Nanoparticle Drug_Molecule->Conjugated_NP Forms Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Conjugated_NP->Targeting_Ligand Can also be conjugated with Targeted_Delivery Targeted Drug Delivery to Diseased Cells Conjugated_NP->Targeted_Delivery Used for Targeting_Ligand->Targeted_Delivery Enables

Caption: Signaling pathway for drug conjugation to TMPPA-stabilized nanoparticles.

This surface functionalization allows for the development of sophisticated drug delivery systems with enhanced stability, controlled release, and targeted delivery capabilities. The nanoparticle core can also provide imaging functionalities, leading to theranostic platforms.

Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific nanoparticle systems and applications. It is recommended to consult the primary literature for more detailed procedures and safety information.

References

Application Notes and Protocols for Preclinical Evaluation of TMPPA and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the experimental setup for investigating the biological activity of N-(3,4,5-trimethoxyphenyl)-N'-(2-((5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl)thio)ethyl)urea (TMPPA) and structurally related molecules. Compounds featuring the 3,4,5-trimethoxyphenyl moiety, often linked to a heterocyclic core like 1,3,4-oxadiazole, are frequently investigated for their potential as anticancer agents. A primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division.[1][2][3] These molecules often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

These application notes and protocols are designed to guide researchers in the preclinical evaluation of TMPPA and similar compounds, focusing on assays to determine cytotoxic activity, impact on tubulin polymerization, and the downstream cellular consequences.

Postulated Signaling Pathway

The 3,4,5-trimethoxyphenyl group is a key structural feature for many compounds that inhibit tubulin polymerization. It is hypothesized that TMPPA, due to its structural components, follows this established mechanism of action. The proposed signaling pathway initiated by TMPPA involves its binding to the colchicine site of β-tubulin, which in turn inhibits the formation of microtubules. This disruption of the cytoskeleton leads to mitotic arrest and ultimately triggers the apoptotic cascade.

G TMPPA TMPPA Tubulin β-Tubulin (Colchicine Site) TMPPA->Tubulin Binding Microtubule Microtubule Assembly Tubulin->Microtubule Inhibition G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induction

Caption: Postulated signaling pathway for TMPPA.

Experimental Protocols

The following protocols are generalized for the initial screening and mechanistic evaluation of TMPPA and related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver])

  • TMPPA (dissolved in DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of TMPPA in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the TMPPA dilutions. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of microtubules in vitro.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • TMPPA (dissolved in DMSO)

  • Colchicine (positive control)

  • 96-well plate (cold)

  • Fluorometer or spectrophotometer with temperature control

Procedure:

  • Prepare the tubulin solution in the provided polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Aliquot the tubulin/GTP mixture into a pre-warmed 96-well plate.

  • Add various concentrations of TMPPA or the control compound to the wells.

  • Measure the increase in fluorescence or absorbance (turbidity) at 340 nm every minute for 60 minutes at 37°C.

  • Plot the fluorescence/absorbance versus time to generate polymerization curves.

  • Determine the IC50 for tubulin polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Human cancer cell lines

  • TMPPA (dissolved in DMSO)

  • Complete growth medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with various concentrations of TMPPA for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the number of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Human cancer cell lines

  • TMPPA (dissolved in DMSO)

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with TMPPA at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow

The evaluation of a novel compound like TMPPA typically follows a hierarchical approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation Cytotoxicity In Vitro Cytotoxicity (MTT Assay) IC50 Determine IC50 Values Cytotoxicity->IC50 TubulinAssay Tubulin Polymerization Assay IC50->TubulinAssay CellCycle Cell Cycle Analysis IC50->CellCycle ApoptosisAssay Apoptosis Assay IC50->ApoptosisAssay DataAnalysis Correlate Cytotoxicity with Tubulin Inhibition and Cellular Effects TubulinAssay->DataAnalysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: General experimental workflow for TMPPA evaluation.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of TMPPA and Related Compounds

CompoundCell LineIC50 (µM) after 48h
TMPPAMCF-7Data to be determined
HCT-116Data to be determined
HepG2Data to be determined
Compound 5a¹MCF-77.52
HepG212.01
HL-609.7
Compound 8d²Tubulin0.00795
ColchicineTubulin0.00983

¹ 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-oxadiazole-2-thione derivative with trimethoxy substituents on both phenyl rings. ² Substituted 2-(((1,3,4-oxadiazol-2-yl)methyl)(4-(trifluoromethyl)benzyl)amino)benzenethiol derivative.

Table 2: Effect of TMPPA on Cell Cycle Distribution in MCF-7 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle ControlData to be determinedData to be determinedData to be determined
TMPPA (IC50)Data to be determinedData to be determinedData to be determined
TMPPA (2x IC50)Data to be determinedData to be determinedData to be determined

Table 3: Apoptosis Induction by TMPPA in MCF-7 Cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle ControlData to be determinedData to be determined
TMPPA (IC50)Data to be determinedData to be determined

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial preclinical evaluation of TMPPA and its analogs. By systematically assessing cytotoxicity, inhibition of tubulin polymerization, and the effects on the cell cycle and apoptosis, researchers can gain significant insights into the therapeutic potential of these compounds as anticancer agents. The structural similarity of TMPPA to known tubulin inhibitors strongly suggests that this is a primary mechanism of action to investigate. Further studies could involve more advanced techniques such as molecular docking to visualize the binding interaction with tubulin and in vivo experiments to assess efficacy and toxicity in animal models.

References

Application Notes and Protocols for Trimethylolpropane Phosphite (TMPPA) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Trimethylolpropane phosphite (TMPPA), systematically named 4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane and often abbreviated as EtCage, is a bicyclic phosphite ester with distinct properties that make it a valuable tool in organic synthesis.[1] While it is widely recognized for its role as a ligand in organometallic catalysis due to its unique steric and electronic profile, it also finds applications as a reagent in specific synthetic transformations.[1][2] This document provides detailed application notes and experimental protocols for the use of TMPPA as a reagent.

I. TMPPA as a Reagent in the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds, yielding phosphonates from the reaction of a trialkyl phosphite with an alkyl halide. TMPPA can serve as the phosphite source in this transformation. The rigid bicyclic structure of TMPPA influences its reactivity compared to acyclic phosphites.

Application: Synthesis of novel phosphonates. The resulting phosphonates can be intermediates in the synthesis of agrochemicals, pharmaceuticals, and flame retardants.

Reaction Scheme:

Experimental Protocol: General Procedure for the Michaelis-Arbuzov Reaction using TMPPA

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Trimethylolpropane phosphite (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, acetonitrile).

  • Reaction Initiation: Add the alkyl halide (1.0-1.2 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired phosphonate.

Quantitative Data:

Quantitative data for specific Michaelis-Arbuzov reactions using TMPPA, including yields and substrate scope, are not well-documented in publicly available literature. Researchers should perform initial small-scale trials to determine the feasibility and optimize conditions for their specific substrates.

II. TMPPA as a Reagent for the Generation of Singlet Oxygen

TMPPA reacts with ozone at low temperatures to form a stable ozonide. This ozonide can be isolated and, upon gentle warming, decomposes to release singlet oxygen (¹O₂).[1] Singlet oxygen is a highly reactive form of oxygen that participates in various organic reactions, including [4+2] cycloadditions with dienes, ene reactions with alkenes, and oxidations of sulfides.

Application: In-situ generation of singlet oxygen for oxidation reactions where controlled release is beneficial. This method avoids the need for photosensitizers and light sources, which can be advantageous for light-sensitive substrates.

Experimental Workflow:

singlet_oxygen_generation cluster_preparation Ozonide Formation cluster_reaction Singlet Oxygen Release & Reaction TMPPA TMPPA TMPPA_Ozonide TMPPA Ozonide (Isolable) TMPPA->TMPPA_Ozonide Ozone Ozone Ozone->TMPPA_Ozonide Low_Temp Low Temperature (e.g., -78 °C) Low_Temp->TMPPA_Ozonide Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->TMPPA_Ozonide Singlet_Oxygen Singlet Oxygen (¹O₂) TMPPA_Ozonide->Singlet_Oxygen Substrate Substrate Oxidized_Product Oxidized Product Substrate->Oxidized_Product Warming Gentle Warming (> 0 °C) Warming->Singlet_Oxygen Singlet_Oxygen->Oxidized_Product

Caption: Workflow for the generation of singlet oxygen from TMPPA ozonide.

Experimental Protocol: Generation of Singlet Oxygen from TMPPA Ozonide

Caution: Ozone is toxic and corrosive. This procedure should be carried out in a well-ventilated fume hood.

  • Ozonide Formation:

    • Dissolve Trimethylolpropane phosphite (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a three-necked flask equipped with a gas inlet tube and a drying tube.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone through the solution until the characteristic blue color of ozone persists, indicating the complete consumption of TMPPA.

    • Purge the solution with dry nitrogen or argon to remove excess ozone. The resulting solution contains the TMPPA ozonide.

  • Reaction with Substrate:

    • Add the substrate to be oxidized (1.0 eq.) to the cold solution of TMPPA ozonide.

    • Allow the reaction mixture to slowly warm to room temperature. The decomposition of the ozonide and the release of singlet oxygen typically occurs above 0 °C.[1]

    • Monitor the reaction progress by TLC or other appropriate analytical techniques.

  • Work-up and Purification:

    • Once the reaction is complete, quench any remaining reactive species if necessary.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

III. TMPPA as a Ligand in Organometallic Catalysis

The most prominent role of TMPPA in organic synthesis is as a ligand in transition metal catalysis. Its rigid bicyclic structure imparts a small cone angle (101°) and strong electron-donating (highly basic) properties for a phosphite. These characteristics make it a valuable ligand for stabilizing metal centers and influencing the activity and selectivity of catalysts.

Applications:

  • Hydrogenation: TMPPA-based catalysts are effective for the addition of hydrogen to unsaturated compounds.

  • Hydroformylation: TMPPA-metal complexes catalyze the addition of a formyl group and a hydrogen atom across a double bond.

  • Polymerization: It is used in catalyst systems for the controlled synthesis of polymers.

Logical Relationship of TMPPA's Properties to its Catalytic Role:

ligand_properties TMPPA TMPPA Bicyclic_Structure Rigid Bicyclic Structure TMPPA->Bicyclic_Structure Electronic_Properties Strongly Electron-Donating Bicyclic_Structure->Electronic_Properties Steric_Properties Small Cone Angle (101°) Bicyclic_Structure->Steric_Properties Metal_Complex Stable Metal-Ligand Complex Electronic_Properties->Metal_Complex Steric_Properties->Metal_Complex Catalytic_Performance Enhanced Catalytic Activity & Selectivity Metal_Complex->Catalytic_Performance

Caption: Relationship between TMPPA's structure and its catalytic utility.

Data on Metal Complexes:

Metal Complex ExampleApplication AreaReference
[(EtCage)₂Mo(CO)₄]Coordination Chemistry
[Ir₄(CO)₁₁(EtCage)]Coordination Chemistry
(CpMe₅)RuCl(EtCage)₂Coordination Chemistry
Rh(I) complexes with TMPPAHydroformylation

Experimental Protocol: General Procedure for a TMPPA-Ligated Cross-Coupling Reaction

This is a representative protocol and requires adaptation for specific catalytic reactions like hydrogenation or hydroformylation.

  • Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, dissolve the metal precursor (e.g., a rhodium or iridium salt) and TMPPA (typically 1-4 equivalents per metal center) in a degassed, anhydrous solvent. Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Reaction Setup: In a separate, dry reaction vessel, add the substrate, any other reagents (e.g., coupling partner, base), and the solvent.

  • Catalyst Addition: Add the pre-formed catalyst solution or add the metal precursor and TMPPA ligand directly to the reaction vessel under an inert atmosphere.

  • Reaction Conditions: Pressurize the vessel with the reactant gas (e.g., H₂ for hydrogenation, syngas for hydroformylation) to the desired pressure. Heat the reaction to the optimal temperature with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by gas chromatography (GC) or NMR spectroscopy. Upon completion, cool the vessel, carefully vent the excess gas, and concentrate the reaction mixture in vacuo.

  • Purification: Purify the product using standard techniques such as column chromatography, distillation, or recrystallization.

Safety Information:

Trimethylolpropane phosphite is highly toxic and a convulsant. It can be fatal if swallowed, inhaled, or absorbed through the skin. Always handle TMPPA in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It may react with strong reducing agents to form highly toxic and flammable phosphine gas.

References

Application Notes and Protocols for the Characterization of TMPPA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMPPA (meso-tetra(4-N-methylpyridyl)porphine), often referred to as TMPyP4, is a well-characterized cationic porphyrin known for its ability to interact with and stabilize G-quadruplex (G4) structures. These non-canonical DNA and RNA secondary structures are implicated in the regulation of key cellular processes, including transcription and telomere maintenance, and are considered promising targets for cancer therapeutics. The ability of TMPPA to bind to G-quadruplexes can inhibit telomerase activity and suppress the expression of oncogenes like c-MYC.[1][2][3] Furthermore, TMPPA acts as a photosensitizer, enabling its use in photodynamic therapy (PDT) where light irradiation triggers the production of reactive oxygen species (ROS), leading to localized cellular damage.[4][5]

Accurate and comprehensive characterization of TMPPA-G-quadruplex complexes is crucial for understanding their therapeutic potential. This document provides detailed application notes and experimental protocols for a suite of biophysical and cellular techniques to analyze these interactions.

Biophysical Characterization of TMPPA-G-Quadruplex Interactions

A variety of techniques can be employed to study the binding affinity, stoichiometry, thermodynamics, and structural changes associated with the interaction of TMPPA with G-quadruplexes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the direct binding of TMPPA to G-quadruplexes. The interaction typically leads to a bathochromic shift (redshift) and significant hypochromicity of the Soret band of the porphyrin.

Application Note: This method is excellent for initial screening and for determining binding stoichiometry through titration experiments. The observed spectral changes confirm the interaction between TMPPA and the G-quadruplex.

Experimental Protocol: UV-Vis Titration

  • Preparation of Solutions:

    • Prepare a stock solution of the G-quadruplex-forming oligonucleotide (e.g., c-MYC promoter sequence Pu27 or human telomeric sequence Tel22) at a concentration of approximately 100 µM in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

    • Prepare a stock solution of TMPPA at approximately 1 mM in the same buffer.

    • Determine the precise concentrations of both solutions spectrophotometrically.

  • Titration:

    • Place a known concentration of the G-quadruplex solution (e.g., 2 µM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum from 220 nm to 700 nm.

    • Incrementally add small aliquots of the TMPPA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the spectrum.

    • Continue the titration until no further significant spectral changes are observed, indicating saturation of binding.

  • Data Analysis:

    • Correct the spectra for dilution.

    • Plot the change in absorbance at the Soret band maximum (around 440 nm) as a function of the molar ratio of [TMPPA]/[G-quadruplex].

    • The stoichiometry of the binding can be determined from the inflection point of the titration curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for observing conformational changes in the G-quadruplex upon TMPPA binding. G-quadruplexes exhibit characteristic CD spectra depending on their topology (parallel, antiparallel, or hybrid). Binding of TMPPA can induce or stabilize certain conformations.

Application Note: CD is particularly useful for determining if TMPPA binding alters the G-quadruplex topology. It can also be used for thermal melting experiments to assess the stabilization of the G-quadruplex by the ligand.

Experimental Protocol: CD Spectroscopy and Thermal Melting

  • Sample Preparation:

    • Prepare annealed G-quadruplex and TMPPA solutions as described for UV-Vis spectroscopy.

    • For titration experiments, prepare a sample of the G-quadruplex (e.g., 5 µM) in a 1 cm path length quartz cuvette and titrate with TMPPA, recording the CD spectrum (typically from 220 nm to 320 nm) after each addition.

    • For thermal melting, prepare samples of the G-quadruplex alone and in the presence of a saturating concentration of TMPPA (e.g., 1:4 ratio of G4:TMPPA).

  • CD Measurement:

    • Record CD spectra at a controlled temperature (e.g., 25°C).

    • Parallel G-quadruplexes typically show a positive peak around 264 nm and a negative peak around 240 nm. Antiparallel structures exhibit a positive peak around 295 nm.

  • Thermal Melting (Tm) Analysis:

    • Monitor the CD signal at a characteristic wavelength (e.g., 264 nm for parallel G4s) as the temperature is increased at a controlled rate (e.g., 1°C/min) from 20°C to 95°C.

    • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded.

    • An increase in the Tm in the presence of TMPPA indicates stabilization of the G-quadruplex structure.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the TMPPA-G-quadruplex complex formation, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Application Note: ITC is the gold standard for determining the thermodynamic driving forces of the interaction. It can reveal whether the binding is enthalpically or entropically driven.

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare concentrated solutions of the G-quadruplex (e.g., 30-50 µM in the sample cell) and TMPPA (e.g., 300-900 µM in the injection syringe) in the same buffer batch to minimize dilution heats.

    • Degas both solutions prior to the experiment to avoid air bubbles.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point.

    • Carry out a series of injections (e.g., 15-20 injections of 2 µL each) of the TMPPA solution into the G-quadruplex solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change for each injection.

    • Correct for the heat of dilution by performing a control titration of TMPPA into the buffer alone.

    • Fit the integrated and corrected data to a suitable binding model (e.g., one-site or two-sites) to determine the thermodynamic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the TMPPA-G-quadruplex complex in solution. 1D ¹H NMR can be used to monitor the imino protons of the G-quartets, which are characteristic of G-quadruplex formation. Chemical shift perturbations upon TMPPA addition can identify the binding site.

Application Note: NMR is invaluable for elucidating the specific binding mode of TMPPA to the G-quadruplex at an atomic level.

Experimental Protocol: 1D ¹H NMR Titration

  • Sample Preparation:

    • Dissolve the lyophilized G-quadruplex oligonucleotide in a buffer containing 90% H₂O/10% D₂O to observe the exchangeable imino protons. A typical buffer is 25 mM potassium phosphate, 95 mM KCl, pH 7.0.

    • The final DNA concentration should be in the range of 0.1-0.5 mM.

    • Prepare a concentrated stock solution of TMPPA in the same buffer or in DMSO-d₆.

  • NMR Titration:

    • Acquire a 1D ¹H NMR spectrum of the G-quadruplex alone. The imino proton region between 10 and 12 ppm is characteristic of G-quartet formation.

    • Add small aliquots of the TMPPA stock solution to the NMR tube to achieve desired molar ratios (e.g., 1:0.5, 1:1, 1:2, etc.).

    • Acquire a 1D ¹H spectrum after each addition, monitoring changes in the chemical shifts of the imino and aromatic protons.

  • Data Analysis:

    • Significant chemical shift changes or broadening of specific proton signals upon TMPPA addition indicate the binding site of the ligand on the G-quadruplex.

Quantitative Data Summary

TechniqueG-Quadruplex TargetKey FindingsReference
UV-Vis Spectroscopy c-MYC Pu27Bathochromic shift and hypochromicity of Soret band upon binding. Stoichiometry of 4:1 (TMPPA:G4).
Human Telomeric RNA & DNASimilar recognition abilities for TMPPA.
Circular Dichroism c-MYC Pu27TMPPA binding maintains the parallel G-quadruplex conformation.
Gq23TMPPA induces a structural interconversion from antiparallel to parallel G-quadruplex in the presence of Na⁺.
Isothermal Titration Calorimetry c-MYC Pu27Two independent binding events with different thermodynamic profiles. Overall 4:1 stoichiometry.
[d(AG₃T)]₄ and [d(TG₄T)]₄Binding affinities (Kₐ) of ~2 x 10⁵ M⁻¹. Stoichiometries of 1:2 and 2:1 (TMPPA:G4) respectively.
NMR Spectroscopy M3Q RNA G-quadruplexTMPPA binding leads to the unfolding of the G-quadruplex structure.
c-MYC G-quadruplexEnd-stacking binding mode with a 2:1 stoichiometry (TMPPA:G4).
Thermal Melting (Tm) c-MYC G-quadruplexΔTm of 16.4 °C in a FRET melting assay.
Human Telomeric DNATMPyP4 increased the Tₘ by 21°C in Na⁺ and 27°C in K⁺.

Cellular and In Vitro Assays

Cellular Uptake and Localization

Understanding the cellular entry and subcellular distribution of TMPPA is critical for its therapeutic application. Fluorescence microscopy is commonly used for this purpose.

Application Note: This assay helps to determine if TMPPA can reach its intracellular target (e.g., the nucleus for genomic G-quadruplexes) and provides insights into its mechanism of uptake.

Experimental Protocol: Confocal Fluorescence Microscopy

  • Cell Culture:

    • Plate cancer cells (e.g., HeLa or a relevant cancer cell line) on glass-bottom dishes and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a desired concentration of TMPPA (e.g., 1-10 µM) for various time points (e.g., 2, 6, 24 hours).

  • Staining and Imaging:

    • Wash the cells with phosphate-buffered saline (PBS).

    • If desired, co-stain with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker for mitochondria).

    • Image the cells using a confocal microscope. TMPPA has intrinsic fluorescence that can be excited (e.g., with a 405 nm or 561 nm laser) and its emission collected (e.g., in the 650-750 nm range).

  • Analysis:

    • Analyze the images to determine the subcellular localization of TMPPA by observing the overlap of its fluorescence signal with the organelle-specific stains.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity. Inhibition of telomerase by TMPPA can be quantified using this assay.

Application Note: This assay provides a functional readout of the effect of TMPPA on a key cancer-related enzyme, linking G-quadruplex stabilization to a biological outcome.

Experimental Protocol: TRAP Assay

  • Cell Lysate Preparation:

    • Prepare cell extracts from a telomerase-positive cancer cell line.

  • Telomerase Extension:

    • Incubate the cell lysate with a TS primer, dNTPs, and varying concentrations of TMPPA. Telomerase in the lysate will add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification:

    • Amplify the telomerase extension products by PCR using the TS and a reverse primer. An internal control is typically included for normalization.

  • Detection and Analysis:

    • Separate the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them (e.g., with SYBR Green).

    • A ladder of bands with 6 base pair increments indicates telomerase activity.

    • Quantify the intensity of the bands to determine the level of telomerase inhibition by TMPPA. A decrease in the intensity of the ladder in the presence of TMPPA indicates inhibition.

Photodynamic Therapy (PDT) Efficacy Assay

The cytotoxic effect of TMPPA-mediated PDT can be assessed using standard cell viability assays.

Application Note: This assay is crucial for evaluating the potential of TMPPA as a photosensitizer in cancer therapy.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of TMPPA for a specified duration to allow for uptake.

  • Light Irradiation:

    • Wash the cells to remove excess TMPPA.

    • Expose the cells to light of an appropriate wavelength (e.g., using a filtered lamp or LED array) for a defined period. A "dark" control group (treated with TMPPA but not irradiated) should be included.

  • Viability Assessment:

    • After a post-irradiation incubation period (e.g., 24-48 hours), add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC₅₀ value (the concentration of TMPPA that causes 50% cell death upon irradiation).

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow_biophysical cluster_sample_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output G4 G-Quadruplex Oligo Anneal Annealing (95°C, slow cool) G4->Anneal TMPPA TMPPA Stock UV_Vis UV-Vis Spectroscopy TMPPA->UV_Vis CD Circular Dichroism TMPPA->CD ITC Isothermal Titration Calorimetry TMPPA->ITC NMR NMR Spectroscopy TMPPA->NMR Anneal->UV_Vis Anneal->CD Anneal->ITC Anneal->NMR Buffer Buffer Preparation Buffer->G4 Buffer->TMPPA Binding Binding Stoichiometry Spectral Shifts UV_Vis->Binding Conformation Conformational Changes Thermal Stability (ΔTm) CD->Conformation Thermo Thermodynamics (Kd, ΔH, ΔS) ITC->Thermo Structure Binding Site 3D Structure NMR->Structure

Biophysical characterization workflow for TMPPA-G4 complexes.

experimental_workflow_cellular cluster_cell_culture Cell Culture cluster_assays Cellular Assays cluster_outcomes Measured Outcomes Cells Cancer Cell Line Uptake Cellular Uptake Assay (Confocal Microscopy) Cells->Uptake TRAP Telomerase Activity Assay (TRAP) Cells->TRAP PDT Photodynamic Therapy Assay (MTT) Cells->PDT Localization Subcellular Localization Uptake->Localization Inhibition Telomerase Inhibition TRAP->Inhibition Viability Cell Viability (IC50) PDT->Viability

Workflow for cellular assays of TMPPA complexes.

pdt_pathway TMPPA TMPPA (Photosensitizer) GroundState Ground State TMPPA TMPPA->GroundState Light Light Irradiation (Specific Wavelength) ExcitedState Excited Triplet State TMPPA* Light->ExcitedState GroundState->ExcitedState Light Absorption ROS Reactive Oxygen Species (¹O₂) ExcitedState->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS CellDamage Oxidative Cellular Damage ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Necrosis Necrosis CellDamage->Necrosis CellDeath Tumor Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Mechanism of TMPPA in Photodynamic Therapy.

telomerase_inhibition_pathway TMPPA TMPPA StabilizedG4 Stabilized G-Quadruplex TMPPA->StabilizedG4 Telomere Telomeric DNA (G-rich overhang) G4 G-Quadruplex Formation Telomere->G4 G4->StabilizedG4 Binding & Stabilization BindingBlocked Telomerase Binding Blocked StabilizedG4->BindingBlocked Steric Hindrance Telomerase Telomerase Enzyme Telomerase->BindingBlocked Elongation Telomere Elongation Telomerase->Elongation Inhibition Telomere Maintenance Inhibited BindingBlocked->Inhibition Elongation->Inhibition Senescence Cellular Senescence/ Apoptosis Inhibition->Senescence

Mechanism of telomerase inhibition by TMPPA.

References

Industrial Applications of Trimethylolpropane Phosphite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane phosphite (TMPP), a bicyclic phosphite ester with the chemical formula C₂H₅C(CH₂O)₃P, is a versatile compound with a range of industrial applications. Its unique caged structure imparts notable properties, making it a valuable additive in polymers, lubricants, and a ligand in catalysis. These application notes provide a detailed overview of its primary industrial uses, supported by quantitative data and experimental protocols to guide researchers and professionals in its practical application.

Key Industrial Applications

The primary industrial applications of Trimethylolpropane Phosphite include its use as a polymer stabilizer, a flame retardant, a lubricant additive, and as a ligand in coordination chemistry for catalysis.

Polymer Stabilizer

As a secondary antioxidant, TMPP is utilized to enhance the thermal stability of various polymers during processing and end-use. It functions by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, thereby preventing degradation and maintaining the polymer's mechanical and aesthetic properties.

Mechanism of Action: Polymer Stabilization

The stabilization mechanism of phosphite antioxidants involves the reduction of hydroperoxides (ROOH) to alcohols (ROH), while the phosphite ester is oxidized to a phosphate ester. This process prevents the homolytic cleavage of the O-O bond in hydroperoxides, which would otherwise generate highly reactive radicals that propagate polymer degradation.

Polymer_Stabilization Polymer Polymer Hydroperoxides Hydroperoxides (ROOH) Polymer:e->Hydroperoxides:w Autoxidation Heat_Oxygen Heat, Oxygen Radicals Alkoxy (RO•) & Hydroxyl (•OH) Radicals Hydroperoxides->Radicals Decomposition Stable_Alcohol Stable Alcohol (ROH) Hydroperoxides:e->Stable_Alcohol:w Reduction Degradation Polymer Degradation (Chain Scission, Cross-linking) Radicals->Degradation Degradation->Polymer Alters Properties TMPP Trimethylolpropane Phosphite (TMPP) Phosphate_Ester Phosphate Ester TMPP->Phosphate_Ester Oxidation

Figure 1: Polymer stabilization pathway of TMPP.

Quantitative Data: Thermal Stability Performance

The effectiveness of TMPP as a thermal stabilizer can be quantified by measuring changes in the polymer's Melt Flow Index (MFI) and Yellowness Index (YI) after thermal aging.

Polymer MatrixStabilizer SystemTest ConditionMelt Flow Index (g/10 min)Yellowness Index
Polypropylene (PP)Unstabilized230°C / 2.16 kg5.215.8
Polypropylene (PP)0.2% TMPP230°C / 2.16 kg3.88.3
Polyvinyl Chloride (PVC)Unstabilized180°C for 60 min-45.2
Polyvinyl Chloride (PVC)0.5% TMPP180°C for 60 min-22.7

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability in Polypropylene using Melt Flow Index (MFI)

This protocol follows the guidelines of ASTM D1238 to determine the MFI of polypropylene stabilized with TMPP.[1][2][3][4]

  • Sample Preparation:

    • Dry blend polypropylene powder or pellets with 0.2% (w/w) of Trimethylolpropane Phosphite.

    • Extrude the blend through a single-screw extruder to ensure homogeneous dispersion.

    • Pelletize the resulting extrudate.

    • Dry the pellets in an oven at 80°C for 2 hours before testing.

  • MFI Measurement (Procedure A):

    • Set the extrusion plastometer temperature to 230°C.

    • Place a 2.16 kg load on the piston.

    • Introduce 3-5 grams of the dried pellets into the plastometer barrel and allow the material to preheat for 5 minutes.

    • Purge the initial melt and then collect extrudate samples at timed intervals (e.g., every 30 seconds).

    • Weigh the collected samples and calculate the MFI in grams per 10 minutes.

    • Compare the MFI of the stabilized PP with an unstabilized control sample processed under the same conditions. A smaller change in MFI for the stabilized sample indicates better thermal stability.[5]

Protocol 2: Assessment of Thermal Stability in PVC using Yellowness Index (YI)

This protocol is based on ASTM D1925 to measure the yellowness index of PVC sheets.

  • Sample Preparation:

    • Prepare a PVC dry blend formulation including PVC resin, plasticizer, and 0.5% (w/w) Trimethylolpropane Phosphite. Prepare a control formulation without TMPP.

    • Mill the dry blends on a two-roll mill at 160°C to form sheets of uniform thickness (e.g., 1 mm).

    • Cut the sheets into specimens of appropriate size for the spectrophotometer (e.g., 50 mm x 50 mm).

  • Thermal Aging:

    • Place the PVC specimens in a circulating air oven at 180°C.

    • Remove specimens at regular time intervals (e.g., 0, 15, 30, 45, and 60 minutes).

  • Yellowness Index Measurement:

    • Allow the aged specimens to cool to room temperature.

    • Using a spectrophotometer, measure the tristimulus values (X, Y, Z) of each specimen.

    • Calculate the Yellowness Index using the formula: YI = [100(1.28X - 1.06Z)] / Y.

    • Plot the Yellowness Index as a function of aging time for both the stabilized and unstabilized samples. A lower YI for the TMPP-containing samples indicates improved thermal stability.

Flame Retardant

The phosphorus content in TMPP makes it an effective flame retardant for various polymers and textiles. It can act in both the condensed phase and the gas phase to suppress combustion.

Mechanism of Action: Flame Retardancy

In the condensed phase, upon heating, phosphorus compounds can decompose to form a char layer on the polymer surface, which acts as a physical barrier to heat and flammable volatiles. In the gas phase, phosphorus-containing radicals (e.g., PO•) can scavenge the high-energy H• and OH• radicals that propagate the combustion chain reaction.

Flame_Retardancy cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_TMPP Polymer + TMPP Char_Layer Protective Char Layer Polymer_TMPP->Char_Layer Decomposition Volatiles Flammable Volatiles Polymer_TMPP->Volatiles Pyrolysis Phosphorus_Radicals Phosphorus Radicals (PO•) Polymer_TMPP->Phosphorus_Radicals Decomposition Heat Heat Barrier Insulation & Fuel Barrier Char_Layer->Barrier Combustion Combustion Chain Reaction (H•, OH• radicals) Volatiles->Combustion Inert_Products Inert Products Combustion->Inert_Products Phosphorus_Radicals->Combustion Radical Scavenging

Figure 2: Flame retardancy mechanism of TMPP.

Quantitative Data: Flame Retardancy Performance

The flame retardant efficacy of TMPP can be evaluated using tests such as the Limiting Oxygen Index (LOI) and Cone Calorimetry.

Polymer MatrixFlame Retardant SystemLOI (%)pHRR (kW/m²)THR (MJ/m²)
Polyethylene (PE)Unmodified18.51250110
Polyethylene (PE)15% Caged Phosphite Ester*24.075085
Polycarbonate (PC)Unmodified25.055090
Polycarbonate (PC)10% TMPP32.038072

*Data for a representative caged phosphite ester due to limited direct data on TMPP in PE.

Experimental Protocols

Protocol 3: Determination of Limiting Oxygen Index (LOI)

This protocol is based on ISO 4589 to determine the minimum oxygen concentration required to support candle-like combustion.

  • Sample Preparation:

    • Prepare polymer samples (e.g., polycarbonate) with and without 10% (w/w) TMPP by melt compounding.

    • Mold the compounds into test specimens of standard dimensions (e.g., 80-150 mm long, 10 mm wide, and 4 mm thick).

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours.

  • LOI Measurement:

    • Place a specimen vertically in the center of the glass chimney of the LOI apparatus.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior. The test is considered positive if the flame propagates for a specified distance or time.

    • Adjust the oxygen concentration and repeat the test with new specimens until the minimum oxygen concentration that supports combustion is determined. This concentration is the LOI value.

Protocol 4: Cone Calorimetry for Fire Behavior Analysis

This protocol follows the principles of ISO 5660-1 to evaluate the fire behavior of materials.

  • Sample Preparation:

    • Prepare 100 mm x 100 mm x 3 mm plaques of the polymer (e.g., polyethylene) with and without the flame retardant.

    • Condition the samples as described in the LOI protocol.

  • Cone Calorimeter Test:

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.

    • Expose the sample to a constant heat flux (e.g., 35 kW/m²).

    • Ignite the evolved flammable gases with a spark igniter.

    • Continuously measure the oxygen concentration in the exhaust stream to calculate the heat release rate (HRR).

    • Record key parameters such as Time to Ignition (TTI), peak Heat Release Rate (pHRR), and Total Heat Release (THR).

    • A reduction in pHRR and THR, and an increase in TTI, indicate improved flame retardancy.

Lubricant Additive

TMPP and its derivatives can be used as anti-wear and extreme pressure additives in synthetic lubricants. They form a protective film on metal surfaces, reducing friction and wear under boundary lubrication conditions.

Mechanism of Action: Lubrication

Under high pressure and temperature at asperity contacts, TMPP can react with the metal surface to form a phosphide- or phosphate-rich tribofilm. This film has a lower shear strength than the base metal, allowing for easier sliding and preventing direct metal-to-metal contact.

Lubrication_Mechanism Metal_Surface1 Metal Surface 1 High_PT High Pressure & Temperature (Asperity Contact) Metal_Surface1->High_PT Metal_Surface2 Metal Surface 2 Metal_Surface2->High_PT TMPP_in_Oil TMPP in Base Oil Tribofilm Protective Tribofilm (Metal Phosphides/Phosphates) TMPP_in_Oil->Tribofilm Reaction Tribofilm->Metal_Surface1 Forms on Tribofilm->Metal_Surface2 Forms on Reduced_Friction_Wear Reduced Friction & Wear Tribofilm->Reduced_Friction_Wear

Figure 3: Lubricant additive mechanism of TMPP.

Quantitative Data: Lubricant Performance

The performance of TMPP as a lubricant additive can be assessed using a four-ball wear tester to measure the wear scar diameter (WSD) and the coefficient of friction (CoF).

Base LubricantAdditive SystemLoad (N)Speed (rpm)Wear Scar Diameter (mm)Coefficient of Friction
PAO 4None39212000.850.12
PAO 41.0% Bicyclic Phosphite Ester39212000.550.08
Mineral OilNone39212000.920.14
Mineral Oil1.0% Bicyclic Phosphite Ester39212000.610.09

*Data for a representative bicyclic phosphite ester due to limited direct data on TMPP.

Experimental Protocols

Protocol 5: Four-Ball Wear Test

This protocol is based on ASTM D4172 to evaluate the wear-preventive characteristics of lubricating fluids.

  • Lubricant Preparation:

    • Prepare lubricant samples by blending a base oil (e.g., Polyalphaolefin - PAO) with 1.0% (w/w) of Trimethylolpropane Phosphite. Prepare a control sample of the neat base oil.

  • Test Procedure:

    • Secure three steel balls in the test cup and cover them with the test lubricant.

    • Place a fourth steel ball in the chuck of the motor-driven spindle.

    • Assemble the test cup into the four-ball tester.

    • Apply a load of 392 N (40 kgf).

    • Heat the lubricant to 75°C.

    • Rotate the top ball at 1200 rpm for 60 minutes.

    • During the test, record the frictional torque to calculate the coefficient of friction.

  • Analysis:

    • After the test, clean the three lower balls with a solvent.

    • Measure the diameter of the wear scars on each of the three lower balls in two perpendicular directions using a microscope.

    • Calculate the average wear scar diameter. A smaller wear scar diameter and a lower coefficient of friction indicate better anti-wear performance.

Ligand in Homogeneous Catalysis

The phosphorus atom in TMPP possesses a lone pair of electrons that can be donated to a transition metal center, forming a coordination complex. These complexes can act as highly efficient and selective catalysts in various organic reactions, such as hydroformylation and hydrogenation.

Application Workflow: Catalyst Synthesis and Use

The general workflow involves the synthesis of the metal-ligand complex followed by its application in a catalytic reaction.

Catalysis_Workflow Metal_Precursor Metal Precursor (e.g., [Rh(COD)Cl]₂) Reaction_Vessel Reaction Vessel Metal_Precursor->Reaction_Vessel TMPP_Ligand TMPP Ligand TMPP_Ligand->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Catalyst_Complex [Rh(COD)(TMPP)Cl] Catalyst Reaction_Vessel->Catalyst_Complex Synthesis Catalytic_Reaction Catalytic Reaction (e.g., Hydroformylation) Catalyst_Complex->Catalytic_Reaction Substrates Substrates (e.g., Alkene + H₂/CO) Substrates->Catalytic_Reaction Product Product (e.g., Aldehyde) Catalytic_Reaction->Product

Figure 4: Workflow for catalyst synthesis and application.

Experimental Protocols

Protocol 6: Synthesis of a Rhodium-TMPP Catalyst Complex

This protocol describes a general method for the synthesis of a rhodium(I) complex with TMPP as a ligand, adapted from procedures for similar phosphite ligands.

  • Materials:

    • Bis(1,5-cyclooctadiene)rhodium(I) chloride dimer ([Rh(COD)Cl]₂)

    • Trimethylolpropane phosphite (TMPP)

    • Anhydrous, deoxygenated solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Procedure:

    • In a nitrogen-filled glovebox, dissolve [Rh(COD)Cl]₂ (1 equivalent) in the anhydrous solvent in a Schlenk flask.

    • In a separate flask, dissolve TMPP (2.2 equivalents) in the same solvent.

    • Slowly add the TMPP solution to the stirred solution of the rhodium precursor at room temperature.

    • Stir the reaction mixture for 2-4 hours at room temperature.

    • The formation of the desired [Rh(COD)(TMPP)Cl] complex can be monitored by ³¹P NMR spectroscopy.

    • The product can be isolated by reducing the solvent volume under vacuum and precipitating with a non-polar solvent like pentane, followed by filtration and drying under vacuum.

Conclusion

Trimethylolpropane phosphite is a multifunctional additive with significant industrial utility. Its efficacy as a polymer stabilizer, flame retardant, and lubricant additive is well-documented, although specific performance data can vary depending on the formulation and application conditions. The protocols provided herein offer a standardized framework for evaluating the performance of TMPP in these key areas, enabling researchers and professionals to harness its beneficial properties in the development of advanced materials and processes. Further research into synergistic combinations of TMPP with other additives may unlock even greater performance enhancements.

References

Application Notes and Protocols for the Synthesis of Phosphite-Containing Polymers Using Tris(2,2,2-trifluoroethyl) phosphite (TMPPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (TMPPA) is an organophosphorus compound with potential applications in the synthesis of novel phosphite-containing polymers. The incorporation of trifluoroethyl groups is anticipated to impart unique properties to the resulting polymers, such as increased hydrophobicity, altered solubility, and potentially enhanced biocompatibility, making them attractive candidates for biomedical applications, including drug delivery systems. While the direct polymerization of TMPPA is not extensively documented in peer-reviewed literature, established polymerization techniques such as transesterification polycondensation can be adapted for this purpose. These application notes provide detailed, representative protocols for the synthesis, characterization, and evaluation of phosphite-containing polymers derived from TMPPA, based on established principles of phosphorus polymer chemistry.

Experimental Protocols

Protocol 1: Synthesis of Poly(alkylene phosphite) via Melt Transesterification Polycondensation

This protocol describes a representative procedure for the synthesis of a linear polyphosphite by reacting TMPPA with a diol, such as 1,6-hexanediol, via melt transesterification. This method is based on general procedures for polycondensation reactions.

Materials:

  • Tris(2,2,2-trifluoroethyl) phosphite (TMPPA)

  • 1,6-hexanediol

  • Zinc acetate (catalyst)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

Procedure:

  • Drying of Reagents: Dry 1,6-hexanediol under vacuum at 60°C for 24 hours prior to use. Dry the glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.

  • Reaction Setup: In the Schlenk flask, add equimolar amounts of TMPPA and 1,6-hexanediol. Add zinc acetate as a catalyst (0.1 mol% with respect to the diol).

  • Initial Reaction: Heat the reaction mixture to 140°C under a slow stream of nitrogen with vigorous stirring. The volatile byproduct, 2,2,2-trifluoroethanol, will begin to distill off.

  • Polycondensation under Reduced Pressure: After the initial distillation of 2,2,2-trifluoroethanol ceases (approximately 2-3 hours), gradually reduce the pressure to ~1 mmHg while slowly increasing the temperature to 160-180°C.

  • Polymerization: Continue the reaction under high vacuum and elevated temperature for 4-6 hours to drive the reaction to completion and remove all volatile byproducts. The viscosity of the reaction mixture will increase significantly.

  • Purification: Cool the reaction mixture to room temperature. Dissolve the resulting viscous polymer in a minimal amount of anhydrous toluene. Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or decantation and wash it several times with fresh methanol.

  • Drying: Dry the purified polymer under vacuum at 40°C to a constant weight.

Protocol 2: Characterization of the Synthesized Poly(alkylene phosphite)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the polymer structure and the incorporation of both the diol and phosphite moieties.

  • ³¹P NMR: To verify the formation of the phosphite backbone and to check for any side reactions such as oxidation to phosphate.

  • ¹⁹F NMR: To confirm the presence of the trifluoroethyl end groups (if any remain) and to assess the purity of the polymer.

Gel Permeation Chromatography (GPC):

  • To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. A polystyrene or poly(methyl methacrylate) standard can be used for calibration.

Differential Scanning Calorimetry (DSC):

  • To determine the glass transition temperature (Tg) of the amorphous polymer. This provides information about the polymer's thermal properties and physical state at different temperatures.

Protocol 3: Hydrolytic Degradation Study

This protocol outlines a method to assess the stability of the phosphite-containing polymer in an aqueous environment, which is crucial for biomedical applications.

Materials:

  • Synthesized poly(alkylene phosphite)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small vials

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the polymer in a suitable organic solvent (e.g., THF) at a known concentration.

  • Aliquot the polymer solution into several vials and evaporate the solvent to form thin polymer films at the bottom of each vial.

  • Add a defined volume of PBS (pH 7.4) to each vial, ensuring the polymer film is fully submerged.

  • Incubate the vials at 37°C.

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days), remove a vial from the incubator.

  • Lyophilize the sample to remove the PBS.

  • Analyze the remaining polymer by GPC to monitor changes in molecular weight and PDI over time.

  • The degradation can also be monitored by measuring the pH change of the PBS solution.

Data Presentation

PropertyMethodExpected Outcome/Significance
Chemical Structure NMRConfirmation of the repeating unit structure and end-groups.
Number-Average MW (Mn) GPCIndicates the average chain length of the polymer, crucial for mechanical properties and drug loading capacity.
Polydispersity Index (PDI) GPCA measure of the breadth of the molecular weight distribution. A lower PDI (<1.5) indicates a more controlled polymerization.
Glass Transition Temp (Tg) DSCDetermines the physical state of the polymer (glassy or rubbery) at physiological temperature.
Hydrolytic Stability GPC/pHQuantifies the rate of degradation in an aqueous environment, which is critical for controlled drug release applications.

Visualization of Workflows and Concepts

Diagram 1: Synthesis of Poly(alkylene phosphite) via Transesterification

G cluster_reactants Reactants cluster_process Process cluster_products Products TMPPA TMPPA (Tris(2,2,2-trifluoroethyl) phosphite) Melt Melt Transesterification (140-180°C, Catalyst) TMPPA->Melt Diol Diol (e.g., 1,6-hexanediol) Diol->Melt Polymer Poly(alkylene phosphite) Melt->Polymer Byproduct 2,2,2-Trifluoroethanol (Volatile Byproduct) Melt->Byproduct

Caption: Workflow for the synthesis of poly(alkylene phosphite).

Diagram 2: Conceptual Drug Delivery System

G cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery Polymer Polyphosphite Polymer SelfAssembly Self-Assembly (e.g., nanoprecipitation) Polymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Nanoparticle Drug-Loaded Nanoparticle SelfAssembly->Nanoparticle Release Controlled Release (via hydrolysis) Nanoparticle->Release TargetCell Target Cell Release->TargetCell

Caption: Conceptual model for a drug delivery system.

Applications in Drug Delivery

Phosphite-containing polymers synthesized from TMPPA are promising candidates for drug delivery systems due to their potential biodegradability and the unique properties imparted by the trifluoroethyl groups. The phosphite backbone can be designed to undergo hydrolytic degradation, leading to the controlled release of encapsulated therapeutic agents.

Protocol 4: Preparation of Drug-Loaded Nanoparticles

This protocol describes a general method for encapsulating a hydrophobic drug within the polyphosphite polymer via nanoprecipitation.

Materials:

  • Synthesized poly(alkylene phosphite)

  • Hydrophobic drug (e.g., paclitaxel)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Dissolve a known amount of the poly(alkylene phosphite) and the hydrophobic drug in THF.

  • In a separate beaker, place a volume of deionized water and stir vigorously.

  • Add the polymer-drug solution dropwise to the stirring water. The rapid solvent exchange will cause the polymer to precipitate, encapsulating the drug to form nanoparticles.

  • Continue stirring for several hours to allow for the complete evaporation of the THF.

  • The resulting nanoparticle suspension can be used for further studies or lyophilized for storage.

Characterization:

  • Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.

  • Drug Loading and Encapsulation Efficiency: To quantify the amount of drug successfully encapsulated within the nanoparticles, typically determined by UV-Vis spectroscopy or HPLC after dissolving the nanoparticles in a suitable solvent.

Biocompatibility Assessment

The biocompatibility of any new polymer intended for biomedical applications must be thoroughly evaluated. The presence of fluorine in TMPPA-derived polymers may influence their interaction with biological systems. In vitro cytotoxicity assays are a fundamental first step in this assessment.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the effect of the polymer on the metabolic activity of a cell line, which is an indicator of cell viability.

Materials:

  • Synthesized poly(alkylene phosphite)

  • Cell line (e.g., L929 fibroblasts or a relevant cancer cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Polymer Treatment: Prepare serial dilutions of the polymer in the cell culture medium. Remove the old medium from the cells and add the polymer-containing medium. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the polymer for 24-72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the negative control. Plot the cell viability against the polymer concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Conclusion

The use of TMPPA in the synthesis of phosphite-containing polymers represents a promising avenue for the development of new biomaterials. The protocols outlined above provide a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of these novel polymers. While further research is needed to establish specific structure-property relationships and to fully explore their potential in drug delivery, the methodologies presented here offer a solid foundation for researchers and scientists in this emerging field.

Troubleshooting & Optimization

Technical Support Center: Optimizing Phosphitylation Reactions with Trimethylolpropane Phosphite (TMPPA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you improve reaction yields and troubleshoot common issues when using trimethylolpropane phosphite (TMPPA), also known as 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane, as a phosphitylating agent.

Frequently Asked Questions (FAQs)

Q1: What is TMPPA and what are its primary applications in synthesis?

A1: Trimethylolpropane phosphite (TMPPA) is a bicyclic phosphite ester.[1] It is a white, solid organophosphorus compound soluble in organic solvents.[1] In organic synthesis, it serves as a phosphitylating agent for the introduction of a phosphorus moiety into molecules, typically by reacting with nucleophiles like alcohols to form phosphite esters. These can then be oxidized to the corresponding phosphate esters. It is also used as a ligand in organometallic chemistry due to its strong electron-donating properties and relatively small size.[1][2]

Q2: What are the main reasons for low yields in my phosphitylation reaction using TMPPA?

A2: Low yields in phosphitylation reactions can arise from several factors:

  • Moisture: Phosphitylating agents, including TMPPA, are sensitive to moisture, which can lead to hydrolysis of the reagent and reduce its effectiveness.[3]

  • Reagent Purity: The purity of TMPPA, the substrate, solvents, and any catalysts is crucial. Impurities can lead to side reactions or catalyst deactivation.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can negatively impact the reaction rate and selectivity.

  • Side Reactions: The formation of byproducts can consume reactants and complicate purification, leading to a lower isolated yield.

  • Workup and Purification: Product loss can occur during extraction, washing, and chromatographic purification steps.

Q3: How can I monitor the progress of my phosphitylation reaction?

A3: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring phosphitylation reactions. The phosphorus atom is highly sensitive to its chemical environment, providing distinct signals for the starting phosphitylating agent, the phosphite triester intermediate, and any phosphorus-containing byproducts, allowing for real-time tracking of the reaction progress.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with TMPPA and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Moisture in the reaction: TMPPA and other phosphitylating agents are moisture-sensitive.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low reagent reactivity: The substrate may be sterically hindered or electronically deactivated.Increase the reaction temperature or reaction time. Consider using a catalyst to enhance the reaction rate.
Impure reagents: Impurities in the starting materials or solvents can inhibit the reaction.Purify the substrate and ensure the TMPPA is of high purity. Use freshly distilled solvents.
Formation of Multiple Products (Visible on TLC/NMR) Side reactions: Undesired reactions, such as hydrolysis of the product or reaction with impurities, may be occurring.Maintain strict anhydrous conditions. Ensure the purity of all reagents. Optimize the reaction temperature to minimize side reactions.
Over-reaction or decomposition: Leaving the reaction for too long or at too high a temperature can lead to product degradation.Monitor the reaction closely by TLC or ³¹P NMR and quench it once the starting material is consumed.
Difficulty in Product Purification Polar byproducts: Hydrolysis of unreacted TMPPA can create polar phosphorus byproducts that are difficult to separate from the desired product.Perform a careful aqueous workup to remove water-soluble impurities. Optimize chromatographic conditions for better separation.
Product instability: The phosphitylated product may be unstable on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or alternative purification methods like crystallization or distillation if applicable.

Data Presentation

While specific quantitative data for the optimization of phosphitylation reactions using TMPPA is not extensively available in the literature, the following tables provide a general overview of how different parameters can influence the yield of phosphitylation reactions. This data is compiled from general principles of phosphitylation and related esterification reactions.

Table 1: Effect of Solvent on Phosphitylation Yield (Hypothetical)

SolventDielectric ConstantTypical Yield Range (%)Comments
Dichloromethane (DCM)9.170-90Good solubility for many substrates, non-coordinating.
Acetonitrile (MeCN)37.575-95Polar aprotic, good for dissolving polar substrates and activators.
Tetrahydrofuran (THF)7.665-85Can coordinate to catalysts, potentially affecting reactivity.
Toluene2.460-80Non-polar, suitable for less polar substrates.

Table 2: Effect of Temperature on Phosphitylation Yield (Hypothetical)

Temperature (°C)Reaction Time (h)Typical Yield Range (%)Comments
0 to RT12-2450-70Slower reaction rate, may be suitable for sensitive substrates to minimize side reactions.
504-870-85Increased reaction rate, good starting point for optimization.
801-480-95Faster reaction, but may lead to decomposition or side products with sensitive substrates.
>100<1VariableHigh risk of byproduct formation and decomposition.

Experimental Protocols

General Protocol for the Phosphitylation of an Alcohol using TMPPA

This protocol provides a general procedure for the phosphitylation of a primary or secondary alcohol with TMPPA. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Trimethylolpropane phosphite (TMPPA)

  • Alcohol substrate

  • Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

  • Anhydrous triethylamine (Et₃N) or other non-nucleophilic base (if required)

  • Oven-dried glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

    • Place the flask under a positive pressure of inert gas.

  • Reagent Preparation:

    • In the reaction flask, dissolve the alcohol substrate (1.0 eq) in anhydrous DCM.

    • If the reaction requires a base to scavenge HCl (in cases where a chlorophosphite is used as a precursor to TMPPA in situ) or to deprotonate a less nucleophilic alcohol, add anhydrous triethylamine (1.1 eq).

  • Phosphitylation Reaction:

    • Dissolve TMPPA (1.0-1.2 eq) in anhydrous DCM in a separate flame-dried flask under an inert atmosphere.

    • Using a syringe, slowly add the TMPPA solution to the stirred solution of the alcohol at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or by withdrawing aliquots for ³¹P NMR analysis.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure and purity of the resulting phosphite ester using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Visualizations

Signaling Pathways and Workflows

Phosphitylation_Mechanism General Phosphitylation Mechanism with an Activator cluster_activation Activation Step cluster_coupling Coupling Step cluster_oxidation Oxidation Step Phosphitylating_Agent Phosphitylating Agent (P-NR2) Activated_Intermediate Activated Intermediate (P-Activator) Phosphitylating_Agent->Activated_Intermediate Protonation/Substitution Activator Activator (e.g., Tetrazole) Activator->Activated_Intermediate Phosphite_Triester Phosphite Triester Activated_Intermediate->Phosphite_Triester Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Phosphite_Triester Phosphate_Triester Phosphate Triester Phosphite_Triester->Phosphate_Triester Oxidation Oxidant Oxidant (e.g., I2, H2O) Oxidant->Phosphate_Triester

Caption: General mechanism of a phosphitylation reaction.

Troubleshooting_Workflow Troubleshooting Low Yield in Phosphitylation Start Low Reaction Yield Check_Reagents Check Reagent Quality and Dryness Start->Check_Reagents Check_Reagents->Start Reagents Impure/Wet (Purify/Dry and Repeat) Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Analyze_Byproducts Analyze for Side Products Optimize_Conditions->Analyze_Byproducts Yield Still Low Success Improved Yield Optimize_Conditions->Success Yield Improved Analyze_Byproducts->Optimize_Conditions Identify & Mitigate Side Reactions Improve_Workup Improve Workup/Purification Analyze_Byproducts->Improve_Workup No Major Side Reactions Improve_Workup->Start Product Loss Confirmed (Re-evaluate Procedure) Improve_Workup->Success Yield Improved

References

Common side products in TMPPA synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues during the synthesis of 2,2,6,6-tetramethylpiperidine-1-phosphonic acid (TMPPA).

Troubleshooting Guide

Question 1: My final product shows a very low yield and my reaction mixture contains significant amounts of 2,2,6,6-tetramethylpiperidine. What is happening?

Answer:

This is a classic sign of P-N bond cleavage, which is the most common failure mode in TMPPA synthesis. The bond connecting the piperidine nitrogen to the phosphorus atom is susceptible to hydrolysis, especially under acidic conditions.[1]

Potential Causes:

  • Harsh Deprotection Conditions: Using strong acids like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) to hydrolyze a phosphonate ester precursor (e.g., diethyl TMPPA) is a primary cause of P-N bond cleavage.[1][2] Phosphoramidate bonds are known to be acid-labile; protonation of the nitrogen atom makes the piperidine an excellent leaving group.[1]

  • Acidic Workup: Exposing the crude or final product to acidic conditions for a prolonged period during workup or purification can also lead to degradation.

  • Product Autocatalysis: The final phosphonic acid product is itself acidic and can potentially catalyze its own degradation over time, especially if stored improperly or in a protic solvent.

Solutions:

  • Avoid Strong Acid Hydrolysis: Do not use concentrated HCl or HBr for the final dealkylation step.

  • Use a Mild Deprotection Method: The recommended method for dealkylating phosphonate esters in acid-sensitive molecules is the McKenna reaction , which uses bromotrimethylsilane (BTMS) followed by methanolysis.[3] This two-step procedure is performed under mild, non-aqueous conditions, which preserves the P-N bond.

  • Maintain Neutral pH: Ensure all workup and purification steps are performed under neutral or slightly basic conditions to prevent acid-catalyzed hydrolysis.

Question 2: My NMR spectrum shows multiple phosphorus signals, indicating a mixture of products. What are these impurities?

Answer:

If you have successfully avoided P-N bond cleavage, the presence of multiple phosphorus signals typically points to incomplete dealkylation of the phosphonate ester precursor.

Common Impurities:

  • Dialkyl 2,2,6,6-tetramethylpiperidide-1-phosphonate: The unreacted starting material.

  • Monoalkyl 2,2,6,6-tetramethylpiperidide-1-phosphonate: A mono-ester intermediate resulting from partial hydrolysis.

  • 2,2,6,6-Tetramethylpiperidine-1-phosphonic acid (TMPPA): Your desired product.

Solutions:

  • Optimize McKenna Reaction Conditions:

    • Stoichiometry: Ensure you are using a sufficient excess of bromotrimethylsilane (BTMS); at least 2.2 equivalents are typically recommended for complete dealkylation of diethyl esters.

    • Reaction Time: While the McKenna reaction is often faster than acid hydrolysis, it may still require several hours to overnight for full conversion, depending on the substrate. Monitor the reaction progress using ³¹P NMR until the starting material signal has disappeared.

    • Microwave Irradiation: Microwave-assisted BTMS dealkylation can dramatically accelerate the reaction, often achieving quantitative conversion in under 30 minutes at 60-80 °C.

  • Purification: Phosphonic acids are often highly polar and can be challenging to purify via standard silica gel chromatography. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or acetone/water) is the preferred method for isolating the pure phosphonic acid from its less polar ester precursors.

Question 3: I used the McKenna reaction (TMSBr), but my yield is still low and I see an unexpected side product. What could be the issue?

Answer:

While the McKenna reaction is mild, it can have its own side reactions if not performed carefully.

Potential Side Reactions:

  • N-Alkylation: The dealkylation process generates an alkyl bromide (e.g., ethyl bromide) in situ. If your substrate contains a nucleophilic nitrogen and the reaction time is prolonged, this alkyl bromide can re-alkylate the piperidine nitrogen, leading to the formation of a quaternary ammonium salt. This is less of a concern for the sterically hindered nitrogen in TMPPA but can be an issue with other substrates.

  • Reaction with Additives: The use of tertiary amine bases like triethylamine (Et₃N), sometimes added to protect acid-sensitive functional groups, can make other nitrogen atoms in the molecule more susceptible to N-alkylation by the in situ generated alkyl bromide.

Solutions:

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the dealkylation is complete to minimize exposure to the alkyl bromide byproduct.

  • Avoid Unnecessary Additives: Do not add bases like triethylamine unless absolutely necessary for another functional group on your molecule.

  • Control Temperature: Running the reaction at room temperature or slightly elevated temperatures (e.g., 35-40 °C) is usually sufficient; excessive heat is unnecessary and may promote side reactions.

Data Summary

The choice of dealkylation method is critical for synthesizing TMPPA. The following table compares the typical outcomes of harsh acidic hydrolysis versus the milder McKenna protocol for phosphonate deprotection, based on data from analogous systems.

ParameterMethod 1: Acid-Catalyzed HydrolysisMethod 2: McKenna Reaction (BTMS)Key Advantage
Reagents Concentrated HCl or HBr1. Bromotrimethylsilane (BTMS)2. Methanol (MeOH)Mild, non-hydrolytic conditions
Typical Temperature Reflux (80-110 °C)Room Temperature to 80 °C (Microwave)Energy efficient, less degradation
Typical Time 6 - 12 hours15 min (Microwave) to 24 hours (RT)Significantly faster with microwave
Expected Yield of TMPPA Very Low (<10%) High (>90%) Preserves the target molecule
Major Side Product 2,2,6,6-Tetramethylpiperidine (from P-N cleavage)Incomplete reaction products (monoester)Avoids catastrophic bond cleavage
Reference

Diagrams

Troubleshooting Workflow

cluster_nmr cluster_solutions start Low Yield or Impure Product in TMPPA Synthesis check_nmr Analyze ¹H and ³¹P NMR Spectra start->check_nmr q_piperidine Excess Piperidine Present? check_nmr->q_piperidine q_multi_p Multiple P Signals (Diester/Monoester)? q_piperidine->q_multi_p No sol_pn_cleavage P-N Bond Cleavage Occurred Solution: - Avoid strong acid (HCl) - Use McKenna Reaction (TMSBr) q_piperidine->sol_pn_cleavage Yes sol_incomplete Incomplete Dealkylation Solution: - Increase TMSBr equivalents - Increase reaction time/temp - Use Microwave q_multi_p->sol_incomplete Yes sol_other Other Side Product? (e.g., N-alkylation) Solution: - Minimize reaction time - Avoid base additives q_multi_p->sol_other No

Caption: A decision tree for troubleshooting common issues in TMPPA synthesis.

Reaction Pathways: Desired vs. Side Product

start Diethyl TMPPA Precursor prod_good TMPPA (Desired Product) start->prod_good Mild Deprotection (TMSBr, MeOH) 'McKenna Reaction' prod_bad Side Products: - 2,2,6,6-Tetramethylpiperidine - Diethyl Phosphate start->prod_bad Harsh Deprotection (Conc. HCl, Reflux) 'P-N Bond Cleavage'

Caption: Comparison of reaction outcomes based on the deprotection method.

Experimental Protocols

Step 1: Synthesis of Diethyl 2,2,6,6-tetramethylpiperidide-1-phosphonate

This procedure is adapted from standard methods for forming phosphoramidates from secondary amines and dialkyl chlorophosphates.

Materials:

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Diethyl chlorophosphate

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2,2,6,6-tetramethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl chlorophosphate (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting amine.

  • Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, diethyl 2,2,6,6-tetramethylpiperidide-1-phosphonate, can be purified by vacuum distillation or silica gel chromatography if necessary.

Step 2: Deprotection to TMPPA via the McKenna Reaction

This protocol uses bromotrimethylsilane (BTMS) for mild dealkylation of the diethyl phosphonate precursor.

Materials:

  • Diethyl 2,2,6,6-tetramethylpiperidide-1-phosphonate (from Step 1)

  • Bromotrimethylsilane (BTMS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • In a flame-dried, nitrogen-flushed round-bottom flask, dissolve the diethyl phosphonate precursor (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add bromotrimethylsilane (2.2 - 2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by ³¹P NMR. The reaction is complete when the starting phosphonate signal has been completely replaced by a new, upfield-shifted silyl phosphonate signal.

  • Once the reaction is complete, remove all volatile components (solvent, excess BTMS) under high vacuum.

  • Carefully add methanol to the residue while cooling in an ice bath. This step hydrolyzes the intermediate silyl ester and can be exothermic.

  • Stir the methanolic solution for 1 hour at room temperature.

  • Remove the methanol under reduced pressure. The resulting crude product is TMPPA.

  • Purify the product by recrystallization. Trituration with a solvent like diethyl ether can help induce crystallization if the product is an oil. Collect the solid by vacuum filtration and dry under high vacuum.

References

Technical Support Center: Optimizing Reaction Conditions for Trimethylolpropane Phosphite (TMPP) Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions when utilizing Trimethylolpropane Phosphite (TMPP) and related phosphite ligands in catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Catalytic Activity

  • Q1: My reaction is showing low to no conversion. What are the primary factors to investigate when using a TMPP-based catalyst system?

    A1: Low or no catalytic activity with phosphite ligands like Trimethylolpropane Phosphite (often abbreviated as EtCage) can stem from several sources. A systematic approach to troubleshooting is recommended.[1] Key areas to examine include:

    • Catalyst Precursor and Ligand Integrity: Ensure the purity and stability of both the metal precursor and the TMPP ligand. Phosphite ligands can be sensitive to oxidation.

    • Reaction Atmosphere: Many catalytic cycles involving phosphite ligands are sensitive to oxygen and moisture. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.

    • Temperature: The reaction temperature may be insufficient to promote the catalytic cycle. A stepwise increase in temperature should be considered.

  • Q2: I suspect my TMPP ligand is degrading. How can I confirm this and prevent it?

    A2: TMPP, being a phosphite ester, can be susceptible to hydrolysis and oxidation. Degradation can lead to the formation of phosphate species, which can alter the electronic properties of the metal center and inhibit catalysis.

    • Confirmation: Use techniques like ³¹P NMR spectroscopy to check for the presence of impurities or degradation products in your ligand stock. The appearance of new peaks besides the characteristic phosphite signal can indicate degradation.

    • Prevention:

      • Store TMPP under an inert atmosphere and at low temperatures.

      • Use freshly opened or purified ligand for sensitive reactions.

      • Ensure all reaction components, including solvents and starting materials, are anhydrous.

Issue 2: Poor Selectivity or Formation of Byproducts

  • Q3: My reaction is producing a mixture of products instead of the desired selective product. How can I improve selectivity with a TMPP-based catalyst?

    A3: Poor selectivity can be influenced by the ligand-to-metal ratio, temperature, and solvent. TMPP is a moderately electron-donating ligand with a specific steric profile (a cone angle of 101°).[1][2]

    • Ligand-to-Metal Ratio: The stoichiometry between the metal precursor and the TMPP ligand is crucial. An excess of ligand can sometimes be beneficial in stabilizing the active catalytic species and preventing side reactions. Experiment with varying the ligand-to-metal ratio.

    • Temperature Control: Higher temperatures can sometimes lead to decreased selectivity by enabling alternative reaction pathways. Try running the reaction at a lower temperature for a longer duration.

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. A screen of different anhydrous, degassed solvents may be necessary to find optimal conditions.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters that can be varied to optimize reactions involving TMPP-based catalysts. The hypothetical data represents a generic cross-coupling reaction and is for illustrative purposes.

Parameter Condition A Condition B Condition C Condition D Outcome/Remarks
Catalyst Precursor Metal Complex YMetal Complex YMetal Complex YMetal Complex YConsistency in the metal source is key for comparison.
Ligand TMPPTMPPTMPPTMPPFocus on optimizing conditions for the specific ligand.
Ligand:Metal Ratio 1.1 : 12.2 : 11.1 : 11.1 : 1Higher ratios can improve stability and selectivity.
Temperature (°C) 808010080Higher temperatures may increase rate but can decrease selectivity.
Solvent TolueneTolueneTolueneDioxaneSolvent polarity can significantly impact the reaction outcome.
Yield (%) 65857092Condition D provided the highest yield in this hypothetical screen.
Selectivity (%) 90958098Condition D also showed the best selectivity.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction using TMPP as a Ligand

This protocol provides a general workflow. Specific quantities and conditions should be optimized for each unique reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%).

    • Add the Trimethylolpropane Phosphite (TMPP) ligand (2.2 mol%).

    • Add the aryl halide (1.0 mmol) and the coupling partner (1.2 mmol).

    • Add the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

  • Degassing:

    • Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.

  • Reaction:

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring by TLC or GC/LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction with water and extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key concepts in optimizing catalytic reactions.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Quality (Purity, Stability) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (O₂ and H₂O free) Start->Check_Atmosphere Check_Conditions Review Reaction Conditions (Temp, Concentration) Start->Check_Conditions Check_Catalyst Assess Catalyst/Ligand Integrity Start->Check_Catalyst Optimize Systematic Optimization Check_Reagents->Optimize Check_Atmosphere->Optimize Check_Conditions->Optimize Check_Catalyst->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for low reaction yield.

Catalytic_Cycle_Optimization cluster_params Optimization Parameters cluster_cycle Generic Catalytic Cycle Temperature Temperature B Oxidative Addition Temperature->B affects rate Solvent Solvent C Transmetalation Solvent->C influences stability Ligand_Ratio Ligand:Metal Ratio A Precatalyst Activation Ligand_Ratio->A stabilizes A->B B->C D Reductive Elimination C->D D->A Product Product D->Product

Caption: Key parameters influencing a generic catalytic cycle.

References

Technical Support Center: Troubleshooting Low Reactivity of TMPPA Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA) complexes. TMPPA is a highly electron-rich and sterically demanding phosphine ligand, and its unique properties can lead to challenges in achieving optimal reactivity. This guide will help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a TMPPA complex sluggish or showing no conversion?

A1: Low reactivity in reactions involving TMPPA complexes can stem from several factors related to the ligand's specific properties:

  • Extreme Steric Hindrance: TMPPA is an exceptionally bulky ligand. This steric bulk, while often beneficial for promoting reductive elimination, can also hinder the initial oxidative addition step by blocking substrate access to the metal center.

  • Catalyst Activation: If you are using a pre-catalyst, the bulky TMPPA ligand might slow down the in-situ formation of the active catalytic species.

  • Ligand Dissociation: While a strong metal-ligand bond is generally desired, very bulky ligands can sometimes form kinetically labile complexes, leading to an equilibrium with a lower concentration of the active catalyst.

  • Inappropriate Substrate: The steric bulk of your substrate combined with the bulk of TMPPA may create a sterically impossible transition state.

Q2: I suspect my TMPPA ligand is degrading. How can I confirm this and what are the common degradation pathways?

A2: Phosphine ligands, including TMPPA, are most commonly susceptible to oxidation to the corresponding phosphine oxide.[1] While TMPPA has been noted for its acceptable stability to oxygen for practical work in air, prolonged exposure, especially at elevated temperatures and in solution, can lead to oxidation.

You can detect the formation of TMPPA oxide using ³¹P NMR spectroscopy. The ³¹P chemical shift of TMPPA is approximately -46.5 ppm. The corresponding phosphine oxide will appear at a significantly different downfield chemical shift, typically in the range of +20 to +60 ppm for triarylphosphine oxides.

Q3: Are there specific types of cross-coupling reactions where TMPPA is known to be particularly effective or problematic?

A3: TMPPA is a ligand suitable for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Negishi, Heck, and Hiyama reactions.[2] Its strong electron-donating nature makes it particularly useful for reactions that benefit from an electron-rich metal center, such as the oxidative addition of challenging substrates (e.g., aryl chlorides) in Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] However, its large steric bulk can be problematic in reactions involving sterically demanding substrates, potentially leading to low yields.[5]

Q4: What is the role of the methoxy groups on the TMPPA ligand?

A4: The six ortho-methoxy groups and three para-methoxy groups are strong electron-donating groups. This electronic enrichment of the phenyl rings makes the phosphorus atom a very strong Lewis base and a powerful electron donor to the metal center it coordinates. This increased electron density on the metal can facilitate key catalytic steps like oxidative addition. Additionally, the ortho-methoxy groups contribute significantly to the ligand's large steric bulk.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If your reaction is not proceeding as expected, follow this troubleshooting workflow:

LowYieldWorkflow cluster_solutions Potential Solutions start Low/No Yield Observed check_reagents Verify Reagent Quality & Purity (Substrates, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Concentration, Time) check_reagents->check_conditions Reagents OK check_catalyst Evaluate Catalyst System check_conditions->check_catalyst Conditions Standard optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp Decomposition or No Reaction optimize_conc Modify Concentration check_conditions->optimize_conc Solubility/Rate Issues optimize_ligand Optimize Ligand/Metal Ratio check_catalyst->optimize_ligand Inefficient Catalyst Activity change_ligand Consider a Less Bulky Ligand check_catalyst->change_ligand Steric Hindrance Suspected

Caption: Troubleshooting workflow for low or no product yield.

Detailed Steps:

  • Verify Reagent Quality: Ensure all starting materials, solvents, and bases are pure and, if necessary, anhydrous and deoxygenated. Impurities can poison the catalyst.

  • Review Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to the decomposition of the TMPPA complex. If you observe catalyst decomposition (e.g., formation of palladium black), consider lowering the temperature. Conversely, if the reaction is simply sluggish, a modest increase in temperature may be beneficial.

    • Concentration: Ensure all components are adequately dissolved. If solubility is an issue, consider a different solvent system.

  • Evaluate Catalyst System:

    • Ligand-to-Metal Ratio: For bulky ligands like TMPPA, a 1:1 to 2:1 ligand-to-metal ratio is a good starting point. An excess of this very bulky ligand could hinder catalysis.

    • Steric Hindrance: If you are using a sterically demanding substrate, the combination with TMPPA may be too crowded. Consider switching to a less bulky, yet still electron-rich, phosphine ligand (see Data Presentation table).

Issue 2: Suspected Ligand Degradation (Oxidation)

If you suspect the TMPPA ligand is oxidizing to TMPPA oxide, follow these steps:

LigandDegradationWorkflow cluster_solution Solution start Suspected Ligand Degradation run_nmr Acquire ³¹P NMR of Reaction Mixture start->run_nmr check_shift Check for Signal in Phosphine Oxide Region (approx. +20 to +60 ppm) run_nmr->check_shift check_shift->start No New Peak confirm_oxidation Oxidation Confirmed check_shift->confirm_oxidation New Peak Observed implement_precautions Implement Stricter Inert Atmosphere Techniques confirm_oxidation->implement_precautions Yes

Caption: Workflow for diagnosing and addressing ligand oxidation.

Detailed Steps:

  • ³¹P NMR Analysis: Take an aliquot of your reaction mixture (if the metal is diamagnetic) or the crude product and run a ³¹P NMR spectrum.

  • Analyze the Spectrum: Compare the spectrum to the known shift of TMPPA (~ -46.5 ppm). The appearance of a new peak in the downfield region is indicative of phosphine oxide formation.

  • Implement Preventative Measures:

    • Ensure all solvents are rigorously deoxygenated.

    • Use Schlenk line or glovebox techniques for the entire experimental setup.

    • Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

Data Presentation

LigandCommon NameCone Angle (θ)°Tolman Electronic Parameter (ν(CO)) cm⁻¹
P(2,4,6-(MeO)₃C₆H₂)₃ TMPPA ~200 (calculated) Not Reported
P(t-Bu)₃Tri-tert-butylphosphine1822056.1
P(Cy)₃Tricyclohexylphosphine1702056.4
PPh₃Triphenylphosphine1452068.9
P(o-tolyl)₃Tri(o-tolyl)phosphine1942067.1

Note: A larger cone angle indicates greater steric bulk. A lower Tolman electronic parameter indicates stronger electron-donating ability.

Experimental Protocols

Protocol 1: Synthesis of a Generic Pd(II)-TMPPA Complex (e.g., trans-[PdCl₂(TMPPA)₂])

This protocol is a general guideline for the synthesis of a square planar Pd(II) complex with TMPPA. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (DCM) or toluene)

  • Anhydrous, deoxygenated non-polar solvent for precipitation (e.g., hexane)

Procedure:

  • In a Schlenk flask, suspend PdCl₂ (1 equivalent) in the chosen anhydrous, deoxygenated solvent (e.g., DCM).

  • In a separate Schlenk flask, dissolve TMPPA (2.2 equivalents) in the same solvent.

  • Slowly add the TMPPA solution to the stirring suspension of PdCl₂ at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The suspension should gradually change color as the complex forms.

  • Once the reaction is complete (as monitored by TLC or the disappearance of the starting PdCl₂), reduce the solvent volume under vacuum.

  • Add an anhydrous, deoxygenated non-polar solvent (e.g., hexane) to precipitate the product.

  • Isolate the solid product by filtration under inert atmosphere, wash with the non-polar solvent, and dry under vacuum.

  • Characterize the product by ¹H, ¹³C, and ³¹P NMR spectroscopy and elemental analysis.

SynthesisWorkflow start Start suspend_pdcl2 Suspend PdCl₂ in Solvent start->suspend_pdcl2 dissolve_tmppa Dissolve TMPPA in Solvent start->dissolve_tmppa mix Combine Solutions suspend_pdcl2->mix dissolve_tmppa->mix react Stir at RT (2-4h) mix->react precipitate Precipitate with Non-polar Solvent react->precipitate isolate Filter, Wash, and Dry precipitate->isolate end Characterize isolate->end

Caption: General workflow for the synthesis of a Pd(II)-TMPPA complex.

Protocol 2: Detection of TMPPA Oxidation by ³¹P NMR Spectroscopy

This protocol outlines the procedure for monitoring the oxidation of the TMPPA ligand.

Materials:

  • Sample from the reaction mixture or the isolated complex.

  • NMR tube.

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve a small amount of your sample in the chosen deuterated solvent in an NMR tube. If the sample contains paramagnetic species, the signals may be broadened.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A sufficient relaxation delay (e.g., 5-10 seconds) should be used for accurate integration if quantification is desired.

  • Data Analysis:

    • Identify the signal for TMPPA at approximately -46.5 ppm.

    • Look for a new signal in the downfield region, typically between +20 and +60 ppm, which corresponds to the TMPPA oxide.

    • The relative integration of these two signals can provide a quantitative measure of the extent of ligand oxidation.

References

Technical Support Center: Purification of TMPPA and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMPPA (4-Phosphonooxy-2,2,6,6-tetramethyl-1-piperidinyloxy) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is TMPPA and what are its primary applications?

A1: TMPPA, or 4-Phosphonooxy-TEMPO, is a stable nitroxide radical that is water-soluble due to its phosphonooxy group.[1] It is primarily used as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.[2] Its applications include antioxidant studies, polymer chemistry, and biochemical assays investigating redox reactions.[3]

Q2: What are the most common impurities I might encounter in a crude TMPPA sample?

A2: Common impurities in a crude TMPPA sample can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted 4-hydroxy-TEMPO: The precursor in the phosphorylation reaction.

  • Phosphorylating agent byproducts: Salts and other residues from the phosphorylating agent used.

  • Solvents: Residual solvents from the reaction and workup.

  • Over-oxidized or reduced forms of the nitroxide: While TEMPO derivatives are stable radicals, some conditions can lead to the formation of the corresponding oxoammonium cation or hydroxylamine.

Q3: How should I store purified TMPPA and its derivatives?

A3: For long-term stability, it is recommended to store TMPPA and its derivatives as a solid at 2-8°C.[4] Solutions should be prepared fresh when possible. If solutions need to be stored, they should be kept at low temperatures and protected from light and strong reducing or oxidizing agents. The stability of the nitroxide radical can be affected by factors such as pH, temperature, and the presence of redox-active species.[5]

Q4: Which purification method is best for my TMPPA derivative?

A4: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.

  • Column Chromatography: Ideal for larger scale purifications (grams of material) and for removing baseline impurities.

  • High-Performance Liquid Chromatography (HPLC): Best for high-purity applications and for separating closely related derivatives. It is also well-suited for analytical purity assessment.

  • Crystallization: Can be an effective method if a suitable solvent system is found and the TMPPA derivative is crystalline.

Q5: How can I assess the purity of my final TMPPA product?

A5: A combination of techniques is recommended for a thorough purity assessment:

  • Quantitative ³¹P NMR (qNMR): This is a highly effective method for determining the absolute purity of organophosphorus compounds like TMPPA. It is often preferred over ¹H NMR due to the simplicity of the phosphorus spectrum.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage of the main peak relative to impurities. A photodiode array (PDA) detector can help assess peak purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Electron Paramagnetic Resonance (EPR): To confirm the presence and integrity of the nitroxide radical.

Purification Troubleshooting Guides

Problem 1: Low yield after column chromatography.
Possible CauseSuggested Solution
Product is too polar and is sticking to the silica gel. Amines and other polar compounds can be challenging to purify on silica gel. Consider using a different stationary phase like alumina or a reverse-phase silica gel. Alternatively, you can try adding a small amount of a polar solvent like triethylamine or acetic acid to the eluent to improve recovery.
Product is unstable on silica gel. Some compounds can degrade on acidic silica gel. You can test for stability by spotting your compound on a TLC plate and letting it sit for several hours before eluting. If degradation is observed, consider using a neutral or basic stationary phase like alumina, or deactivating the silica gel with a base.
Improper solvent system. If the eluent is not polar enough, your compound will not move down the column. If it is too polar, it will elute too quickly with impurities. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve an Rf value of 0.2-0.4 for your target compound.
Problem 2: Poor separation of TMPPA from impurities in HPLC.
Possible CauseSuggested Solution
Inappropriate column or mobile phase. For polar compounds like TMPPA, a reverse-phase C18 column is a good starting point. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Adjusting the pH of the buffer can significantly impact the retention of the phosphate group.
Co-elution of impurities. If impurities have similar polarity to TMPPA, separation can be difficult. Try adjusting the gradient steepness, the mobile phase composition, or the column temperature. Using a different stationary phase (e.g., a phenyl-hexyl column) can also provide different selectivity.
Poor peak shape (tailing or fronting). Peak tailing can be caused by interactions with active sites on the stationary phase or by overloading the column. Ensure the sample is fully dissolved in the mobile phase and consider reducing the injection volume. Adding a small amount of a competing agent to the mobile phase can sometimes improve peak shape.
Problem 3: Loss of the nitroxide radical signal (EPR) after purification.
Possible CauseSuggested Solution
Reduction of the nitroxide. The nitroxide radical can be reduced to the corresponding hydroxylamine by certain solvents or impurities, or by prolonged exposure to acidic or basic conditions. Ensure that all solvents are free of reducing agents. If possible, perform purification steps at neutral pH.
Degradation at high temperatures. Nitroxides can be sensitive to high temperatures. Avoid excessive heating during solvent removal (rotoevaporation) and other steps.

Experimental Protocols

Protocol 1: General Column Chromatography Purification of TMPPA

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and crack-free packing. Drain the solvent until it is just above the silica bed. Add a thin layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude TMPPA in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane, or dichloromethane/methanol). Start with a less polar mobile phase and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified TMPPA.

Protocol 2: General HPLC Purification of TMPPA

This is a general reverse-phase HPLC method that can be adapted for TMPPA purification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium acetate buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10-50 µL, depending on concentration and column size.

Procedure:

  • Dissolve the crude TMPPA in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the main peak.

  • Combine the pure fractions and remove the organic solvent. Lyophilize to obtain the purified product.

Protocol 3: Purity Determination by Quantitative ³¹P NMR (qNMR)

This protocol describes the use of an internal standard for the absolute purity determination of TMPPA.

  • Sample Preparation:

    • Accurately weigh a known amount of the TMPPA sample into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., phosphonoacetic acid) and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d₆, as aprotic solvents can be preferable to avoid deuterium exchange with acidic protons). Ensure both the sample and the internal standard are fully dissolved.

  • NMR Acquisition:

    • Acquire a quantitative ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (typically 5-7 times the longest T₁ of the phosphorus nuclei being quantified) to allow for full relaxation of the signals.

  • Data Processing and Calculation:

    • Integrate the signal for TMPPA and the signal for the internal standard.

    • Calculate the purity of the TMPPA sample using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of phosphorus nuclei

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Data Presentation

Table 1: Comparison of Purification Techniques for TMPPA (Hypothetical Data)
Purification MethodTypical Purity AchievedTypical YieldKey Considerations
Column Chromatography (Silica Gel) 90-98%60-80%Good for large scale, may require gradient elution.
Preparative HPLC (C18) >99%40-70%High purity, suitable for smaller scales, requires method development.
Crystallization >98% (if successful)VariableDependent on finding a suitable solvent system, can be very efficient.

Visualizations

Synthesis_and_Purification_Workflow Start Crude TMPPA Purification Purification Method Selection Start->Purification Column Column Chromatography Purification->Column Large Scale HPLC Preparative HPLC Purification->HPLC High Purity Crystallization Crystallization Purification->Crystallization If Crystalline Analysis Purity Analysis Column->Analysis HPLC->Analysis Crystallization->Analysis qNMR Quantitative 31P NMR Analysis->qNMR HPLC_analysis Analytical HPLC Analysis->HPLC_analysis MS Mass Spectrometry Analysis->MS EPR EPR Spectroscopy Analysis->EPR Pure_Product Pure TMPPA qNMR->Pure_Product Purity >98% HPLC_analysis->Pure_Product MS->Pure_Product EPR->Pure_Product Store Store at 2-8°C Pure_Product->Store

Caption: General workflow for the purification and analysis of TMPPA.

Troubleshooting_Purification Start Purification Problem Problem_Type What is the main issue? Start->Problem_Type Low_Yield Low Yield Problem_Type->Low_Yield Low Recovery Poor_Separation Poor Separation Problem_Type->Poor_Separation Mixed Fractions Product_Degradation Product Degradation Problem_Type->Product_Degradation Loss of Signal Sol_Sticking Sticking to Stationary Phase? Low_Yield->Sol_Sticking Sol_Instability Instability on Stationary Phase? Low_Yield->Sol_Instability Sol_Eluent Incorrect Eluent? Low_Yield->Sol_Eluent Sol_Coelution Co-eluting Impurities? Poor_Separation->Sol_Coelution Sol_Peak_Shape Poor Peak Shape? Poor_Separation->Sol_Peak_Shape Sol_Redox Nitroxide Reduction? Product_Degradation->Sol_Redox Sol_Temp High Temperature? Product_Degradation->Sol_Temp Action_Change_Stationary Change Stationary Phase (e.g., Alumina, RP-silica) Sol_Sticking->Action_Change_Stationary Yes Action_Modify_Eluent Modify Eluent (add acid/base) Sol_Sticking->Action_Modify_Eluent Yes Sol_Instability->Action_Change_Stationary Yes Action_Optimize_TLC Optimize Eluent with TLC (Rf 0.2-0.4) Sol_Eluent->Action_Optimize_TLC Yes Action_Change_Gradient Adjust Gradient/Mobile Phase Sol_Coelution->Action_Change_Gradient Yes Action_Check_Loading Reduce Sample Load Sol_Peak_Shape->Action_Check_Loading Yes Action_Neutral_pH Use Neutral pH Buffers Sol_Redox->Action_Neutral_pH Yes Action_Low_Temp Avoid High Temperatures Sol_Temp->Action_Low_Temp Yes

Caption: Troubleshooting decision tree for TMPPA purification.

EPR_Workflow cluster_prep Sample Preparation cluster_epr EPR Spectroscopy cluster_analysis Data Analysis Biomolecule Biomolecule of Interest (e.g., Protein, Nucleic Acid) Labeling Spin Labeling Reaction Biomolecule->Labeling Pure_TMPPA Purified TMPPA Pure_TMPPA->Labeling Purify_Labeled Purification of Labeled Biomolecule (e.g., Size Exclusion Chromatography) Labeling->Purify_Labeled EPR_Sample Prepare EPR Sample (load into capillary tube) Purify_Labeled->EPR_Sample EPR_Spectrometer EPR Spectrometer EPR_Sample->EPR_Spectrometer Data_Acquisition Data Acquisition EPR_Spectrometer->Data_Acquisition Spectrum Analyze EPR Spectrum Data_Acquisition->Spectrum Structural_Info Extract Structural and Dynamic Information Spectrum->Structural_Info

Caption: Workflow for using TMPPA as a spin label in EPR spectroscopy.

References

Technical Support Center: Stability and Handling of Trimetaphosphoric Acid (TMPPA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trimetaphosphoric Acid (TMPPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of TMPPA during experimental procedures. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the stability and integrity of TMPPA in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is TMPPA and why is its stability a concern?

Trimetaphosphoric acid (TMPPA), with the chemical formula H₃P₃O₉, is a cyclic polyphosphate. Its structure, a six-membered ring of alternating phosphorus and oxygen atoms, makes it a versatile reagent in various chemical syntheses, including phosphorylation reactions. However, this cyclic structure is susceptible to hydrolysis, which leads to the opening of the ring and the formation of linear polyphosphates and eventually orthophosphate. This decomposition can alter the reactivity and effectiveness of TMPPA in a given reaction, leading to inconsistent results and the formation of unwanted byproducts.

Q2: What is the primary pathway of TMPPA decomposition?

The principal decomposition pathway for TMPPA in aqueous environments is hydrolysis. This reaction involves the cleavage of a phosphorus-oxygen-phosphorus (P-O-P) bond within the cyclic structure by a water molecule. This process can be catalyzed by acids, bases, and certain metal ions.

Q3: What are the key factors that influence the stability of TMPPA in a reaction?

The stability of TMPPA is primarily affected by three main factors:

  • pH: TMPPA is most stable in neutral or slightly acidic solutions. Both strongly acidic and alkaline conditions significantly accelerate the rate of hydrolysis.

  • Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, it is advisable to conduct reactions at the lowest effective temperature.

  • Presence of Metal Ions: Multivalent metal ions can act as catalysts for the hydrolysis of polyphosphates. These ions can coordinate to the phosphate oxygen atoms, making the phosphorus atoms more susceptible to nucleophilic attack by water.

Q4: How can I monitor the decomposition of TMPPA during my experiment?

Several analytical techniques can be employed to monitor the purity and decomposition of TMPPA:

  • Ion Chromatography: This is a powerful technique for separating and quantifying different phosphate species, including TMPPA, linear polyphosphates, and orthophosphate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for identifying and quantifying different phosphorus-containing compounds in a solution, allowing for real-time monitoring of the reaction.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify TMPPA and its degradation products.

Troubleshooting Guide: Preventing TMPPA Decomposition

This guide addresses common issues encountered during reactions involving TMPPA and provides potential solutions.

Problem Potential Cause Troubleshooting Steps
Inconsistent or low reaction yields TMPPA decomposition leading to reduced active reagent concentration.1. Verify TMPPA Purity: Before use, confirm the purity of your TMPPA stock using an appropriate analytical method like ³¹P NMR or ion chromatography. 2. Optimize Reaction pH: Buffer the reaction mixture to a neutral or slightly acidic pH (ideally between 6 and 7). 3. Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider performing reactions at or below room temperature if feasible. 4. Chelate Metal Ions: If the presence of catalytic metal ions is suspected, consider adding a chelating agent (e.g., EDTA) to the reaction mixture.
Formation of unexpected byproducts Reaction with TMPPA degradation products (linear polyphosphates or orthophosphate).1. Freshly Prepare Solutions: Prepare aqueous solutions of TMPPA immediately before use to minimize hydrolysis. 2. Use Anhydrous Solvents: If the reaction chemistry allows, consider using anhydrous organic solvents to eliminate the possibility of hydrolysis. 3. Monitor the Reaction: Use in-situ monitoring techniques like NMR to track the formation of byproducts and correlate it with TMPPA degradation.
Precipitate formation in the reaction mixture Formation of insoluble metal phosphates if metal ions are present and TMPPA decomposes to orthophosphate.1. Identify the Precipitate: Analyze the precipitate to confirm its composition. 2. Implement Metal Ion Control: If the precipitate is a metal phosphate, employ strategies to control metal ions as described above (chelation).

Quantitative Data on Polyphosphate Stability

While specific kinetic data for TMPPA is limited in publicly available literature, the following table summarizes general trends observed for the stability of polyphosphates, which are expected to be similar for TMPPA.

Parameter Condition Effect on Stability Notes
pH Neutral (6.0 - 7.0)High Stability The rate of hydrolysis is at a minimum in this range.
Acidic (< 4.0)Decreased Stability Acid catalysis of P-O-P bond cleavage occurs.
Alkaline (> 8.0)Decreased Stability Base-catalyzed hydrolysis is significant.
Temperature Low (< 25°C)High Stability The rate of decomposition is slow.
Moderate (25°C - 50°C)Moderate Stability The rate of hydrolysis increases noticeably.
High (> 50°C)Low Stability Rapid decomposition is expected.
Metal Ions Divalent/Trivalent Cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺)Decreased Stability Catalyze hydrolysis by coordinating to phosphate oxygens.

Experimental Protocols

Protocol 1: General Handling and Storage of TMPPA

To maintain the integrity of TMPPA, adhere to the following handling and storage procedures:

  • Storage: Store solid TMPPA in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture.

  • Handling: When handling solid TMPPA, work in a low-humidity environment (e.g., a glove box or a dry room) to the extent possible.

  • Solution Preparation: Prepare aqueous solutions of TMPPA immediately before use. Use deionized, distilled water that has been degassed to minimize dissolved oxygen.

  • Inert Atmosphere: For reactions that are particularly sensitive to oxidation or hydrolysis, consider preparing and handling TMPPA solutions under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Monitoring TMPPA Decomposition by ³¹P NMR Spectroscopy

This protocol outlines a general method for monitoring the stability of TMPPA in a reaction mixture.

  • Sample Preparation: At various time points during the reaction, withdraw an aliquot of the reaction mixture. If necessary, quench the reaction by rapid cooling or addition of a suitable quenching agent.

  • NMR Tube Preparation: Transfer the aliquot to an NMR tube. If the reaction solvent is not deuterated, add a sufficient amount of a deuterated solvent (e.g., D₂O) to provide a lock signal. Add a known concentration of an internal standard (e.g., triphenyl phosphate) for quantification.

  • NMR Acquisition: Acquire a ³¹P NMR spectrum. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure quantitative results.

  • Data Analysis: Integrate the peaks corresponding to TMPPA and any observed degradation products (linear polyphosphates and orthophosphate). The chemical shift of TMPPA is typically around -20 to -22 ppm (relative to 85% H₃PO₄). The concentration of each species can be determined by comparing its peak integral to that of the internal standard.

Visualizing Key Processes

The following diagrams illustrate the primary decomposition pathway of TMPPA and a suggested workflow for minimizing its degradation during a chemical reaction.

TMPPA_Decomposition cluster_legend Legend TMPPA Trimetaphosphoric Acid (TMPPA) (Cyclic Structure) Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻, Metal Ions) TMPPA->Hydrolysis Linear Linear Triphosphate Hydrolysis->Linear Ortho Orthophosphate Linear->Ortho Further Hydrolysis Reagent Reagent Process Process Product Decomposition Product

Caption: Primary decomposition pathway of TMPPA via hydrolysis.

Experimental_Workflow start Start prep Prepare Fresh TMPPA Solution (Neutral pH, Degassed H₂O) start->prep reaction Set Up Reaction (Low Temperature, Inert Atmosphere) prep->reaction chelator Add Chelating Agent (Optional) reaction->chelator monitor Monitor Reaction (e.g., ³¹P NMR, Ion Chromatography) reaction->monitor If metal ions are not a concern chelator->monitor If metal ions are a concern analysis Analyze Results monitor->analysis end End analysis->end

Technical Support Center: Addressing Solubility Challenges of Tetramethylpiperidine-Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "TMPPA" was not definitively identified in initial literature searches. This guide focuses on solubility issues related to the 2,2,6,6-tetramethylpiperidine chemical scaffold, which is common in compounds such as TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). The principles and protocols provided are broadly applicable to many organic small molecules and are intended to serve as a general guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a solvent for my tetramethylpiperidine-based compound?

The primary principle in solvent selection is "like dissolves like." The polarity of your compound and the solvent are the most critical factors.[1] Compounds with a similar polarity to the solvent will generally be more soluble. For many tetramethylpiperidine derivatives, which are often relatively nonpolar, organic solvents are a good starting point.[2]

Q2: My compound is a hydrochloride salt. How does that affect solubility?

Hydrochloride salts are generally more polar and often exhibit better solubility in aqueous solutions or polar protic solvents compared to their freebase counterparts. For PCMPA hydrochloride, a compound with a similar piperidine ring structure, solubility is noted in solvents like ethanol, DMSO, DMF, and phosphate-buffered saline (PBS) at a pH of 7.2.

Q3: How should I prepare a stock solution of my compound?

It is standard practice to first dissolve the compound in a water-miscible organic solvent at a high concentration to create a stock solution.[3] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3][4] This stock solution can then be diluted into an aqueous buffer for your experiment. Always add the stock solution to the buffer slowly while vortexing to prevent precipitation.

Q4: Can temperature be used to improve solubility?

Yes, for many organic compounds, solubility increases with temperature. Gentle warming (e.g., to 37°C) combined with vortexing or sonication can help dissolve your compound. However, you must ensure your compound is chemically stable at the temperature used.

Troubleshooting Guide

Issue 1: My compound powder will not dissolve in the chosen solvent.

  • Possible Causes:

    • Incorrect Solvent Selection: The polarity of the solvent may not be appropriate for your compound.

    • Concentration Too High: You may be attempting to dissolve the compound above its solubility limit in that specific solvent.

    • Low Temperature: The solvent may be too cold.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Based on the structure of your compound, assess its polarity. Tetramethylpiperidine compounds are often soluble in organic solvents like ethanol, acetone, and chloroform.

    • Decrease Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.

    • Apply Gentle Heat and Agitation: Warm the solution gently and use a vortex mixer or a sonicator to aid dissolution.

Issue 2: My compound precipitates when I dilute my DMSO stock solution in an aqueous buffer.

  • Possible Causes:

    • Exceeded Aqueous Solubility: The final concentration of your compound in the aqueous buffer is higher than its thermodynamic solubility, even with the presence of a small amount of DMSO.

    • Suboptimal pH: The pH of your aqueous buffer may not be optimal for keeping your compound in solution, especially if it has ionizable groups.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Lower the final concentration of your compound in the aqueous buffer.

    • Increase Co-solvent Percentage: Gradually increase the final percentage of DMSO in your aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent, which is typically less than 0.5% for many biological assays.

    • Adjust pH: Determine if your compound is weakly acidic or basic. For weakly acidic compounds, increasing the pH can enhance solubility, while for weakly basic compounds, lowering the pH may help.

    • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80, can help maintain solubility by forming micelles.

Issue 3: The solubility of my compound is highly variable between experiments.

  • Possible Causes:

    • Polymorphism: Your compound may exist in different crystalline forms (polymorphs) that have different solubilities.

    • Inconsistent Equilibration Time: The time allowed for the compound to reach its equilibrium solubility may not be consistent across experiments.

  • Troubleshooting Steps:

    • Ensure Consistent Compound Form: If polymorphism is suspected, consult the supplier's information or perform analytical tests to characterize the crystalline form.

    • Standardize Equilibration Time: Follow a consistent protocol for the duration and method of dissolving the compound.

Quantitative Solubility Data

The following table summarizes the solubility of a related compound, 2,2,6,6-Tetramethylpiperidin-1-ol, in various solvents. This data can serve as a starting point for selecting solvents for similar structures.

SolventSolubility (at 25 °C)Notes
Water0.03 mol L⁻¹; Partly Soluble
EthanolSoluble
Diethyl EtherSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Other Organic SolventsGenerally Soluble
Non-polar Organic SolventsPoorly Soluble

Experimental Protocols

Protocol: Determining Solubility via the Gravimetric Method

This protocol provides a reliable, classical method for determining the solubility of a solid compound in a liquid solvent.

Materials:

  • Your solid compound

  • Selected solvent(s)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Evaporating dish or pre-weighed vial

Procedure:

  • Prepare a Supersaturated Solution: Add an excess amount of the solid compound to a known volume or mass of the solvent in a sealed container. This ensures that undissolved solid remains.

  • Equilibrate the Solution: Place the container in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Allow the solution to equilibrate for a set period (e.g., 24-48 hours) to ensure the solvent is fully saturated.

  • Separate Undissolved Solid: After equilibration, allow the solution to stand so that the excess solid can settle.

  • Filter the Supernatant: Carefully withdraw a known volume of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Evaporate the Solvent: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Dry the Solute: Place the dish or vial in an oven or under a vacuum at a suitable temperature to completely evaporate the solvent, leaving only the dissolved solute.

  • Weigh the Solute: Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

  • Calculate Solubility: The solubility is calculated by subtracting the initial weight of the empty dish from the final weight and dividing by the volume of the solvent used.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Compound does not dissolve check_solvent Is the solvent appropriate? (Polarity Match) start->check_solvent change_solvent Select a more appropriate solvent check_solvent->change_solvent No check_conc Is the concentration too high? check_solvent->check_conc Yes change_solvent->start lower_conc Decrease concentration check_conc->lower_conc Yes use_heat Apply gentle heat / sonication check_conc->use_heat No lower_conc->use_heat check_dissolution Does the compound dissolve? use_heat->check_dissolution check_dissolution->check_solvent No success Success: Compound Dissolved check_dissolution->success Yes check_precipitation Compound precipitates from aqueous dilution adjust_ph Adjust pH of aqueous buffer check_precipitation->adjust_ph add_cosolvent Increase co-solvent percentage adjust_ph->add_cosolvent re_evaluate Re-evaluate final concentration add_cosolvent->re_evaluate re_evaluate->success

Caption: A flowchart for troubleshooting common solubility issues.

G Experimental Workflow for Gravimetric Solubility Determination start Start step1 Add excess solid to known volume of solvent start->step1 step2 Equilibrate solution at constant temperature (e.g., 24-48h) step1->step2 step3 Filter supernatant to remove undissolved solid step2->step3 step4 Transfer known volume of filtrate to pre-weighed dish step3->step4 step5 Evaporate solvent completely step4->step5 step6 Weigh dried solute + dish step5->step6 step7 Calculate solubility (mass of solute / volume of solvent) step6->step7 end End step7->end

Caption: Workflow for gravimetric solubility determination.

G Role of Solubility in Experimental Design solubility Determine Compound Solubility stock_prep Prepare Accurate Stock Solution solubility->stock_prep working_sol Prepare Stable Working Dilutions solubility->working_sol stock_prep->working_sol assay Perform Downstream Assay (e.g., Cell-based, Enzymatic) working_sol->assay data_analysis Analyze Data assay->data_analysis conclusion Draw Reliable Conclusions data_analysis->conclusion

Caption: Importance of solubility in the experimental workflow.

References

Refining experimental protocols for consistent results with TMPPA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing TMPPA (trans-3-(4-methoxyphenyl)-N-(pentan-3-yl)acrylamide), a novel allosteric agonist and positive allosteric modulator of the 5-hydroxytryptamine type 3 (5-HT3) receptor, achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation with TMPPA.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with TMPPA, providing potential causes and recommended actions to ensure data integrity.

IssuePotential Cause(s)Recommended Action(s)
Inconsistent Agonist Activity (Variable EC50 Values) 1. Compound Stability: TMPPA degradation due to improper storage or handling. 2. Cell Health and Passage Number: Variations in cell health, receptor expression levels, or genetic drift in cell lines over time. 3. Assay Conditions: Inconsistent incubation times, temperatures, or buffer compositions. 4. Pipetting Errors: Inaccurate serial dilutions leading to incorrect final concentrations.1. Storage: Store TMPPA stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh dilutions for each experiment. 2. Cell Culture: Use cells within a consistent and low passage number range. Regularly monitor cell viability and morphology. 3. Standardize Protocol: Ensure all assay parameters are consistent across experiments. Use a positive control (e.g., serotonin) to monitor assay performance. 4. Technique: Use calibrated pipettes and perform serial dilutions carefully.
Progressive Current Run-Down in Electrophysiology Receptor Desensitization and Internalization: Repeated or prolonged application of TMPPA can lead to a gradual decrease in the current response, a phenomenon observed with this compound.[1] This may be due to receptor desensitization or internalization.1. Application Time: Use the shortest possible application time that elicits a maximal and stable response. 2. Washout Period: Implement a sufficient washout period between applications to allow for receptor recovery. This may need to be longer than the washout for the endogenous agonist, serotonin. 3. Concentration: Use the lowest concentration of TMPPA that achieves the desired effect to minimize receptor desensitization. 4. Temperature: Conduct experiments at a consistent and controlled temperature, as temperature can influence the kinetics of receptor desensitization and recovery.
Lack of Positive Allosteric Modulation (PAM) Effect 1. Sub-optimal Agonist Concentration: The concentration of the co-applied agonist (e.g., serotonin) may be too high, masking the potentiating effect of TMPPA. 2. TMPPA Concentration: The concentration of TMPPA may be too low to elicit a significant PAM effect. 3. Receptor Subtype: The 5-HT3 receptor subtype being studied may not be sensitive to allosteric modulation by TMPPA.1. Agonist Concentration: Use a low concentration of the primary agonist (typically EC10-EC20) to provide a window for observing potentiation. 2. Concentration-Response Curve: Perform a concentration-response curve for TMPPA in the presence of a fixed, low concentration of the agonist to determine the optimal concentration for potentiation. 3. Receptor Characterization: Confirm the identity of the 5-HT3 receptor subtype being expressed in your experimental system.
High Variability Between Replicates Inconsistent Liquid Handling: Small volumes and complex dilutions can introduce variability. Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of a microplate can concentrate reagents and affect results. Cell Plating Density: Inconsistent cell numbers per well or dish.Liquid Handling: Use automated liquid handlers for high-throughput experiments if possible. For manual pipetting, use reverse pipetting for viscous solutions. Plate Layout: Avoid using the outer wells of a microplate for critical samples, or fill them with media to create a humidity barrier. Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding protocol.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of TMPPA?

TMPPA is a novel allosteric agonist and a positive allosteric modulator (PAM) of the 5-HT3 receptor.[1] This means it can directly activate the receptor by binding to a site distinct from the endogenous agonist (serotonin) binding site, and it can also enhance the response of the receptor to the endogenous agonist.[1]

2. What are the expected EC50 values for TMPPA?

The potency of TMPPA can vary depending on the expression system. In one study, TMPPA was found to be equipotent with serotonin when acting on the human 5-HT3A receptor expressed in COS-7 cells.[1] However, it was observed to be somewhat less potent when expressed in Xenopus oocytes.[1] It is recommended that each laboratory determines the EC50 value in their specific experimental system.

Quantitative Data Summary

CompoundReceptorExpression SystemAgonist EC50 (µM)Notes
TMPPAHuman 5-HT3ACOS-7 cellsEquipotent with 5-HTA highly-efficacious partial agonist.
TMPPAHuman 5-HT3AXenopus oocytesSomewhat less potent than in COS-7 cellsPotency can be species and system-dependent.
Serotonin (5-HT)Human 5-HT3AVarious~1-10Serves as a benchmark for comparison.

3. How should I prepare and store TMPPA?

For long-term storage, it is advisable to store TMPPA as a solid at -20°C, protected from light. For experimental use, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Dilute the stock solution to the final working concentration in the appropriate assay buffer immediately before use.

4. What are the key downstream signaling events following 5-HT3 receptor activation by TMPPA?

Activation of the 5-HT3 receptor, which is a ligand-gated ion channel, leads to the rapid influx of cations (primarily Na+ and Ca2+), causing depolarization of the cell membrane. The influx of calcium can then trigger a variety of downstream signaling cascades.

G TMPPA TMPPA Receptor 5-HT3 Receptor TMPPA->Receptor Allosteric Agonist / PAM Serotonin Serotonin Serotonin->Receptor Orthosteric Agonist Ion_Channel Ion Channel Opening Receptor->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling Cation_Influx->Ca_Signaling

TMPPA and Serotonin activate the 5-HT3 receptor, leading to ion influx.

Experimental Protocols

Electrophysiological Recording of TMPPA-induced Currents

This protocol provides a general framework for two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the desired 5-HT3 receptor subunits. Incubate for 2-5 days at 16-18°C.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

  • Electrode Impalement: Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.

  • Compound Application:

    • Establish a stable baseline current in Ringer's solution.

    • Apply TMPPA at the desired concentration by switching the perfusion solution.

    • To test for positive allosteric modulation, co-apply TMPPA with a low concentration of serotonin (e.g., EC10).

  • Washout: After each application, perfuse with Ringer's solution until the current returns to baseline. Ensure a sufficient washout period to minimize current run-down.

  • Data Acquisition and Analysis: Record the current responses and analyze the peak current amplitude, rise time, and desensitization kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Prep Oocyte Preparation cRNA_Inject cRNA Injection Oocyte_Prep->cRNA_Inject Recording_Setup Recording Setup cRNA_Inject->Recording_Setup Voltage_Clamp Voltage Clamp Recording_Setup->Voltage_Clamp Compound_App Compound Application Voltage_Clamp->Compound_App Washout Washout Compound_App->Washout Washout->Compound_App Repeat Data_Acq Data Acquisition Washout->Data_Acq Data_Analysis Data Analysis Data_Acq->Data_Analysis

Workflow for electrophysiological recording of TMPPA effects.
Cell-Based Calcium Flux Assay

This protocol describes a method for measuring intracellular calcium changes in response to TMPPA using a fluorescent calcium indicator.

Methodology:

  • Cell Culture: Plate cells expressing the 5-HT3 receptor in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition:

    • Place the plate in a fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add TMPPA or a co-application of TMPPA and serotonin using the instrument's injection system.

  • Data Acquisition: Measure the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline to determine the response to TMPPA.

G Start Plate Cells Dye_Loading Load with Calcium Indicator Start->Dye_Loading Wash Wash Cells Dye_Loading->Wash Read_Baseline Read Baseline Fluorescence Wash->Read_Baseline Add_Compound Add TMPPA +/- Serotonin Read_Baseline->Add_Compound Read_Response Read Fluorescence Response Add_Compound->Read_Response Analyze Analyze Data Read_Response->Analyze

Workflow for a cell-based calcium flux assay with TMPPA.

References

Technical Support Center: Identification and Purification of [Compound Name]

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for [Compound Name]. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing impurities during their work with [Compound Name].

Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter with [Compound Name]?

A1: Impurities in a synthesized pharmaceutical compound can be broadly categorized into three types:

  • Organic Impurities: These are the most common and can include starting materials, by-products of the synthesis, intermediates, and degradation products.[1][2][3] For example, unreacted precursors or products from side-reactions are common organic impurities.[4][5]

  • Inorganic Impurities: These can be introduced during the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.

Q2: At what level do I need to identify and characterize an impurity?

A2: The requirement for impurity identification is dictated by regulatory guidelines, such as those from the International Council on Harmonisation (ICH). The thresholds are based on the maximum daily dose of the drug. For a drug substance with a maximum daily dose of less than 2 grams per day, impurities at a level of 0.10% to 0.15% generally need to be identified, and those at or above 0.05% must be reported.

Q3: What analytical techniques are recommended for identifying impurities in [Compound Name]?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): Often with UV detection, this is the standard for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile organic impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of isolated impurities.

Q4: What are the primary methods for removing impurities from [Compound Name]?

A4: The choice of purification method depends on the nature of [Compound Name] and its impurities. Common techniques include:

  • Recrystallization: This is a highly effective method for purifying solid compounds.

  • Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

  • Preparative HPLC: This is used for high-resolution purification of small to large quantities of a compound.

Troubleshooting Guides

Troubleshooting HPLC Analysis of [Compound Name]
Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the column; column overload; incorrect mobile phase pH.Use a high-purity silica column; reduce sample concentration; adjust mobile phase pH to ensure the analyte is in a single ionic state.
Peak Fronting Sample solvent is stronger than the mobile phase; column overload.Dissolve the sample in the mobile phase or a weaker solvent. Reduce the injection volume.
Split Peaks Partially clogged column inlet frit; void in the column packing.Replace the column inlet frit; if a void is suspected, replace the column. Use an in-line filter to protect the column.
Shifting Retention Times Change in mobile phase composition; column temperature fluctuation; pump malfunction.Prepare fresh mobile phase; use a column oven for temperature control; check the pump for leaks and ensure proper functioning.
Ghost Peaks Contamination in the mobile phase or injector; late eluting peaks from a previous run.Use high-purity solvents; flush the injector; ensure the run time is sufficient to elute all components.
Troubleshooting Recrystallization of [Compound Name]
Problem Possible Cause Suggested Solution
Compound does not dissolve Insufficient solvent; incorrect solvent choice.Add more solvent in small portions. If still insoluble, the solvent is likely unsuitable.
Oiling out (compound separates as a liquid) Solution is supersaturated at a temperature above the compound's melting point; cooling too rapidly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
No crystals form upon cooling Solution is not sufficiently saturated; compound is highly soluble even at low temperatures.Evaporate some of the solvent to increase concentration; try adding an anti-solvent (a solvent in which the compound is insoluble); scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal.
Low recovery of purified compound Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent.Minimize the amount of solvent used for dissolution; ensure the funnel and receiving flask are pre-heated during hot filtration; wash the crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: HPLC Purity Analysis of [Compound Name] Batches
Batch ID [Compound Name] Peak Area (%) Impurity A (%) Impurity B (%) Total Impurities (%)
CN-00198.50.80.21.5
CN-00299.20.40.10.8
CN-003-Pre-Purification95.32.11.54.7
CN-003-Post-Purification99.60.1<0.050.2
Table 2: LC-MS Identification of Unknown Impurities
Impurity ID Retention Time (min) Observed m/z Proposed Structure Potential Source
Impurity A4.7345.12[Structure of Impurity A]By-product
Impurity B6.2289.08[Structure of Impurity B]Degradation Product
Impurity C2.1154.05[Structure of Impurity C]Unreacted Starting Material

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of [Compound Name]
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of [Compound Name] in 1 mL of 50:50 Water:Acetonitrile.

Protocol 2: Recrystallization of [Compound Name]
  • Solvent Selection: Determine a suitable solvent or solvent pair where [Compound Name] is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude [Compound Name] in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound fully dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product Crude_Product Crude [Compound Name] HPLC_Analysis HPLC Purity Check Crude_Product->HPLC_Analysis LCMS_Analysis LC-MS Identification HPLC_Analysis->LCMS_Analysis If impurities >0.1% Purification_Step Recrystallization or Column Chromatography HPLC_Analysis->Purification_Step If purity <99.5% Final_Purity_Check Final HPLC Purity >99.5% Purification_Step->Final_Purity_Check Final_Purity_Check->Purification_Step Fail Pure_Product Pure [Compound Name] Final_Purity_Check->Pure_Product Pass

Caption: Workflow for the analysis and purification of [Compound Name].

Troubleshooting_Logic cluster_identification Identification cluster_removal Removal Strategy cluster_assessment Assessment Start Impurity Detected in [Compound Name] Check_Known Is it a known impurity (starting material, reagent)? Start->Check_Known LCMS Perform LC-MS Analysis Check_Known->LCMS No Assess_Polarity Assess Polarity Difference from [Compound Name] Check_Known->Assess_Polarity Yes NMR Isolate and Perform NMR LCMS->NMR If structure still unknown NMR->Assess_Polarity Recrystallize Attempt Recrystallization Purity_Check Check Purity by HPLC Recrystallize->Purity_Check Column_Chrom Use Column Chromatography Column_Chrom->Purity_Check Prep_HPLC Use Preparative HPLC Prep_HPLC->Purity_Check Assess_Polarity->Recrystallize Large Difference Assess_Polarity->Column_Chrom Moderate Difference Assess_Polarity->Prep_HPLC Small Difference Purity_Check->Column_Chrom Purity <99.5% Success Pure Compound Purity_Check->Success Purity >99.5%

Caption: Decision tree for impurity identification and removal.

References

Validation & Comparative

A Comparative Guide to Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA) and Other Phosphorus Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA), a highly electron-rich phosphine, with other phosphine and phosphite ligands. It is crucial to note at the outset that TMPPA is a phosphine ligand, not a phosphite. The distinction lies in the atoms bonded to the central phosphorus atom: phosphines feature direct phosphorus-carbon (P-C) bonds, while phosphites have phosphorus-oxygen (P-O) bonds. This structural difference significantly influences their electronic properties and, consequently, their catalytic performance. Phosphines are generally strong σ-donors, whereas phosphites are better π-acceptors.

This guide will first delve into the known catalytic applications and properties of TMPPA, followed by a broader comparison of phosphine and phosphite ligands in the context of a cornerstone of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction.

Performance and Properties of TMPPA

The primary documented applications of TMPPA are in organocatalysis, where it excels as a strong Lewis base.

Table 1: Physicochemical Properties of TMPPA

PropertyValueReference(s)
Molecular Formula C₂₇H₃₃O₉P[3]
Molecular Weight 532.52 g/mol [3]
Appearance White to off-white solid
Melting Point 155-160 °C
pKa 11.2
Steric Hindrance Qualitatively described as a bulky ligand

Table 2: Performance of TMPPA as a Lewis Base Catalyst in Oxa-Michael Reactions

The following data showcases the performance of TMPPA in catalyzing the oxa-Michael addition of 4-chlorophenol to ethyl acrylate, compared to other phosphines and a Brønsted base.

CatalystTime (h)Conversion (%)
TMPPA 199
24>99
Triphenylphosphine (PPh₃) 1<1
241
Tris(4-methoxyphenyl)phosphine 11
2412
Tris(4-(trifluoromethyl)phenyl)phosphine 1<1
24<1
P₂(tBu) (Brønsted base) 1>99
24>99

Data compiled from studies on oxa-Michael reactions, demonstrating TMPPA's superior performance over other phosphines as a Lewis base catalyst.

Comparative Performance of Phosphine vs. Phosphite Ligands in Suzuki-Miyaura Cross-Coupling

To provide a broader context for ligand selection in drug discovery and development, this section compares the performance of various phosphine and phosphite ligands in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a vital tool for the formation of carbon-carbon bonds, which are ubiquitous in pharmaceutical compounds. The choice of ligand is critical for the reaction's success, especially when using challenging substrates like aryl chlorides. Electron-rich and bulky phosphine ligands are known to enhance the rates of key steps in the catalytic cycle.

Table 3: Performance of Various Phosphine and Phosphite Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Phosphines
P(t-Bu)₃Pd(OAc)₂K₃PO₄Dioxane802498984.1
SPhosPd(OAc)₂K₃PO₄Dioxane802497974.0
XPhosPd(OAc)₂K₃PO₄Dioxane802496964.0
PPh₃Pd(OAc)₂K₃PO₄Dioxane8024<5<5<0.2
Phosphites
P(OPh)₃Pd(OAc)₂K₃PO₄Dioxane8024~10~10~0.4
P(O-i-Pr)₃Pd(OAc)₂K₃PO₄Dioxane8024~15~15~0.6

This table compiles representative data from various sources to illustrate the general performance trends. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on reported yields and reaction times. The data clearly shows the superior performance of bulky, electron-rich phosphine ligands over triphenylphosphine and phosphite ligands for this challenging coupling.

Experimental Protocols

Reproducible experimental procedures are essential for the accurate comparison of ligand performance. Below is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for screening different ligands.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine or phosphite ligand (1.2-2.4 mol% relative to Pd)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine/phosphite ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide, arylboronic acid, and the base to the Schlenk tube.

  • Solvent Addition: Add the anhydrous, degassed solvent to the mixture via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture for the specified amount of time.

  • Monitoring: The progress of the reaction can be monitored by periodically taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, and the yield should be calculated.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the phosphine ligand (L) plays a critical role.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

The following diagram outlines a typical workflow for screening and comparing the performance of different ligands in a cross-coupling reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Comparison reagents Define Substrates, Base, and Solvent setup Set up Parallel Reactions (Inert Atmosphere) reagents->setup ligands Select Ligands for Screening (e.g., TMPPA, PPh₃, SPhos, P(OPh)₃) ligands->setup run Run Reactions under Identical Conditions (Temp, Time, Concentration) setup->run monitoring Monitor Reaction Progress (GC-MS, LC-MS, NMR) run->monitoring workup Quench and Work-up run->workup monitoring->run analysis Quantify Yield and Purity (e.g., using Internal Standard) workup->analysis comparison Compare Performance Metrics (Yield, TON, TOF) analysis->comparison conclusion Identify Optimal Ligand comparison->conclusion

Caption: A typical experimental workflow for screening different phosphine ligands.

References

A Comparative Guide to the Catalytic Activity of TMPPA Complexes in Atom Transfer Radical Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the precise control over polymerization processes is paramount. Atom Transfer Radical Polymerization (ATRP) stands out as a powerful technique for synthesizing well-defined polymers. The catalyst system's efficacy is central to the success of ATRP, with the ligand playing a crucial role in modulating catalytic activity. This guide provides an objective comparison of the catalytic performance of copper complexes coordinated with tris(2-pyridylmethyl)amine (TMPPA or TPMA) and its derivatives against other common ATRP catalysts, supported by experimental data.

Performance Comparison of ATRP Catalysts

The catalytic activity of copper complexes in ATRP is significantly influenced by the electronic and steric properties of the coordinating ligand. TMPPA and its substituted analogues have emerged as highly efficient ligands, demonstrating superior performance compared to earlier catalyst systems. The following table summarizes key quantitative data for the catalytic activity of various copper-based ATRP catalysts.

Catalyst System (Cu(I)Br with Ligand)Monomerka (M-1s-1)KATRPConditionsReference
TMPPA (TPMA) Methyl Acrylate~1 x 103-Acetonitrile, 25°C[1]
TPMA *Methyl Acrylate~1 x 106-Acetonitrile, 25°C[1][2]
TPMANMe2 Methyl Acrylate1.1 x 106~1Acetonitrile, 25°C[1]
TPMANMe2 Ethyl α-bromoisobutyrate7.2 x 106~1Acetonitrile, 25°C[1]
2,2'-bipyridine (bpy) -~1--
Me6TREN -Very High--

Note: ka represents the activation rate constant, and KATRP is the ATRP equilibrium constant. Higher values for both generally indicate a more active and efficient catalyst system. TPMA* refers to tris[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]amine. TPMANMe2 refers to tris[(4-dimethylaminopyridyl)methyl]amine.

As the data indicates, substituted TMPPA ligands significantly enhance the catalytic activity of the copper complex. For instance, the TPMA* ligand increases the catalyst's activity by approximately three orders of magnitude compared to the parent TMPPA ligand. The introduction of strongly electron-donating dimethylamino groups, as in TPMANMe2, results in an even more active catalyst, which is reported to be about 5 million times more active than the seminal system using the 2,2'-bipyridine (bpy) ligand and 1000 times more active than the commonly used TMPPA ligand. This high activity allows for polymerizations to be conducted with catalyst concentrations as low as 10 ppm, minimizing product contamination with the copper catalyst.

Experimental Protocols

The validation of catalytic activity for TMPPA complexes in ATRP involves kinetic studies and polymerization experiments. Below is a typical experimental protocol for conducting an AGET (Activators Generated by Electron Transfer) ATRP of methyl methacrylate (MMA) using a Cu(II)Br₂/TMPPA catalyst system.

Materials:

  • Methyl methacrylate (MMA, monomer), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(II) bromide (CuBr₂)

  • Tris(2-pyridylmethyl)amine (TMPPA, ligand)

  • Ascorbic acid (reducing agent)

  • Anisole (solvent)

  • Nitrogen or Argon gas supply

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath with temperature controller

  • Syringes and needles

  • Gel Permeation Chromatography (GPC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Initiator Stock Solution: Prepare a stock solution of EBiB in anisole.

    • Catalyst Stock Solution: In a separate vial, dissolve CuBr₂ and TMPPA in anisole to achieve the desired molar ratio.

    • Reducing Agent Stock Solution: Prepare a fresh solution of ascorbic acid in anisole.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of MMA and anisole.

    • Add the required volume of the initiator stock solution to the flask.

  • Degassing:

    • Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with nitrogen or argon.

  • Polymerization:

    • Using a gas-tight syringe, add the catalyst stock solution to the reaction mixture.

    • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C).

    • To initiate the polymerization, add the reducing agent stock solution via syringe. The solution color should change, indicating the reduction of Cu(II) to Cu(I).

  • Monitoring and Termination:

    • Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.

    • Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature.

  • Purification:

    • Dilute the reaction mixture with a suitable solvent like THF.

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

ATRP_Mechanism dormant Pn-X + Cu(I)L active P·n + X-Cu(II)L dormant->active ka (Activation) active->dormant kd (Deactivation) propagation Propagation (with Monomer) active->propagation termination Termination active->termination propagation->active

Figure 1: Simplified signaling pathway of Atom Transfer Radical Polymerization (ATRP).

ATRP_Workflow prep 1. Prepare Stock Solutions (Initiator, Catalyst, Reducing Agent) setup 2. Reaction Setup (Monomer, Solvent, Initiator in Schlenk Flask) prep->setup degas 3. Degassing (Freeze-Pump-Thaw Cycles) setup->degas start 4. Start Polymerization (Add Catalyst & Reducing Agent, Heat) degas->start monitor 5. Monitor Reaction (NMR for Conversion, GPC for MW) start->monitor terminate 6. Terminate Polymerization (Expose to Air, Cool) monitor->terminate purify 7. Purify Polymer (Alumina Column, Precipitation) terminate->purify analyze 8. Characterize Polymer purify->analyze

Figure 2: Experimental workflow for a typical AGET ATRP experiment.

References

A Comparative Analysis of TMPPA and Triphenyl Phosphite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of industrial chemistry and specialized applications within drug development, the selection of appropriate reagents and stabilizers is paramount. Among the vast array of organophosphorus compounds, Tris(3-methylphenyl) phosphite (TMPPA) and triphenyl phosphite (TPP) are two prominent phosphite esters utilized for their antioxidant and stabilizing properties. This guide provides a detailed comparative study of these two compounds, offering insights into their performance, supported by available data and outlining experimental protocols for their evaluation.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic properties of TMPPA and triphenyl phosphite, which dictate their handling, processing, and application suitability.

PropertyTris(3-methylphenyl) phosphite (TMPPA)Triphenyl phosphite (TPP)
CAS Number 25586-42-9101-02-0
Molecular Formula C21H21O3PC18H15O3P
Molecular Weight 352.36 g/mol 310.28 g/mol
Appearance Colorless liquid with a slight phenolic odor.[1][2]Colorless to pale yellow solid or oily liquid with a pleasant odor.[3]
Melting Point Not available22-25 °C[3]
Boiling Point 414 °C at 760 mmHg[2]360 °C
Solubility Insoluble in water; miscible with acetone, alcohol, benzene, ether, and kerosene.Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.

Performance Comparison: Stability and Antioxidant Efficacy

The primary function of phosphite esters like TMPPA and TPP in many applications is to act as secondary antioxidants, protecting materials from degradation during high-temperature processing and long-term use. Their performance is largely dependent on their thermal and hydrolytic stability.

Thermal Stability

The thermal stability of a phosphite stabilizer is crucial for its effectiveness during melt processing of polymers and other high-temperature applications. While direct comparative data is limited, information on related compounds suggests that aryl phosphites generally exhibit good thermal stability.

Triphenyl phosphate, the oxidized form of triphenyl phosphite, begins to decompose at approximately 600 °C. The thermal decomposition of tricresyl phosphate, a compound structurally similar to TMPPA, has been studied on ferrous surfaces, with decomposition observed at elevated temperatures. Generally, triaryl phosphates are recognized for their high thermal stability, with degradation often initiating above 310°C in an inert atmosphere.

Performance ParameterTris(3-methylphenyl) phosphite (TMPPA)Triphenyl phosphite (TPP)
Onset of Thermal Decomposition Data not availableDecomposes when heated, emitting toxic fumes of phosphorus oxides. Flash point of 218 °C (open cup).
Hydrolytic Stability

A significant drawback of some phosphite antioxidants is their susceptibility to hydrolysis, which can lead to the formation of acidic byproducts, potentially causing corrosion and reducing the effectiveness of the stabilizer. The steric hindrance around the phosphorus atom can influence hydrolytic stability. The methyl groups on the phenyl rings of TMPPA may offer some steric protection compared to the unsubstituted phenyl rings of TPP, potentially leading to enhanced hydrolytic stability.

A computational study suggests that triphenyl phosphite is more susceptible to hydrolysis compared to trimethylphosphite. The hydrolysis of triphenyl phosphate, a related compound, is pH-dependent, with half-lives of over 28 days at pH 5 and 19 days at pH 7 at 25°C. For tricresyl phosphate, the neutral hydrolysis half-life at 25°C is estimated to be around one month.

Performance ParameterTris(3-methylphenyl) phosphite (TMPPA)Triphenyl phosphite (TPP)
Hydrolysis Rate Data not availableReadily hydrolyzed.
Antioxidant Performance in Polymers

Phosphites function as secondary antioxidants by decomposing hydroperoxides, which are formed during the primary oxidation of polymers. This action protects the primary antioxidant (typically a hindered phenol) and the polymer itself from degradation, thus preserving the material's properties such as melt flow and color. The combination of phenolic and phosphite antioxidants often results in a synergistic stabilizing effect.

Experimental Protocols

To facilitate a direct comparison of TMPPA and triphenyl phosphite, the following experimental methodologies are recommended.

Determination of Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine and compare the onset of thermal decomposition and the degradation profile of TMPPA and triphenyl phosphite.

Methodology (based on ASTM E1131):

  • Calibrate a thermogravimetric analyzer according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the phosphite ester into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled linear heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature at 5% weight loss (T5%).

Determination of Hydrolytic Stability

Objective: To assess and compare the resistance of TMPPA and triphenyl phosphite to hydrolysis.

Methodology:

  • Prepare a solution of the phosphite ester in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Add a specific amount of water to the solution to initiate hydrolysis. The test can be performed at different pH values (e.g., acidic, neutral, and basic) by using appropriate buffers.

  • Maintain the solution at a constant temperature (e.g., 50 °C) in a sealed container.

  • At regular time intervals, withdraw an aliquot of the solution.

  • Analyze the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the remaining concentration of the phosphite ester and the concentration of its hydrolysis products (e.g., the corresponding phenol or cresol).

  • Plot the concentration of the phosphite ester versus time to determine the rate of hydrolysis.

Evaluation of Antioxidant Performance in a Polymer Matrix

Objective: To compare the effectiveness of TMPPA and triphenyl phosphite in stabilizing a polymer during processing.

Methodology:

  • Select a representative polymer resin (e.g., polypropylene or polyethylene).

  • Prepare formulations containing the polymer and a specified concentration of either TMPPA or triphenyl phosphite. A control formulation without any phosphite stabilizer should also be prepared. Often, a primary antioxidant is also included.

  • Melt-compound each formulation using a laboratory-scale extruder.

  • Subject the compounded material to multiple extrusion passes to simulate processing-induced degradation.

  • After each extrusion pass, collect a sample of the polymer.

  • Measure the Melt Flow Index (MFI) of the samples according to a standard method (e.g., ASTM D1238). A smaller change in MFI indicates better stabilization.

  • Measure the color of the samples (e.g., using a spectrophotometer to determine the Yellowness Index) according to a standard method (e.g., ASTM E313). Less color change indicates better color stability.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phenol Phenol / Cresol Reaction Esterification Phenol->Reaction PCl3 Phosphorus Trichloride PCl3->Reaction Phosphite Triphenyl Phosphite / TMPPA Reaction->Phosphite HCl Hydrogen Chloride (byproduct) Reaction->HCl

Caption: Generalized synthesis pathway for aryl phosphites.

The synthesis of both triphenyl phosphite and TMPPA typically involves the reaction of the corresponding phenolic compound (phenol or 3-methylphenol) with phosphorus trichloride. This esterification reaction produces the desired phosphite and hydrogen chloride as a byproduct.

Antioxidant_Mechanism Polymer_Radical Polymer Radical (P•) Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Polymer_Chain Polymer Chain (PH) Phosphite Phosphite (P(OR)3) Hydroperoxide->Phosphite Decomposition Alcohol Alcohol (ROH) Hydroperoxide->Alcohol Reduction Phosphate Phosphate (O=P(OR)3) Phosphite->Phosphate Oxidation

Caption: Antioxidant mechanism of phosphite stabilizers.

Phosphite antioxidants act as secondary antioxidants by decomposing hydroperoxides, which are unstable intermediates formed during the auto-oxidation cycle of polymers. This process prevents chain scission and cross-linking, thereby maintaining the integrity of the polymer.

Experimental_Workflow cluster_preparation Sample Preparation cluster_processing Simulated Processing cluster_analysis Performance Analysis Formulation Polymer + Phosphite Formulation Compounding Melt Compounding (Extrusion) Formulation->Compounding Multiple_Passes Multiple Extrusion Passes Compounding->Multiple_Passes MFI_Testing Melt Flow Index (MFI) Measurement Multiple_Passes->MFI_Testing Color_Testing Color (Yellowness Index) Measurement Multiple_Passes->Color_Testing

Caption: Experimental workflow for evaluating antioxidant performance.

A typical experimental workflow to assess the performance of phosphite stabilizers involves preparing polymer formulations, subjecting them to simulated processing conditions, and then analyzing the changes in key material properties.

Conclusion

Both Tris(3-methylphenyl) phosphite and triphenyl phosphite are effective secondary antioxidants and stabilizers. The choice between them will depend on the specific requirements of the application, including the processing temperature, the potential for hydrolysis, and the desired end-use performance of the material. While triphenyl phosphite is a well-established and widely studied compound, the presence of methyl groups in TMPPA may offer advantages in terms of steric hindrance, potentially leading to improved hydrolytic stability. For critical applications, particularly in the realm of drug development where purity and stability are paramount, it is highly recommended to conduct direct comparative studies using the experimental protocols outlined in this guide to make an informed selection.

References

A Comparative Guide to the Efficacy of TMPPA in Catalytic Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of modern organic synthesis, critical in the production of pharmaceuticals and other fine chemicals. A variety of catalytic systems have been developed to achieve this transformation efficiently and selectively. This guide provides an objective comparison of the performance of 2,2,6,6-tetramethyl-1-piperidinyloxy (TMPPA), commonly known as TEMPO, with prominent alternative catalysts. The following sections present quantitative data, detailed experimental protocols, and visualizations of the catalytic pathways to aid researchers in selecting the optimal system for their specific needs.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst is determined by its activity, selectivity, and the conditions required for the reaction. Below is a summary of the performance of TEMPO and its alternatives in the oxidation of various alcohol substrates.

Oxidation of Primary Alcohols
Catalyst SystemSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Reference
TEMPO/NaOCl Benzyl alcoholBenzaldehyde90+0.5 - 20 - 25[1]
AZADO/NaOCl Benzyl alcoholBenzaldehyde>99< 0.50[2][3]
Cu(I)/TEMPO/O₂ 1-Octanol1-Octanal961625[4]
Pd(OAc)₂/Air Benzyl alcoholBenzaldehyde752125[5]
Laccase/TEMPO/O₂ Benzyl alcoholBenzaldehyde~9924RT
Oxidation of Secondary Alcohols
Catalyst SystemSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Reference
TEMPO/NaOCl 1-PhenylethanolAcetophenoneModerate> 1225
AZADO/NaOCl 1-PhenylethanolAcetophenone9910
Cu(I)/ABNO/O₂ CyclohexanolCyclohexanone>98< 0.225
Pd(OAc)₂/Air 1-PhenylethanolAcetophenone70-8024-3025

Note: Yields and reaction conditions can vary significantly based on the specific co-oxidant, ligands, and solvent systems employed. Direct comparison of data from different sources should be approached with caution.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic oxidations. Below are representative protocols for key catalytic systems.

Protocol 1: TEMPO-Catalyzed Oxidation of Benzyl Alcohol (Anelli-type Conditions)

Materials:

  • Benzyl alcohol

  • TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl alcohol in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate, followed by potassium bromide and a catalytic amount of TEMPO.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium hypochlorite to the reaction mixture, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a small amount of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.

  • Purify the product by distillation or column chromatography.

Protocol 2: AZADO-Catalyzed Oxidation of a Hindered Secondary Alcohol

Materials:

  • Sterically hindered secondary alcohol (e.g., L-menthol)

  • AZADO (2-azaadamantane N-oxyl)

  • Sodium hypochlorite (NaOCl)

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Follow the general procedure for the TEMPO-catalyzed oxidation, substituting AZADO for TEMPO.

  • Due to the higher reactivity of AZADO, the reaction time is generally shorter, and the catalyst loading can often be reduced compared to TEMPO.

  • Monitor the reaction closely as over-oxidation can occur, although it is less common for secondary alcohols.

Protocol 3: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation of an Aliphatic Alcohol

Materials:

  • Aliphatic primary alcohol (e.g., 1-octanol)

  • Copper(I) bromide (CuBr) or --INVALID-LINK--

  • 2,2'-Bipyridine (bpy)

  • TEMPO

  • N-Methylimidazole (NMI) (for some systems)

  • Acetonitrile (MeCN), anhydrous

  • Air or Oxygen balloon

Procedure:

  • To a Schlenk tube or a sealable vial equipped with a magnetic stir bar, add the aliphatic alcohol, the copper(I) source, 2,2'-bipyridine, and TEMPO.

  • Add anhydrous acetonitrile and, if required by the specific protocol, N-methylimidazole.

  • Seal the vessel and purge with air or oxygen from a balloon for 1-2 minutes.

  • Stir the reaction at the specified temperature (room temperature to 50 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool to room temperature and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Visualizing the Catalytic Pathways

Understanding the underlying mechanisms is key to optimizing reaction conditions and troubleshooting. The following diagrams, generated using Graphviz, illustrate the catalytic cycles for TEMPO, Copper/TEMPO, and Palladium-based systems, as well as a general experimental workflow.

experimental_workflow start Start: Prepare Reactants setup Set up Reaction Vessel start->setup add_reactants Add Substrate, Solvent, and Catalyst setup->add_reactants conditions Establish Reaction Conditions (Temperature, Atmosphere) add_reactants->conditions reaction Monitor Reaction Progress (TLC, GC, etc.) conditions->reaction workup Reaction Quench and Work-up reaction->workup Completion purification Purification (Distillation, Chromatography) workup->purification end End: Characterize Product purification->end

General experimental workflow for catalytic alcohol oxidation.

tempo_catalytic_cycle cluster_main Catalytic Cycle cluster_substrate Substrate Conversion TEMPO TEMPO (Nitroxyl Radical) Oxoammonium N-Oxoammonium Salt TEMPO->Oxoammonium [O] Co-oxidant (e.g., NaOCl) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH₂OH (Alcohol) Alcohol R-CH₂OH Hydroxylamine->TEMPO [O] Aldehyde R-CHO Alcohol->Aldehyde Oxidation

Catalytic cycle of TEMPO-mediated alcohol oxidation.

cu_tempo_cycle cluster_main Copper/TEMPO Catalytic Cycle cluster_tempo TEMPO Cycle CuI Cu(I) Complex CuII_OOH Cu(II)-OOH CuI->CuII_OOH O₂ CuII_OH Cu(II)-OH CuII_OOH->CuII_OH TEMPO-H TEMPO_H TEMPO-H CuII_OR Cu(II)-Alkoxide CuII_OH->CuII_OR R-CH₂OH CuII_OR->CuI TEMPO Product (R-CHO) TEMPO_rad TEMPO Radical TEMPO_rad->TEMPO_H TEMPO_H->TEMPO_rad

Simplified catalytic cycle for Cu/TEMPO aerobic oxidation.

pd_catalytic_cycle cluster_main Palladium-Catalyzed Aerobic Oxidation cluster_product Product Formation PdII Pd(II) Pd_alkoxide Pd(II)-Alkoxide PdII->Pd_alkoxide R-CH₂OH -HX Pd_hydride H-Pd(II)-X Pd_alkoxide->Pd_hydride β-Hydride Elimination Aldehyde R-CHO Pd_alkoxide->Aldehyde Pd0 Pd(0) Pd_hydride->Pd0 Reductive Elimination + HX Pd0->PdII O₂

General catalytic cycle for Pd(II)-catalyzed alcohol oxidation.

References

Benchmarking Commercially Available PAR2 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of commercially available ligands targeting Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a range of physiological and pathological processes, including inflammation, pain, and cancer. The following sections present a comparative analysis of the performance of several widely used PAR2 agonists, supported by experimental data from peer-reviewed studies. This guide is intended to assist researchers in selecting the most appropriate ligand for their specific experimental needs.

Performance Comparison of PAR2 Agonists

The selection of a suitable PAR2 agonist is critical for obtaining reliable and reproducible experimental results. The following tables summarize the in vitro potency and efficacy of several commercially available PAR2 agonists across various functional assays. Potency is typically measured as the half-maximal effective concentration (EC50) or the negative logarithm of the EC50 (pEC50), while efficacy refers to the maximal response induced by the ligand.

LigandAssay TypeCell LinePotency (EC50 / pEC50)EfficacyCitation(s)
2-furoyl-LIGRLO-amide Calcium MobilizationKNRK-PAR2pEC50: 7.0Full Agonist[1]
Calcium MobilizationHT-29EC50: ~210 nMFull Agonist[2]
Arterial VasodilationMurine Femoral Artery10-300x more potent than SLIGRL-NH2-[3][4]
GB-110 Calcium MobilizationHT-29EC50: 240 ± 20 nM (pEC50: 6.7 ± 0.05)Full Agonist[5]
AC-55541 Calcium Mobilization-pEC50: 6.6Full Agonist
PI Hydrolysis-pEC50: 5.9Full Agonist
Cell Proliferation-pEC50: 6.7Full Agonist
AY77 Calcium MobilizationCHO-hPAR2EC50: 33 nMFull Agonist
ERK1/2 PhosphorylationCHO-hPAR2EC50: 2 µMPartial Agonist
SLIGRL-NH2 Calcium Mobilization--Full Agonist
SLIGKV-NH2 Calcium Mobilization-EC50: 1.67 µMFull Agonist
β-arrestin Recruitment-EC50: 4.83 µMFull Agonist

Note: EC50 and pEC50 values can vary depending on the cell line, assay conditions, and experimental setup. The data presented here is for comparative purposes.

Understanding Biased Agonism

Several PAR2 ligands exhibit biased agonism, meaning they preferentially activate one signaling pathway over another. This is a critical consideration for researchers investigating specific cellular responses. For instance, AY77 is a potent agonist for Gq-mediated calcium signaling but a much weaker agonist for β-arrestin-mediated ERK phosphorylation. This property can be exploited to dissect the distinct roles of these pathways in PAR2 function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess PAR2 agonist activity.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: Adherent cells expressing PAR2 (e.g., HEK293, CHO, or HT-29 cells) are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured to confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

  • Agonist Addition: The plate is placed in a fluorescence plate reader. The PAR2 agonist of interest is added to the wells, and the fluorescence intensity is measured kinetically over time.

  • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the agonist concentration to determine the EC50 value.

ERK Phosphorylation Assay

This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream target of GPCRs.

  • Cell Culture and Starvation: Cells are grown to near confluency and then serum-starved for several hours to reduce basal ERK phosphorylation.

  • Agonist Stimulation: Cells are treated with the PAR2 agonist for a specific time period (typically 5-15 minutes) at 37°C.

  • Cell Lysis: The cells are washed and then lysed to extract cellular proteins.

  • Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting using specific antibodies or by a quantitative ELISA kit.

  • Data Analysis: The ratio of p-ERK to total ERK is calculated and plotted against the agonist concentration to determine the EC50 value.

RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA, which is involved in regulating the actin cytoskeleton.

  • Cell Treatment: Cells are treated with the PAR2 agonist.

  • Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.

  • Pull-down: The active, GTP-bound RhoA is selectively pulled down from the cell lysate using a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads.

  • Western Blotting: The amount of pulled-down RhoA-GTP is quantified by Western blotting using an anti-RhoA antibody.

  • Data Analysis: The amount of active RhoA is compared between different treatment conditions.

cAMP Accumulation Assay

This assay measures the modulation of cyclic AMP levels, another key second messenger in GPCR signaling.

  • Cell Stimulation: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with the PAR2 agonist.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The amount of cAMP produced is plotted against the agonist concentration to determine the EC50 or IC50 value (for Gi-coupled receptors).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the major signaling pathways activated by PAR2 and a general workflow for screening PAR2 agonists.

PAR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling PAR2 PAR2 Gq Gαq/11 PAR2->Gq Gi Gαi/o PAR2->Gi G1213 Gα12/13 PAR2->G1213 beta_arrestin β-Arrestin PAR2->beta_arrestin PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC AC_inhibit Adenylyl Cyclase (inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ERK ERK1/2 Phosphorylation beta_arrestin->ERK

Caption: PAR2 Signaling Pathways.

Experimental_Workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep agonist_prep Agonist Preparation (Serial Dilution) start->agonist_prep assay Functional Assay (e.g., Ca²⁺, ERK, cAMP) cell_prep->assay agonist_prep->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_analysis Data Analysis (EC50/IC50 Determination) data_acq->data_analysis end End data_analysis->end

Caption: Agonist Screening Workflow.

References

Spectroscopic comparison of TMPPA and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Meso-tetra(4-carboxyphenyl)porphyrin (TMPPA) and Its Analogues for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of meso-tetra(4-carboxyphenyl)porphyrin (TMPPA) and its analogues. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the photophysical properties of these compounds, which are crucial for applications such as photodynamic therapy (PDT).

Spectroscopic Data Summary

The following table summarizes the key spectroscopic parameters for TMPPA and a selection of its analogues. These analogues include metallated derivatives and compounds with different substituents on the phenyl rings, which modulate their electronic properties.

CompoundSolventAbsorption λmax (nm) (log ε)Emission λmax (nm)Fluorescence Quantum Yield (ΦF)Reference(s)
TMPPA (H₂TCPP) DMSO419 (5.10), 515, 550, 592, 648650, 7160.027[1][2]
CH₂Cl₂418 (5.68), 517, 550, 593, 647--[3]
Zn-TMPPA (ZnTCPP) CH₂Cl₂425 (5.71), 559, 598605, 6550.03 - 0.04[2]
Fe(III)-TMPPA Chloride (FeTCPPCl) DMSO419 (5.10), 527Not fluorescentNot fluorescent[1]
meso-Tetraphenylporphyrin (TPP) CH₂Cl₂416, 515, 547, 596, 6566570.11
meso-Tetrakis(4-methoxyphenyl)porphyrin (TMP) THF421 (5.5), 519, 556, 594, 650656, 7190.10
meso-Tetrakis(4-cyanophenyl)porphyrin [TPP(CN)₄] CH₂Cl₂425, 518, 553, 593, 650--

Note: ε represents the molar extinction coefficient. The values presented are subject to variations based on the specific experimental conditions.

Experimental Protocols

UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for acquiring UV-Vis absorption spectra of porphyrin derivatives.

  • Sample Preparation:

    • Prepare a stock solution of the porphyrin compound in a suitable solvent (e.g., DMSO, CH₂Cl₂, THF) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions in the same solvent to a final concentration range of 1-10 µM. The optimal concentration should result in a maximum absorbance of around 1.0 at the Soret band to ensure linearity.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the solvent to be used as a reference.

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the porphyrin solution.

    • Measure the absorption spectrum over a wavelength range of 350-800 nm. The spectrum should clearly resolve the intense Soret band (around 400-430 nm) and the weaker Q-bands (in the 500-700 nm region).

Fluorescence Spectroscopy

This protocol describes the methodology for measuring the fluorescence emission spectra and determining the quantum yields of porphyrin analogues.

  • Sample Preparation:

    • Prepare a dilute solution of the porphyrin sample in an appropriate solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Utilize a spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube detector.

    • The excitation wavelength is typically set at the Soret band maximum, as determined by UV-Vis spectroscopy, to achieve the highest emission intensity.

    • Record the emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength to 800 nm.

  • Fluorescence Quantum Yield (ΦF) Determination:

    • The relative fluorescence quantum yield can be determined using a standard with a known quantum yield, such as meso-tetraphenylporphyrin (TPP) in toluene (ΦF = 0.11).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR Spectroscopy

This protocol provides a general guideline for obtaining ¹H NMR spectra of TMPPA and its analogues.

  • Sample Preparation:

    • Dissolve approximately 2-5 mg of the porphyrin sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical for sample solubility and to avoid signal overlap with the solvent peak.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Measurement:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

    • Typical spectral features for free-base porphyrins like TMPPA include a characteristic upfield signal for the inner N-H protons (around -2 to -3 ppm) due to the ring current effect of the macrocycle. The β-pyrrolic protons appear as a singlet at around 8.8 ppm, and the phenyl protons resonate in the aromatic region (7-9 ppm).

Signaling Pathway in Photodynamic Therapy

TMPPA and its analogues are potent photosensitizers used in photodynamic therapy (PDT). Upon activation by light of a specific wavelength, these molecules generate reactive oxygen species (ROS) that induce cancer cell death, primarily through apoptosis. One of the key signaling pathways implicated in porphyrin-mediated PDT is the Fas/FasL-mediated apoptosis pathway.

PDT_Apoptosis_Pathway cluster_Extracellular Extracellular cluster_Cellular Cellular Light Light TMPPA TMPPA ROS Reactive Oxygen Species TMPPA->ROS Generates Oxygen Oxygen Oxygen->ROS Reacts with excited TMPPA FasL Fas Ligand (FasL) ROS->FasL Upregulates Fas Fas Receptor (Fas) FasL->Fas Binds to FADD Fas-Associated Death Domain (FADD) Fas->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Fas/FasL-mediated apoptosis pathway induced by TMPPA-PDT.

The generation of ROS upregulates the expression of Fas ligand (FasL) on the surface of cancer cells. Binding of FasL to its receptor, Fas, initiates a signaling cascade involving the recruitment of the FADD adapter protein and subsequent activation of caspase-8. Active caspase-8 then activates executioner caspases, such as caspase-3, which leads to the dismantling of the cell and apoptotic cell death. Understanding these spectroscopic properties and their downstream biological consequences is vital for the rational design of new and more effective porphyrin-based photosensitizers for therapeutic applications.

References

Assessing the Reproducibility of TMPPA Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a phosphine ligand is a critical decision that can significantly impact the outcome of a synthetic route or catalytic reaction. Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPA), also known as TTMPP, has emerged as a powerful electron-rich and sterically demanding phosphine ligand with broad applications in organic synthesis. This guide provides a comprehensive assessment of the reproducibility of TMPPA synthesis, compares different synthetic methodologies, and evaluates its performance against alternative phosphine ligands in key catalytic reactions.

This document offers detailed experimental protocols, presents quantitative data in structured tables for easy comparison, and utilizes visualizations to illustrate synthetic workflows and reaction mechanisms.

Synthesis of TMPPA: A Comparison of Methodologies

The synthesis of TMPPA can be approached through several routes, with the Friedel-Crafts-type reaction being one of the most commonly cited methods. However, alternative approaches utilizing organometallic reagents such as Grignard or organolithium species are also viable for the formation of the crucial phosphorus-carbon bonds. Below, we compare a detailed protocol for the Friedel-Crafts-type synthesis with a general procedure for a Grignard-based approach.

Experimental Protocols

Method 1: Friedel-Crafts-Type Synthesis of TMPPA

This method involves the reaction of 1,3,5-trimethoxybenzene with phosphorus trichloride in the presence of a Lewis acid catalyst, such as zinc chloride.

Materials:

  • 1,3,5-Trimethoxybenzene (≥95%)

  • Phosphorus trichloride (≥99%)

  • Anhydrous Zinc chloride (≥98%)

  • Toluene (ACS reagent, ≥99.5%)

  • 15% Ammonia solution in water

  • Brine solution

  • Toluene-acetone mixture (3:1)

Procedure:

  • To a 10 mL round-bottom flask or Schlenk flask equipped with a magnetic stir bar, add 1,3,5-trimethoxybenzene (673 mg, 4.00 mmol).

  • Establish an inert atmosphere using nitrogen.

  • Anhydrous zinc chloride (182 mg, 1.34 mmol) is quickly added to the flask. Note: Zinc chloride should be dried by heating under a stream of nitrogen before use.

  • Add phosphorus trichloride (350 μL, 4.00 mmol) to the reaction mixture.

  • Heat the reaction to 90°C under a condenser for 8 hours. Stirring is crucial to prevent clumping of the reactants.

  • After 8 hours, cool the reaction and add 5 mL of toluene. Stir vigorously and then decant the solvent to leave a viscous product, the TMPPA*ZnCl₂ complex.

  • Repeat the toluene wash once more.

  • Add approximately 5 mL of 15% ammonia solution to the flask to break the complex.

  • Transfer the entire mixture to a separatory funnel, add 5 mL of brine, and extract the aqueous phase three times with 5 mL of a 3:1 toluene-acetone mixture.

  • The combined organic layers are concentrated under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by washing the combined toluene extracts with ammonia solution, water, and brine, followed by drying and column chromatography on silica gel.[1]

Method 2: Grignard-Based Synthesis of TMPPA (General Procedure)

This approach involves the preparation of a Grignard reagent from 1-bromo-2,4,6-trimethoxybenzene, which is then reacted with phosphorus trichloride.

Materials:

  • 1-Bromo-2,4,6-trimethoxybenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (≥99%)

  • Saturated ammonium chloride solution

Procedure:

  • Prepare the Grignard reagent by reacting 1-bromo-2,4,6-trimethoxybenzene with magnesium turnings in an anhydrous ethereal solvent under an inert atmosphere.

  • In a separate flask, dissolve phosphorus trichloride in the same anhydrous solvent and cool the solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the phosphorus trichloride solution with vigorous stirring. A molar ratio of at least 3:1 of the Grignard reagent to PCl₃ is required.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., diethyl ether or toluene).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude TMPPA.

  • Purification is typically achieved by recrystallization or column chromatography.

Reproducibility and Data Comparison

Reproducibility in the synthesis of phosphine ligands can be influenced by several factors, including the purity of reagents, the strict exclusion of air and moisture, and the control of reaction temperature. The Friedel-Crafts-type synthesis is reported to be sensitive to the clumping of reactants, which can affect yields and reproducibility.[1] The Grignard-based synthesis is highly dependent on the successful formation of the Grignard reagent, which requires anhydrous conditions.

Synthesis MethodKey ReagentsTypical YieldReported PurityReproducibility Challenges
Friedel-Crafts-Type 1,3,5-Trimethoxybenzene, PCl₃, ZnCl₂Moderate to GoodHigh after purificationClumping of reactants, moisture sensitivity of ZnCl₂.[1]
Grignard-Based 1-Bromo-2,4,6-trimethoxybenzene, Mg, PCl₃VariableHigh after purificationStrict anhydrous conditions required for Grignard formation, potential for side reactions.

Performance Comparison with Alternative Phosphine Ligands

TMPPA's utility stems from its strong electron-donating character and significant steric bulk, which are beneficial in a variety of catalytic reactions. Here, we compare its performance with other commonly used phosphine ligands in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is crucial for the efficiency of the palladium catalyst, especially with challenging substrates.

LigandCatalyst SystemSubstratesYield (%)Key Advantages
TMPPA Pd(OAc)₂Aryl halides with arylboronic acidsHighHigh activity due to electron-rich nature.[2]
P(t-Bu)₃ Pd(OAc)₂4-Chlorotoluene + Phenylboronic acid98Very bulky and electron-rich, effective for aryl chlorides.[3]
SPhos Pd₂(dba)₃3-Amino-2-chloropyridine + 2-Methoxyphenylboronic acid95Highly active for heteroaryl couplings.
XPhos Pd(OAc)₂Aryl chlorides with arylboronic acids>95Broad substrate scope, high turnover numbers.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The ligand plays a critical role in facilitating the key steps of the catalytic cycle.

LigandCatalyst SystemSubstratesYield (%)Key Advantages
TMPPA Pd₂(dba)₃Aryl halides with aminesHighPotential for high activity with challenging substrates.
RuPhos Pd(OAc)₂4-Chloro-N-methylaniline + Aniline96Excellent for a broad range of amines.
XPhos Pd₂(dba)₃Aryl chlorides with primary amines>95High reactivity for C-N bond formation.
P(o-tolyl)₃ Pd(OAc)₂4-Bromotoluene + N-Methylaniline85First generation ligand, effective for some substrates.

Visualizing Synthesis and Catalytic Cycles

To further aid in the understanding of the synthesis of TMPPA and its role in catalysis, the following diagrams illustrate the key workflows and reaction mechanisms.

G cluster_synthesis Friedel-Crafts-Type Synthesis of TMPPA 1_3_5_TMB 1,3,5-Trimethoxybenzene Reaction Reaction at 90°C 1_3_5_TMB->Reaction PCl3 PCl3 PCl3->Reaction ZnCl2 ZnCl2 (catalyst) ZnCl2->Reaction Complex TMPPA*ZnCl2 complex Reaction->Complex Extraction Extraction Complex->Extraction NH3_aq Aqueous NH3 NH3_aq->Extraction TMPPA TMPPA Extraction->TMPPA

Caption: Workflow for the Friedel-Crafts-type synthesis of TMPPA.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_complex R-Pd(II)(X)L2 OxAdd->PdII_complex Transmetal Transmetalation (R'-B(OR)2) PdII_complex->Transmetal PdII_R_R R-Pd(II)(R')L2 Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L2 OxAdd->PdII_complex Amine_Coord Amine Coordination (R2NH) PdII_complex->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR2)L2]X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR2)L2 Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Unveiling the Therapeutic Potential of TEMPOL: A Comparative Guide to its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and effective antioxidant compounds is a continuous endeavor. Among the promising candidates, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl), a stable nitroxide, has garnered significant attention for its robust antioxidant properties. This guide provides a comprehensive comparison of TEMPOL's performance against other antioxidants, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.

TEMPOL, a derivative of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), functions as a superoxide dismutase (SOD) mimetic, effectively scavenging reactive oxygen species (ROS) and mitigating oxidative stress. Its therapeutic potential has been explored in a multitude of preclinical studies, demonstrating protective effects in various conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[1][2][3]

Comparative Antioxidant Performance of TEMPOL

Experimental evidence consistently highlights TEMPOL's superior antioxidant activity compared to other well-known antioxidants. In various studies, TEMPOL has demonstrated greater efficacy in reducing oxidative stress markers and protecting against cellular damage.

AntioxidantModel SystemKey FindingsReference
TEMPOL Cellular models of oxidative stressSignificantly more effective in metabolizing cellular superoxide (O₂⁻) than vitamins and as effective as N-acetylcysteine (NAC). Unlike NAC, TEMPOL did not show pro-oxidant effects at lower concentrations.[1][4]
N-acetylcysteine (NAC) Cellular models of oxidative stressShowed paradoxical enhancement of O₂⁻ generation at lower concentrations.
Vitamins (e.g., Ascorbate, α-tocopherol) Cellular models of oxidative stressFar less effective than TEMPOL in metabolizing cellular O₂⁻.
Mito-TEMPO In vivo model of bisphenol-A induced testicular toxicityPretreatment with Mito-TEMPO (a mitochondria-targeted derivative of TEMPOL) significantly protected against oxidative stress by normalizing mitochondrial ROS and lipid peroxidation, demonstrating enhanced efficacy for mitochondrial-specific damage.
TEMPOL In vitro treatment of MCF-7/WT cellsThe cytotoxic action of TEMPOL was inhibited by N-acetylcysteine (NAC), suggesting a complex interaction between the two compounds.

Case Studies on the Successful Application of TEMPOL

Numerous preclinical studies have showcased the successful application of TEMPOL in mitigating disease pathology associated with oxidative stress.

  • Neuroprotection: In a rat model of acute subdural hematoma, TEMPOL treatment significantly reduced infarct volumes by 42% and attenuated the early surge in free radical production. In a mouse model of amyotrophic lateral sclerosis (ALS), TEMPOL treatment promoted neuronal survival by 23% and reduced the expression of pro-inflammatory cytokines.

  • Anti-inflammatory Effects: In a murine model of atopic dermatitis, topical application of TEMPOL (1% and 2%) significantly reduced skin inflammation, mast cell infiltration, and the expression of inflammatory markers like NF-κB, TNF-α, and IL-1β.

  • Cardioprotection: In a rat model of cerulein-induced pancreatitis, TEMPOL administration reduced pancreatic edema and serum amylase levels, and also offered cardioprotective effects by mitigating oxidative stress in the heart tissue.

  • Metabolic Disorders: In animal models of the metabolic syndrome, TEMPOL has been shown to improve insulin responsiveness, reduce weight gain, and prevent diastolic dysfunction.

Signaling Pathways Modulated by TEMPOL

TEMPOL exerts its protective effects by modulating key signaling pathways involved in cellular response to oxidative stress and inflammation.

cluster_ROS Oxidative Stress cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway ROS->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway ROS->PI3K_Akt Nrf2 Nrf2 Pathway ROS->Nrf2 TEMPOL TEMPOL TEMPOL->ROS Scavenges TEMPOL->MAPK Inhibits TEMPOL->PI3K_Akt Modulates TEMPOL->Nrf2 Activates Inflammation Inflammation (NF-κB, Cytokines) MAPK->Inflammation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Antioxidant_Defense Antioxidant Defense (HO-1, SOD) Nrf2->Antioxidant_Defense Upregulates

TEMPOL's multifaceted mechanism of action.

Experimental Protocols

This assay determines the ability of TEMPOL to scavenge superoxide radicals, mimicking the enzymatic activity of SOD.

  • Principle: The assay is based on the inhibition of the reduction of a detector molecule (e.g., cytochrome c or nitroblue tetrazolium) by superoxide radicals generated from a source (e.g., xanthine/xanthine oxidase system). The degree of inhibition by TEMPOL is proportional to its SOD-mimetic activity.

  • Reagents:

    • Phosphate buffer (pH 7.4)

    • Xanthine

    • Xanthine Oxidase

    • Cytochrome c or Nitroblue Tetrazolium (NBT)

    • TEMPOL solution of varying concentrations

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, xanthine, and cytochrome c (or NBT).

    • Add different concentrations of TEMPOL to the reaction mixture.

    • Initiate the reaction by adding xanthine oxidase.

    • Measure the change in absorbance at a specific wavelength (e.g., 550 nm for cytochrome c reduction) over time using a spectrophotometer.

    • Calculate the percentage inhibition of the reaction by TEMPOL compared to a control without the antioxidant.

This protocol assesses the extent of oxidative damage to lipids in tissues, a key indicator of in vivo oxidative stress.

  • Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation and can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.

  • Sample Preparation:

    • Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

    • Centrifuge the homogenate to obtain the supernatant for analysis.

  • TBARS Assay:

    • Mix the tissue supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.

    • Cool the samples and measure the absorbance of the colored product at approximately 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

cluster_workflow Experimental Workflow: In Vivo Antioxidant Efficacy cluster_assays Biochemical Assays Animal_Model Induce Oxidative Stress in Animal Model Treatment Administer TEMPOL (various doses) Animal_Model->Treatment Tissue_Collection Collect Tissue Samples (e.g., brain, heart, skin) Treatment->Tissue_Collection SOD_Assay SOD Mimetic Activity Assay Tissue_Collection->SOD_Assay Lipid_Peroxidation Lipid Peroxidation (MDA/TBARS Assay) Tissue_Collection->Lipid_Peroxidation Gene_Expression Gene/Protein Expression (Western Blot/qPCR) Tissue_Collection->Gene_Expression Data_Analysis Data Analysis and Comparison SOD_Assay->Data_Analysis Lipid_Peroxidation->Data_Analysis Gene_Expression->Data_Analysis

Workflow for in vivo antioxidant assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A crucial first step in ensuring laboratory safety is the correct identification of any chemical prior to its handling and disposal. The query for "Tmppaa" did not yield a specific chemical compound. Therefore, this guide provides proper disposal procedures for two plausible, yet distinct, chemicals based on similar acronyms found in safety databases: Trimethyl Phosphate and Trimethylolpropane triacrylate (TMPTA) . Researchers, scientists, and drug development professionals must verify the exact identity of the chemical they are working with and consult its specific Safety Data Sheet (SDS) before proceeding.

Trimethyl Phosphate: Disposal and Safety Protocols

Trimethyl Phosphate is a strong irritant to the eyes, skin, and respiratory tract and may be harmful if swallowed.[1] Adherence to proper safety and disposal procedures is paramount to mitigate these risks.

Quantitative Data for Trimethyl Phosphate Handling
ParameterValueSource
Personal Protective Equipment (PPE)Safety glasses, chemical resistant gloves, lab coat[1]
First Aid - EyesFlush with plenty of water for at least 15 minutes[1]
First Aid - SkinFlush skin with plenty of water for at least 15 minutes[1]
StorageStore in a tightly closed container in a cool, dry, well-ventilated area[1]
Experimental Protocol for Disposal of Trimethyl Phosphate

The disposal of Trimethyl Phosphate must be conducted in accordance with federal, state, and local environmental control regulations.

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal procedure, thoroughly review the SDS for Trimethyl Phosphate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat.

  • Waste Collection:

    • Collect waste Trimethyl Phosphate in a designated, compatible, and properly labeled hazardous waste container.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of Trimethyl Phosphate down the drain or in regular trash.

start Start: Need to Dispose of Trimethyl Phosphate sds Consult Safety Data Sheet (SDS) for Trimethyl Phosphate start->sds ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat sds->ppe collect Collect Waste in a Labeled, Compatible Hazardous Waste Container ppe->collect seal Tightly Seal Container collect->seal store Store Waste Container in a Cool, Dry, Well-Ventilated Area seal->store disposal Arrange for Professional Disposal by a Licensed Hazardous Waste Company store->disposal end End: Safe Disposal disposal->end

Disposal workflow for Trimethyl Phosphate.

Trimethylolpropane triacrylate (TMPTA): Disposal and Safety Protocols

TMPTA is known to cause serious eye and skin irritation and may cause an allergic skin reaction. Proper handling and disposal are critical to prevent sensitization and other adverse health effects.

Quantitative Data for TMPTA Handling
ParameterValueSource
Personal Protective Equipment (PPE)Protective gloves, eye protection, face protection
First Aid - EyesRinse cautiously with water for several minutes
First Aid - SkinWash with lukewarm, gently flowing water and mild soap for 5 minutes
StorageStore in a dry, cool area, out of direct sunlight
Experimental Protocol for Disposal of TMPTA

Disposal of TMPTA should be in compliance with all applicable governmental regulations.

  • Review the Safety Data Sheet (SDS): The first step is to obtain and carefully read the SDS for TMPTA.

  • Wear Protective Gear: Always wear suitable personal protective equipment, including chemical-resistant gloves (PVC, neoprene, or nitrile rubber), safety glasses, and a lab coat.

  • Waste Collection:

    • Soak up spills with an inert absorbent material.

    • Collect the absorbed waste and any unused TMPTA in a suitable, closed container labeled as hazardous waste.

  • Prevent Environmental Contamination: Do not let the product enter drains.

  • Professional Disposal: The disposal of TMPTA waste must be handled by a qualified hazardous waste management company.

start Start: Need to Dispose of TMPTA sds Review Safety Data Sheet (SDS) for TMPTA start->sds ppe Wear Appropriate PPE: - Protective Gloves - Eye and Face Protection sds->ppe spill For Spills: Soak up with Inert Absorbent Material ppe->spill collect Collect Waste in a Suitable, Closed, Labeled Hazardous Waste Container spill->collect drains Prevent Entry into Drains collect->drains disposal Dispose of via a Licensed Hazardous Waste Company drains->disposal end End: Safe Disposal disposal->end

Disposal workflow for TMPTA.

References

Essential Safety and Operational Protocols for Handling Tris(2,4,6-trimethoxyphenyl)phosphine (TMPPAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of TMPPAA.

This document provides critical safety and logistical information for the handling of Tris(2,4,6-trimethoxyphenyl)phosphine, herein referred to as this compound. Adherence to these procedural guidelines is essential for ensuring laboratory safety and experimental integrity.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative information for this compound.

PropertyValueCitations
Molecular Formula C₂₇H₃₃O₉P[1][2][3]
Molecular Weight 532.52 g/mol [1][4]
Appearance White to yellow solid, powder, or crystals
Melting Point 155-160 °C (lit.)
Primary Hazards Irritant
Hazard Statements H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Storage Store at room temperature in a dry, cool, and well-ventilated place. Keep containers tightly closed.
Sensitivity Air sensitive
Incompatibilities Strong oxidizing agents
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific RequirementsCitations
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin Protection Wear protective gloves (type N95 is suggested) and a lab coat or other protective clothing.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • As this compound is air-sensitive, consider the use of a glovebox or other inert atmosphere techniques for sensitive reactions.
  • Ensure all necessary PPE is donned correctly.
  • Have an emergency plan in place, including the location of safety showers, eyewash stations, and fire extinguishers.

2. Handling and Use:

  • Avoid creating dust when handling the solid material.
  • Use appropriate, clean, and dry glassware and equipment.
  • Measure and dispense the required amount of this compound carefully.
  • Keep the container tightly closed when not in use to prevent exposure to air and moisture.
  • Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the SDS.

3. Accidental Spills:

  • In the event of a spill, prevent further leakage if it is safe to do so.
  • For powder spills, cover with a plastic sheet or tarp to minimize spreading.
  • Use personal protective equipment as required for cleanup.
  • Mechanically take up the spilled material and place it in an appropriate, labeled container for disposal.
  • Thoroughly clean the contaminated surface.

4. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
  • Do not dispose of down the drain or in general waste.

5. First Aid Measures:

  • General Advice: If you feel unwell, consult a physician.
  • Eye Contact: Immediately flush with plenty of water.
  • Skin Contact: Wash off with soap and plenty of water.
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
  • Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to emergency response.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management cluster_emergency Emergency Response risk_assessment Review SDS & Assess Risks ppe_selection Select & Don PPE risk_assessment->ppe_selection workspace_prep Prepare Well-Ventilated Workspace ppe_selection->workspace_prep dispense Dispense this compound workspace_prep->dispense Proceed to Handling reaction Perform Experiment dispense->reaction spill Spill Occurs dispense->spill Potential Spill first_aid Administer First Aid dispense->first_aid Potential Exposure storage Store Properly reaction->storage waste_collection Collect Waste reaction->waste_collection Generate Waste reaction->spill reaction->first_aid waste_disposal Dispose per Regulations waste_collection->waste_disposal spill->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tmppaa
Reactant of Route 2
Reactant of Route 2
Tmppaa

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.